molecular formula C52H40CaF6O6 B15570486 AMG 837 hemicalcium

AMG 837 hemicalcium

Cat. No.: B15570486
M. Wt: 914.9 g/mol
InChI Key: WCZAHGONZBHQSA-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AMG 837 hemicalcium is a useful research compound. Its molecular formula is C52H40CaF6O6 and its molecular weight is 914.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C52H40CaF6O6

Molecular Weight

914.9 g/mol

IUPAC Name

calcium bis(3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate)

InChI

InChI=1S/2C26H21F3O3.Ca/c2*1-2-4-21(16-25(30)31)20-9-13-24(14-10-20)32-17-18-5-3-6-22(15-18)19-7-11-23(12-8-19)26(27,28)29;/h2*3,5-15,21H,16-17H2,1H3,(H,30,31);/q;;+2/p-2

InChI Key

WCZAHGONZBHQSA-UHFFFAOYSA-L

Origin of Product

United States

Foundational & Exploratory

AMG 837 hemicalcium mechanism of action on GPR40

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mechanism of Action of AMG 837 Hemicalcium on GPR40

For: Researchers, Scientists, and Drug Development Professionals

Abstract

AMG 837 is a potent, orally bioavailable, synthetic small molecule that acts as a partial agonist for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1).[1][2][3] GPR40 is predominantly expressed on pancreatic β-cells and enteroendocrine cells, where its activation by medium and long-chain fatty acids potentiates glucose-stimulated insulin (B600854) secretion (GSIS) and incretin (B1656795) release, respectively.[4][5] AMG 837 leverages this endogenous mechanism, specifically targeting the Gαq-protein signaling cascade to enhance insulin secretion in a glucose-dependent manner.[1][6][7] This glucose dependency suggests a lower risk of hypoglycemia compared to other secretagogues like sulfonylureas.[1][6] Preclinical studies in rodent models have demonstrated its efficacy in improving glucose tolerance.[2][8] This document provides a detailed overview of the mechanism of action, key quantitative pharmacological data, and the experimental protocols used to characterize AMG 837's interaction with GPR40.

Core Mechanism of Action: Partial Agonism on GPR40

AMG 837 functions as a partial agonist at the GPR40 receptor.[1][4][7] Unlike endogenous full agonists (e.g., long-chain fatty acids) or synthetic full agonists that engage both the insulinogenic (pancreatic) and incretinogenic (enteroendocrine) axes, AMG 837's partial agonism primarily stimulates the pancreatic β-cell axis.[4] This results in the potentiation of GSIS without a substantial effect on the secretion of incretin hormones like glucagon-like peptide-1 (GLP-1) or glucose-dependent insulinotropic polypeptide (GIP) in vivo.[4]

Gαq-Mediated Signaling Pathway

The activation of GPR40 by AMG 837 initiates a well-defined intracellular signaling cascade mediated by the Gαq subunit of the G-protein complex.[1][7]

  • Receptor Activation: AMG 837 binds to the GPR40 receptor on the surface of pancreatic β-cells.

  • G-Protein Coupling: The agonist-bound receptor catalyzes the exchange of GDP for GTP on the Gαq subunit, causing its dissociation from the βγ dimer.

  • PLC Activation: The activated Gαq subunit stimulates Phospholipase C (PLC).[5][9]

  • Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[10]

  • Intracellular Calcium Mobilization: IP3 binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored Ca2+ into the cytoplasm.[5] This signaling is further amplified by Ca2+ influx through L-type calcium channels in the plasma membrane.[5]

  • Potentiation of Insulin Secretion: The resulting elevation in intracellular Ca2+ concentration is a critical signal that enhances the exocytosis of insulin-containing granules, but only in the presence of elevated glucose levels.[1][6]

GPR40_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol AMG837 AMG 837 GPR40 GPR40 Receptor AMG837->GPR40 Binds G_protein Gαq/βγ GPR40->G_protein Activates PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Generates G_protein->PLC Activates ER Endoplasmic Reticulum (ER) IP3->ER Acts on Ca2 ↑ Intracellular [Ca²⁺] ER->Ca2 Releases Ca²⁺ GSIS Potentiation of Glucose-Stimulated Insulin Secretion (GSIS) Ca2->GSIS Triggers

Caption: AMG 837-mediated GPR40 signaling cascade in pancreatic β-cells.

Quantitative Pharmacology Data

The pharmacological activity of AMG 837 has been quantified through a series of in vitro assays. The data highlights its high potency and partial agonist nature.

Assay TypeCell Line / SystemSpeciesParameterValueReference(s)
[³⁵S]-GTPγS Binding A9 cell membranesHumanEC₅₀1.5 ± 0.1 nM[1][6][7]
Calcium Flux (Aequorin) CHO cellsHumanEC₅₀13.5 nM[3]
CHO cellsMouseEC₅₀22.6 nM[3]
CHO cellsRatEC₅₀31.7 nM[3]
CHO cellsHumanEC₅₀0.12 ± 0.01 µM[4]
CHO cellsHuman% Eₘₐₓ29% (vs. natural ligands)[4]
CHO cells (in 100% human serum)HumanEC₅₀2,140 ± 310 nM[1][6]
Inositol Phosphate (IP) Accumulation -MouseEC₅₀11.0 ± 0.05 nM[4]
Radioligand Binding -HumanpIC₅₀8.13[3]
Insulin Secretion Isolated Primary IsletsMouseEC₅₀142 ± 20 nM[1][6]
Plasma Protein Binding Human PlasmaHuman% Bound98.7%[1][6][7]

Experimental Protocols & Methodologies

The characterization of AMG 837's mechanism of action relies on a workflow that progresses from recombinant cell-based assays to primary cell models and finally to in vivo animal studies.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_exvivo Ex Vivo Functional Assessment cluster_invivo In Vivo Efficacy A1 Target Binding ([³⁵S]-GTPγS Assay) A2 Signaling Pathway (Ca²⁺ Flux & IP Accumulation) A1->A2 Confirms Mechanism A3 Potency & Efficacy (Dose-Response Curves) A2->A3 Quantifies Activity B1 Islet Isolation (From Wild-Type & GPR40⁻/⁻ Mice) A3->B1 Informs Functional Studies B2 Glucose-Stimulated Insulin Secretion (GSIS) Assay B1->B2 Tests Physiological Response C1 Oral Glucose Tolerance Test (OGTT) (Rats) B2->C1 Predicts In Vivo Effect C2 Measurement of Plasma Glucose & Insulin Levels C1->C2 Measures Therapeutic Outcome

Caption: Standard experimental workflow for characterizing GPR40 agonists like AMG 837.
[³⁵S]-GTPγS Binding Assay

This biochemical assay measures the activation of G-proteins upon agonist binding to the receptor.

  • Objective: To determine the potency (EC₅₀) of AMG 837 in promoting G-protein activation.

  • Methodology:

    • Membrane Preparation: Cell membranes are prepared from an A9 cell line stably overexpressing human GPR40 (A9_GPR40).[1][6]

    • Incubation: The membranes are incubated with increasing concentrations of AMG 837 in the presence of GDP and the non-hydrolyzable GTP analog, [³⁵S]-GTPγS.

    • Reaction: GPR40 activation by AMG 837 catalyzes the exchange of GDP for [³⁵S]-GTPγS on the Gαq subunit.

    • Separation & Detection: The reaction is terminated, and membrane-bound [³⁵S]-GTPγS is separated from the unbound nucleotide. The amount of incorporated radioactivity, representing G-protein activation, is quantified using scintillation counting.[1]

Calcium (Ca²⁺) Flux Assay

This cell-based functional assay measures the increase in intracellular calcium, a key second messenger in the GPR40 pathway.

  • Objective: To measure the potency (EC₅₀) and efficacy (Eₘₐₓ) of AMG 837 in stimulating the Gαq signaling pathway.

  • Methodology:

    • Cell Line: Chinese Hamster Ovary (CHO) cells are commonly used.[4]

    • Transfection: Cells are transiently co-transfected with a GPR40 expression plasmid and a plasmid for a photoprotein, such as aequorin, which emits light in the presence of Ca²⁺.[8][11]

    • Compound Addition: The transfected cells are exposed to varying concentrations of AMG 837.

    • Detection: Upon agonist binding and subsequent Ca²⁺ release from the ER, aequorin emits light. This luminescence is measured by a luminometer to quantify the change in intracellular calcium concentration.[4][8]

Inositol Phosphate (IP) Accumulation Assay

This assay directly measures the product of PLC activation.

  • Objective: To confirm pathway activation by quantifying a downstream second messenger.

  • Methodology:

    • Cell Labeling: GPR40-expressing cells are pre-labeled by incubation with ³H-myo-inositol, which is incorporated into membrane phosphoinositides like PIP2.

    • Stimulation: Cells are stimulated with AMG 837 in the presence of lithium chloride (LiCl), which inhibits inositol monophosphatases, causing the accumulation of labeled inositol phosphates.

    • Extraction & Quantification: The reaction is stopped, and the accumulated ³H-inositol phosphates are extracted and quantified via scintillation counting.[2][4]

Insulin Secretion from Isolated Islets

This ex vivo assay assesses the compound's effect in a physiologically relevant primary cell system.

  • Objective: To determine if the GPR40-mediated signaling translates into the potentiation of insulin secretion and to confirm its glucose dependency.

  • Methodology:

    • Islet Isolation: Pancreatic islets are isolated from mice (both wild-type and GPR40 knockout for specificity testing) via collagenase digestion.[1][6]

    • Incubation Conditions: Batches of islets are incubated in buffers containing different glucose concentrations (e.g., a low concentration like 2.8 mM vs. a high, stimulatory concentration like 16.7 mM) with or without various concentrations of AMG 837.[1][6]

    • Measurement: After incubation, the supernatant is collected, and the amount of secreted insulin is measured using a standard method like an ELISA.

    • Specificity Confirmation: The lack of effect in islets from GPR40 knockout mice confirms the action is on-target.[1][8]

Conclusion

This compound is a potent partial agonist of the GPR40 receptor. Its mechanism of action is centered on the activation of the Gαq-PLC-IP3-Ca²⁺ signaling pathway in pancreatic β-cells. This leads to a glucose-dependent potentiation of insulin secretion. Quantitative in vitro and ex vivo data confirm its high potency and its specific, on-target activity. While it effectively stimulates the pancreatic axis, its partial agonism results in minimal engagement of the incretin axis, distinguishing it from GPR40 full agonists. These characteristics established AMG 837 as a significant tool for investigating GPR40 biology and as a clinical candidate for the treatment of type 2 diabetes.

References

The Binding Affinity of AMG 837 Hemicalcium for the FFA1 Receptor: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of AMG 837 hemicalcium, a potent partial agonist for the Free Fatty Acid Receptor 1 (FFA1), also known as G-protein coupled receptor 40 (GPR40). This document summarizes key quantitative data, details the experimental methodologies used to determine binding affinity, and illustrates the associated signaling pathway.

Quantitative Binding Affinity and Potency Data

The binding affinity and functional potency of AMG 837 have been characterized across various in vitro assays. The data consistently demonstrates high affinity and potency for the human FFA1 receptor.

ParameterValueSpecies/Cell LineAssay TypeReference
pIC50 8.13 ± 0.06Human (A9 cells)[3H]AMG 837 Competition Binding[1]
Kd 3.6 nM (pKd = 8.44 ± 0.05)Human (A9 cells)[3H]AMG 837 Saturation Binding[1]
EC50 (Ca2+ Flux) 13.5 ± 0.8 nMHuman (CHO cells)Aequorin Assay[2]
EC50 (Ca2+ Flux) 22.6 ± 1.8 nMMouse (CHO cells)Aequorin Assay[2]
EC50 (Ca2+ Flux) 31.7 ± 1.8 nMRat (CHO cells)Aequorin Assay[2]
EC50 (IP Accumulation) 7.8 ± 1.2 nMHuman (A9 cells)Inositol (B14025) Phosphate Accumulation[2][3]
EC50 (Insulin Secretion) 142 ± 20 nMMouse IsletsGlucose-Stimulated Insulin (B600854) Secretion[4]

Experimental Protocols

The following sections detail the methodologies employed in the key experiments to determine the binding and functional characteristics of AMG 837 at the FFA1 receptor.

[3H]AMG 837 Radioligand Binding Assay

This assay directly measures the binding of radiolabeled AMG 837 to the FFA1 receptor expressed in cell membranes.

Objective: To determine the binding affinity (Kd) and receptor density (Bmax) through saturation binding, and the inhibitory constant (Ki) of unlabeled compounds through competition binding.

Materials:

  • Cell Membranes: A9 cell membranes stably expressing the human FFA1 receptor.

  • Radioligand: [3H]AMG 837.

  • Binding Buffer: 25 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.1% Bovine Serum Albumin (BSA), pH 7.4.

  • Non-specific Binding Control: High concentration of unlabeled AMG 837 (e.g., 10 µM).

  • Scintillation Cocktail.

  • Glass Fiber Filters.

Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis P1 Prepare serial dilutions of [3H]AMG 837 I1 Incubate membranes with varying concentrations of [3H]AMG 837 P1->I1 P2 Prepare A9-FFA1 cell membranes P2->I1 I2 Incubate in the presence or absence of excess unlabeled AMG 837 S1 Rapidly filter mixture through glass fiber filters I2->S1 S2 Wash filters to remove unbound radioligand S1->S2 S3 Measure radioactivity on filters using liquid scintillation counting S2->S3 A1 Calculate specific binding S3->A1 A2 Perform non-linear regression to determine Kd and Bmax A1->A2

Workflow for [3H]AMG 837 Radioligand Binding Assay

Procedure:

  • Incubation: In a 96-well plate, combine A9 cell membranes expressing the FFA1 receptor with increasing concentrations of [3H]AMG 837 in the binding buffer. For determining non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled AMG 837.

  • Equilibration: Incubate the mixture for a defined period (e.g., 60-90 minutes) at room temperature to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold binding buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting the non-specific binding from the total binding at each radioligand concentration. The resulting data is then analyzed using non-linear regression to a one-site binding model to determine the Kd and Bmax values. For competition assays, the pIC50 is determined and converted to a Ki value.

Aequorin-Based Calcium Flux Assay

This functional assay measures the increase in intracellular calcium concentration following the activation of the Gq-coupled FFA1 receptor by AMG 837.

Objective: To determine the potency (EC50) and efficacy of AMG 837 in activating FFA1 receptor signaling.

Materials:

  • Cells: CHO cells transiently or stably co-transfected with the human FFA1 receptor and the aequorin photoprotein.

  • Coelenterazine (B1669285): The substrate for aequorin.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 0.01% Human Serum Albumin (HSA), pH 7.4.

  • Test Compound: Serial dilutions of AMG 837.

Workflow:

G cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Culture CHO cells expressing FFA1 and aequorin P2 Load cells with coelenterazine P1->P2 A1 Dispense cells into a 96-well plate P2->A1 A2 Add serial dilutions of AMG 837 A1->A2 A3 Measure luminescence signal over time A2->A3 D1 Integrate the luminescence signal A3->D1 D2 Plot dose-response curves D1->D2 D3 Calculate EC50 values D2->D3

Workflow for Aequorin-Based Calcium Flux Assay

Procedure:

  • Cell Preparation: Culture CHO cells co-expressing the FFA1 receptor and aequorin.

  • Coelenterazine Loading: Incubate the cells with coelenterazine in the dark for a specified time (e.g., 1-4 hours) to allow it to enter the cells and reconstitute the active aequorin photoprotein.

  • Assay: Dispense the coelenterazine-loaded cells into a 96-well microplate.

  • Compound Addition: Add serial dilutions of AMG 837 to the wells.

  • Signal Detection: Immediately measure the luminescence generated upon calcium binding to aequorin using a luminometer. The signal is typically measured kinetically over a short period (e.g., 30-60 seconds).

  • Data Analysis: The peak or integrated luminescence signal is plotted against the concentration of AMG 837. A sigmoidal dose-response curve is fitted to the data to determine the EC50 value.

FFA1 Signaling Pathway

AMG 837, as an agonist of the FFA1 receptor, activates the Gq alpha subunit of the heterotrimeric G-protein. This initiates a downstream signaling cascade that results in an increase in intracellular calcium levels, which is a key event in glucose-stimulated insulin secretion from pancreatic β-cells.

FFA1_Signaling_Pathway AMG837 AMG 837 FFA1 FFA1 Receptor AMG837->FFA1 Binds Gq Gq Protein (αβγ) FFA1->Gq Activates Gq_active Gαq-GTP Gq->Gq_active GDP/GTP Exchange PLC Phospholipase C (PLC) Gq_active->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Opens Channels Ca_release->PKC Activates Cellular_Response Cellular Response (e.g., Insulin Secretion) Ca_release->Cellular_Response Mediates PKC->Cellular_Response Phosphorylates Targets

FFA1 Receptor Signaling Pathway

Activation of the FFA1 receptor by agonists like AMG 837 leads to the dissociation of the Gq protein into its Gαq-GTP and Gβγ subunits. The activated Gαq-GTP subunit stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol. The elevated intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC) and other downstream effectors, ultimately leading to cellular responses such as the potentiation of glucose-stimulated insulin secretion in pancreatic β-cells.[5][6]

References

The GPR40 Agonist AMG 837 Hemicalcium: A Technical Guide to its Downstream Signaling in Pancreatic Beta-Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the downstream signaling pathways activated by AMG 837 hemicalcium in pancreatic beta-cells. It is intended for researchers, scientists, and drug development professionals working in the fields of diabetes, metabolic disorders, and G-protein coupled receptor (GPCR) pharmacology. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling cascades and experimental workflows.

Introduction

This compound is a potent and orally bioavailable partial agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1).[1][2] GPR40 is highly expressed in pancreatic beta-cells and plays a crucial role in mediating the effects of long-chain fatty acids on glucose-stimulated insulin (B600854) secretion (GSIS).[3][4] Upon activation by agonists like AMG 837, GPR40 initiates a signaling cascade that amplifies the insulin secretory response to elevated glucose levels.[5] This glucose-dependent mechanism of action makes GPR40 an attractive therapeutic target for type 2 diabetes, with a potentially lower risk of hypoglycemia compared to other insulin secretagogues.[6] This guide will elucidate the molecular mechanisms underlying the therapeutic potential of AMG 837.

Core Signaling Pathway of AMG 837 in Pancreatic Beta-Cells

The primary signaling pathway activated by AMG 837 in pancreatic beta-cells is the Gαq pathway.[4][6] Activation of GPR40 by AMG 837 leads to the dissociation of the Gαq subunit, which in turn activates phospholipase C (PLC).[3][7] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7]

IP3 diffuses through the cytoplasm and binds to its receptor (IP3R) on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytosol.[7][8] This initial Ca2+ release is further amplified by store-operated calcium entry (SOCE), a process involving the STIM1 and Orai1 proteins, which allows for the influx of extracellular Ca2+.[9] The resulting elevation in intracellular Ca2+ concentration is a key event that potentiates the exocytosis of insulin-containing granules, but only in the presence of elevated glucose.[8]

GPR40_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum (ER) GPR40 GPR40 (FFA1) Gaq Gαq GPR40->Gaq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol 1,4,5-trisphosphate (IP3) PIP2->IP3 Orai1 Orai1 Ca_influx Orai1->Ca_influx Mediates AMG837 AMG 837 AMG837->GPR40 Binds to Gaq->PLC Activates IP3R IP3 Receptor IP3->IP3R Binds to Insulin_Exocytosis Enhanced Glucose-Stimulated Insulin Secretion (GSIS) Ca_influx->Insulin_Exocytosis Potentiates ER_Ca Ca²⁺ Store IP3R->ER_Ca Opens channel STIM1 STIM1 STIM1->Orai1 Activates ER_Ca->Ca_influx Ca²⁺ Release ER_Ca->STIM1 Depletion activates

Caption: AMG 837-activated GPR40 signaling cascade in pancreatic beta-cells.

Quantitative Data on this compound Activity

The following tables summarize the key in vitro potency and efficacy data for AMG 837.

ParameterAssaySpecies/Cell LineEC₅₀ (nM)Reference(s)
Potency GTPγS BindingHuman GPR40 (A9 cells)1.5 ± 0.1[10]
Ca²⁺ FluxHuman GPR40 (CHO cells)13.5[2]
Ca²⁺ FluxMouse GPR40 (CHO cells)22.6
Ca²⁺ FluxRat GPR40 (CHO cells)31.7
Efficacy Insulin SecretionIsolated Mouse Islets142 ± 20[6][10]

Table 1: In vitro potency and efficacy of AMG 837.

Experimental Protocols

Detailed methodologies for key experiments cited in the study of AMG 837 and GPR40 signaling are provided below.

Isolation of Mouse Pancreatic Islets

This protocol is a standard method for obtaining primary pancreatic islets for in vitro functional assays.[8][11]

Materials:

  • Collagenase P solution (ice-cold)

  • Hanks' Balanced Salt Solution (HBSS)

  • Percoll or other density gradient medium

  • RPMI 1640 culture medium supplemented with 10% FBS and 1% Penicillin/Streptomycin

  • Surgical instruments (scissors, forceps)

  • Syringes and needles

Procedure:

  • Euthanize the mouse via an approved method.

  • Expose the abdominal cavity and locate the common bile duct.

  • Cannulate the common bile duct and inject cold collagenase P solution to inflate the pancreas.

  • Excise the inflated pancreas and transfer it to a conical tube.

  • Incubate the pancreas in a 37°C water bath for a duration optimized for the specific collagenase lot (typically 8-12 minutes) to digest the exocrine tissue.

  • Stop the digestion by adding cold HBSS and mechanically disrupt the tissue by gentle shaking.

  • Wash and filter the digest to remove undigested tissue.

  • Purify the islets from the acinar and other cell debris using a density gradient centrifugation.[12][13]

  • Collect the islets from the interface of the gradient layers.

  • Wash the purified islets with HBSS.

  • Manually pick healthy, intact islets under a dissecting microscope.[3]

  • Culture the isolated islets overnight in RPMI 1640 medium before conducting functional assays.

Intracellular Calcium Flux Assay

This assay measures the ability of AMG 837 to induce an increase in intracellular calcium, a key step in its mechanism of action.[6]

Calcium_Flux_Workflow start Start plate_cells Plate GPR40-expressing cells (e.g., CHO-K1) in a 96-well plate start->plate_cells wash_cells Wash cells with Krebs-Ringer Bicarbonate Buffer (KRBH) plate_cells->wash_cells load_dye Load cells with a calcium indicator dye (e.g., Fluo-4 AM) for 1 hour at 37°C wash_cells->load_dye read_baseline Measure baseline fluorescence using a plate reader (Ex: 485nm, Em: 520nm) load_dye->read_baseline add_compound Add AMG 837 (or control) to the wells read_baseline->add_compound read_induced Immediately measure induced fluorescence kinetically over time add_compound->read_induced analyze_data Analyze data by calculating the change in fluorescence from baseline read_induced->analyze_data end_process End analyze_data->end_process

Caption: General experimental workflow for an intracellular calcium flux assay.
Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay is the gold standard for assessing the functional consequence of GPR40 activation in pancreatic islets.[5][14]

Materials:

  • Isolated pancreatic islets (cultured overnight)

  • Krebs-Ringer Bicarbonate Buffer (KRBH) supplemented with 0.1% BSA

  • Low glucose KRBH (e.g., 2.8 mM glucose)

  • High glucose KRBH (e.g., 16.7 mM glucose)

  • AMG 837 stock solution

  • Acid ethanol (B145695) (for insulin extraction)

  • Insulin ELISA kit

Procedure:

  • Pre-incubate size-matched groups of islets (e.g., 10-15 islets per replicate) in low glucose KRBH for 1 hour at 37°C to establish a basal insulin secretion rate.

  • Transfer the islets to fresh low glucose KRBH (with or without AMG 837) and incubate for 1 hour. Collect the supernatant for basal insulin measurement.

  • Transfer the same islets to high glucose KRBH (with or without AMG 837) and incubate for 1 hour. Collect the supernatant for stimulated insulin measurement.

  • After the incubations, lyse the islets in acid ethanol to extract the total insulin content.

  • Measure the insulin concentration in the collected supernatants and the islet lysates using an insulin ELISA kit.

  • Normalize the secreted insulin to the total insulin content or DNA content of the islets.

GSIS_Workflow start Start with isolated islets pre_incubation Pre-incubate islets in low glucose (2.8 mM) KRBH for 1 hour start->pre_incubation basal_secretion Incubate in low glucose KRBH +/- AMG 837 for 1 hour pre_incubation->basal_secretion collect_basal Collect supernatant (Basal Insulin Secretion) basal_secretion->collect_basal stimulated_secretion Incubate in high glucose KRBH +/- AMG 837 for 1 hour basal_secretion->stimulated_secretion Transfer islets measure_insulin Measure insulin concentration in all samples via ELISA collect_basal->measure_insulin collect_stimulated Collect supernatant (Stimulated Insulin Secretion) stimulated_secretion->collect_stimulated extract_insulin Lyse islets with acid ethanol to extract total insulin stimulated_secretion->extract_insulin After incubation collect_stimulated->measure_insulin extract_insulin->measure_insulin analyze Analyze and normalize data measure_insulin->analyze end_process End analyze->end_process

Caption: Workflow for a static Glucose-Stimulated Insulin Secretion (GSIS) assay.

Conclusion

This compound potentiates glucose-stimulated insulin secretion in pancreatic beta-cells through the activation of the GPR40 receptor and the subsequent Gαq-PLC-Ca²⁺ signaling pathway. Its glucose-dependent mechanism of action highlights its potential as a therapeutic agent for type 2 diabetes with a favorable safety profile. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers investigating the pharmacology of GPR40 agonists and their role in metabolic disease.

References

A Technical Guide to the Discovery and Synthesis of AMG 837, a GPR40 Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the discovery, synthesis, and pharmacological characterization of AMG 837, a potent and selective agonist for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1). GPR40 has emerged as a promising therapeutic target for type 2 diabetes due to its role in potentiating glucose-stimulated insulin (B600854) secretion (GSIS) in pancreatic β-cells.

Discovery of AMG 837

The journey to identify AMG 837 began with a high-throughput screening campaign to find agonists of the GPR40 receptor. This initial effort identified a lead series of β-substituted phenylpropanoic acids.[1][2] Subsequent lead optimization focused on enhancing potency and improving pharmacokinetic properties. This process led to the discovery of AMG 837, which features a critical alkyne at the β-position relative to the carboxylic acid and a substituted biaryl group that significantly increases its potency on the GPR40 receptor compared to the initial lead compounds.[1][3]

Chemical Synthesis

The chemical name for AMG 837 is (S)-3-(4-((4'-(trifluoromethyl)biphenyl-3-yl)methoxy)-phenyl)hex-4-ynoic acid.[1][4] A scalable and robust 9-step synthesis was developed, replacing an earlier 12-step route.[4] The synthesis employs a convergent strategy, involving the preparation of two key fragments followed by their coupling.

Key Fragments:

  • (S)-3-(4-hydroxyphenyl)hex-4-ynoic acid: This chiral β-alkynyl acid is prepared via classical resolution of the corresponding racemic acid.[4]

  • 3-(bromomethyl)-4′-(trifluoromethyl)biphenyl: This fragment is synthesized in two steps using a Suzuki-Miyaura coupling followed by a bromination reaction.[4]

The final step involves a chemoselective phenol (B47542) alkylation, coupling the two fragments to yield AMG 837.[4] Due to the poor physicochemical stability of the free acid form, a more stable, crystalline hemicalcium salt dihydrate form was developed for further studies.[4]

AMG_837_Synthesis_Overview cluster_0 Fragment 1 Synthesis cluster_1 Fragment 2 Synthesis Meldrums_Acid Meldrum's Acid Derivative Racemic_Acid Racemic (±)-1 Meldrums_Acid->Racemic_Acid Conjugate Alkynylation Chiral_Acid (S)-3-(4-hydroxyphenyl)hex-4-ynoic acid (1) Racemic_Acid->Chiral_Acid Classical Resolution AMG_837 AMG 837 Chiral_Acid->AMG_837 Phenol Alkylation Suzuki Suzuki-Miyaura Coupling Biaryl_Bromide 3-(bromomethyl)-4'-(trifluoromethyl)biphenyl (2) Suzuki->Biaryl_Bromide Bromination Biaryl_Bromide->AMG_837

Convergent synthesis strategy for AMG 837.

Mechanism of Action and Signaling Pathway

GPR40 is predominantly expressed in pancreatic β-cells and is coupled to the Gαq class of G-proteins.[1][5][6] Upon binding of an agonist like AMG 837, GPR40 activates Gαq, which in turn stimulates phospholipase C (PLC).[5][6] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytoplasm.[5][7] The resulting increase in intracellular Ca2+ concentration is a key signal that potentiates the exocytosis of insulin-containing granules, but importantly, this occurs in a glucose-dependent manner.[1][8] This glucose dependency suggests a lower risk of hypoglycemia compared to other insulin secretagogues like sulfonylureas.[1][8]

GPR40_Signaling_Pathway AMG837 AMG 837 (Agonist) GPR40 GPR40 Receptor AMG837->GPR40 Binds to Gaq Gαq Protein GPR40->Gaq Activates PLC Phospholipase C (PLC) Gaq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Acts on Ca2_release Ca²⁺ Release ER->Ca2_release Induces Insulin_Secretion Potentiation of Glucose-Stimulated Insulin Secretion Ca2_release->Insulin_Secretion Triggers Experimental_Workflow cluster_cell Cell-Based Assays cluster_biochem Biochemical Assays Cell_Culture 1. Cell Culture (e.g., A9_GPR40, CHO_GPR40) Assay_Prep 2. Assay Preparation (e.g., Plating, Transfection) Cell_Culture->Assay_Prep Compound_Add 3. Add AMG 837 (Dose-Response) Assay_Prep->Compound_Add Incubation 4. Incubation Compound_Add->Incubation Measurement 5. Measure Signal (e.g., Luminescence, Radioactivity) Incubation->Measurement Data_Analysis 6. Data Analysis (EC50/IC50 Calculation) Measurement->Data_Analysis Membrane_Prep 1. Membrane Preparation (from GPR40-expressing cells) Binding_Assay 2. Binding Reaction (Membranes, AMG 837, Radioligand) Membrane_Prep->Binding_Assay Incubation_B 3. Incubation Binding_Assay->Incubation_B Separation 4. Separate Bound/Free Incubation_B->Separation Detection 5. Detect Radioactivity Separation->Detection Detection->Data_Analysis

References

AMG 837 Hemicalcium: A Technical Overview of a Partial FFA1 Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG 837 is a potent and orally bioavailable partial agonist of the free fatty acid receptor 1 (FFA1), also known as G-protein coupled receptor 40 (GPR40).[1][2][3] As a member of the β-substituted phenylpropanoic acid class of compounds, AMG 837 has been a significant tool in preclinical studies to understand the therapeutic potential of targeting FFA1 for the treatment of type 2 diabetes.[1][3] Its mechanism of action involves the glucose-dependent potentiation of insulin (B600854) secretion from pancreatic β-cells.[4][5] This document provides a detailed technical guide on the pharmacological properties, mechanism of action, and experimental characterization of AMG 837 hemicalcium.

Chemical Properties

AMG 837 is scientifically known as (S)-3-(4-((4'-(trifluoromethyl)biphenyl-3-yl)methoxy)phenyl)hex-4-ynoic acid.[3] It is commonly supplied as a hemicalcium salt for research purposes.[2]

PropertyValueReference
Chemical Formula C₂₆H₂₀F₃O₃·½Ca
Molecular Weight 457.47 g/mol
CAS Number 1291087-14-3
Appearance White to off-white solid
Solubility Soluble in DMSO (e.g., up to 100 mM)

Pharmacological Profile: In Vitro and In Vivo Activity

AMG 837 has been extensively characterized in a variety of biochemical and cell-based assays, demonstrating its potency and partial agonism at the FFA1 receptor.[1] Its activity is glucose-dependent, a desirable feature for a potential anti-diabetic agent as it may reduce the risk of hypoglycemia.[4]

In Vitro Potency and Efficacy

The following tables summarize the quantitative data on the in vitro activity of AMG 837 across different assays and species.

Table 1: In Vitro Potency (EC₅₀) of AMG 837

Assay TypeSpecies/Cell LineEC₅₀ (nM)Reference
Ca²⁺ Flux Human FFA1 (CHO cells)13.5[2]
Mouse FFA1 (CHO cells)22.6[2]
Rat FFA1 (CHO cells)31.7[2]
Inositol (B14025) Phosphate (IP) Accumulation A9_GPR40 cell line7.8 ± 1.2[1]
Insulin Secretion Isolated Mouse Islets142 ± 20[4][5]

Table 2: Binding Affinity

Assay TypeReceptorpIC₅₀Reference
[³H]AMG 837 Specific Binding Human FFA18.13[2]

Table 3: Partial Agonism

AssayComparison LigandMaximal Efficacy of AMG 837 (% of Full Agonist)Cell SystemReference
Ca²⁺ Flux Docosahexaenoic Acid (DHA)Partial Agonist (exact % varies with receptor expression)CHO cells with varying GPR40 plasmid transfection[1]
Ca²⁺ Flux AM-1638 (Full Agonist)~60% (at high receptor expression)CHO cells with 5 µg GPR40 plasmid transfection[6]
~20% (at medium receptor expression)CHO cells with 0.5 µg GPR40 plasmid transfection[6]
~5% (at low receptor expression)CHO cells with 0.05 µg GPR40 plasmid transfection[6]

Note: The partial agonism of AMG 837 is more pronounced at lower receptor expression levels, which may better reflect physiological conditions.[6]

In Vivo Efficacy

In vivo studies in rodent models of diabetes have demonstrated the glucose-lowering effects of AMG 837.

Table 4: In Vivo Efficacy of AMG 837 in Rodent Models

Animal ModelDosingKey FindingsReference
Normal Sprague-Dawley Rats Single oral gavage (0.03 - 0.3 mg/kg)Dose-dependent suppression of plasma glucose levels during a glucose tolerance test. Half-maximal dose ~0.05 mg/kg.[1][2]
Zucker Fatty Rats Single oral gavage (0.03 - 0.3 mg/kg)Improved glucose tolerance and enhanced insulin secretion.[2]
Zucker Fatty Rats Daily oral gavage for 21 days (0.03 - 0.3 mg/kg)Sustained improvement in glucose tolerance and increased insulin levels following a glucose challenge.[1][2]

Mechanism of Action and Signaling Pathways

FFA1 is a G-protein coupled receptor that, upon activation, primarily couples to the Gαq subunit of heterotrimeric G proteins.[7][8] This initiates a signaling cascade that is crucial for its insulinotropic effects.

FFA1 Signaling Cascade

Activation of FFA1 by an agonist like AMG 837 leads to the dissociation of the Gαq subunit, which in turn activates phospholipase C (PLC).[8] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[8] The elevated intracellular Ca²⁺ concentration is a key signal for the fusion of insulin-containing granules with the plasma membrane, resulting in insulin secretion.[4][8] This process is glucose-dependent, meaning that significant insulin secretion only occurs in the presence of elevated glucose levels.[4]

FFA1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space AMG_837 AMG 837 FFA1 FFA1 Receptor AMG_837->FFA1 Binds G_Protein Gq Protein FFA1->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor Ca2 Ca²⁺ ER->Ca2 Releases Insulin_Vesicle Insulin Vesicle Ca2->Insulin_Vesicle Triggers Fusion Insulin_Release Insulin Secretion Insulin_Vesicle->Insulin_Release Leads to

Allosteric Interaction

AMG 837 is reported to interact allosterically with the full FFA1 agonist docosahexaenoic acid (DHA). Furthermore, competition binding experiments have shown that AMG 837 and the full agonist AM-1638 bind to distinct sites on the FFA1 receptor.[6] This suggests that AMG 837 acts as an allosteric agonist, binding to a site separate from the orthosteric site used by some endogenous fatty acids and synthetic full agonists.

Experimental Protocols

The characterization of AMG 837 relies on a suite of standardized in vitro and in vivo assays. The methodologies for key experiments are detailed below.

In Vitro Assay: Intracellular Calcium (Ca²⁺) Flux Assay

This assay is fundamental for measuring the activation of the Gq-coupled FFA1 receptor.

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of AMG 837 by measuring changes in intracellular calcium concentration upon receptor activation.

Methodology:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably or transiently expressing the human, mouse, or rat FFA1 receptor are cultured in appropriate media. For transient transfections, cells are co-transfected with an FFA1 expression plasmid and an aequorin expression plasmid.[1]

  • Cell Plating: Cells are seeded into 96-well or 384-well plates and allowed to adhere overnight.

  • Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) or the bioluminescent photoprotein aequorin is reconstituted with its co-factor, coelenterazine. The assay is typically performed in a buffer containing a low concentration of human serum albumin (HSA, e.g., 0.01%) to minimize non-specific binding of the compound.[1]

  • Compound Preparation: AMG 837 is serially diluted in the assay buffer to create a range of concentrations for generating a dose-response curve.

  • Measurement: The cell plate is placed in a fluorescence plate reader (e.g., FLIPR - Fluorometric Imaging Plate Reader) or a luminometer. Baseline fluorescence or luminescence is recorded.

  • Compound Addition: The prepared concentrations of AMG 837 are added to the wells, and the change in fluorescence or luminescence is monitored in real-time.

  • Data Analysis: The peak fluorescence or luminescence signal for each concentration is recorded. The data are normalized to the response of a vehicle control (0% activation) and a saturating concentration of a reference full agonist (100% activation). A dose-response curve is generated using non-linear regression to determine the EC₅₀ and Eₘₐₓ values.[1]

Calcium_Flux_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture 1. Culture FFA1-expressing CHO cells Plate_Cells 2. Seed cells into microplates Cell_Culture->Plate_Cells Dye_Loading 3. Load cells with Ca²⁺ indicator (e.g., Fluo-4) Plate_Cells->Dye_Loading Baseline 5. Measure baseline fluorescence in FLIPR Dye_Loading->Baseline Compound_Prep 4. Prepare serial dilutions of AMG 837 Add_Compound 6. Add AMG 837 dilutions to cells Compound_Prep->Add_Compound Baseline->Add_Compound Measure_Response 7. Monitor real-time fluorescence change Add_Compound->Measure_Response Normalize 8. Normalize data to controls (vehicle, full agonist) Measure_Response->Normalize Curve_Fit 9. Plot dose-response curve (Non-linear regression) Normalize->Curve_Fit Calculate 10. Determine EC₅₀ and Eₘₐₓ values Curve_Fit->Calculate

In Vivo Assay: Oral Glucose Tolerance Test (OGTT)

This assay is a standard preclinical model to assess the anti-diabetic activity of a compound.

Objective: To evaluate the effect of AMG 837 on glucose disposal and insulin secretion in response to a glucose challenge in rodents.[9]

Methodology:

  • Animal Acclimation: Male Sprague-Dawley rats or Zucker fatty rats are acclimated to the housing conditions for at least one week.[1]

  • Fasting: Animals are fasted overnight (e.g., 16 hours) prior to the experiment but allowed free access to water.

  • Compound Administration: AMG 837 or vehicle is administered by oral gavage at a specified time (e.g., 30 minutes) before the glucose challenge. Doses typically range from 0.03 to 0.3 mg/kg.[1][2]

  • Baseline Blood Sample: A baseline blood sample (t=0) is collected, usually from the tail vein, to measure initial glucose and insulin levels.

  • Glucose Challenge: A solution of glucose (e.g., 2 g/kg) is administered orally or via intraperitoneal injection.

  • Time-Course Blood Sampling: Blood samples are collected at multiple time points after the glucose challenge (e.g., 15, 30, 60, and 120 minutes).

  • Analyte Measurement: Plasma glucose levels are measured using a glucometer. Plasma insulin levels are determined using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The glucose and insulin levels at each time point are plotted against time. The Area Under the Curve (AUC) for glucose is calculated to quantify the overall glucose excursion. Statistical analysis (e.g., ANOVA) is used to compare the treatment groups to the vehicle control group.[1]

Conclusion

This compound is a well-characterized, potent partial agonist of the FFA1 receptor. Its ability to potentiate glucose-stimulated insulin secretion in both in vitro and in vivo models has established it as a critical reference compound for research in the field of metabolic diseases. The detailed pharmacological data and experimental protocols provided in this guide serve as a comprehensive resource for scientists investigating the role of FFA1 in physiology and developing next-generation therapeutics for type 2 diabetes.

References

The Role of AMG 837 Hemicalcium in Glucose-Stimulated Insulin Secretion: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of AMG 837 hemicalcium, a potent and orally bioavailable partial agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). We will explore its mechanism of action, its role in potentiating glucose-stimulated insulin (B600854) secretion (GSIS), and the key experimental findings that have defined its preclinical profile. This document is intended to be a comprehensive resource, summarizing quantitative data, detailing experimental methodologies, and visualizing the underlying biological pathways.

Introduction: GPR40 as a Therapeutic Target for Type 2 Diabetes

G-protein coupled receptor 40 (GPR40) is predominantly expressed in pancreatic β-cells and plays a crucial role in mediating the effects of medium and long-chain fatty acids on insulin secretion.[1][2] The activation of GPR40 in a glucose-dependent manner enhances insulin release, making it an attractive therapeutic target for the treatment of type 2 diabetes.[1][3] This glucose dependency is a key advantage, as it suggests a lower risk of hypoglycemia compared to other secretagogues like sulfonylureas.[4] AMG 837 was developed as a synthetic agonist to harness this therapeutic potential.[5][6]

Mechanism of Action of AMG 837

AMG 837 acts as a partial agonist at the GPR40 receptor.[5][7] Its binding initiates a signaling cascade predominantly through the Gαq/11 G-protein subunit.[3][8] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][8] IP3 triggers the release of calcium (Ca2+) from intracellular stores in the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).[8] The resulting increase in intracellular Ca2+ concentration is a primary driver for the exocytosis of insulin-containing granules from the pancreatic β-cell.[1][3]

GPR40_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol AMG837 AMG 837 GPR40 GPR40/FFAR1 Receptor AMG837->GPR40 Binds to Gaq Gαq GPR40->Gaq Activates PLC Phospholipase C (PLC) Gaq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto ↑ [Ca2+]i ER->Ca_cyto Releases Ca2+ Ca_ER Ca2+ InsulinVesicle Insulin Granule Ca_cyto->InsulinVesicle Triggers Exocytosis PKC->InsulinVesicle Potentiates Exocytosis InsulinRelease Insulin Secretion InsulinVesicle->InsulinRelease

Figure 1: GPR40 signaling pathway activated by AMG 837.

Quantitative In Vitro Efficacy

AMG 837 has been characterized in a variety of biochemical and cell-based assays to determine its potency and efficacy. The compound's activity was assessed through its ability to stimulate G-protein activation, second messenger production, and ultimately, insulin release in a glucose-dependent context.

Assay TypeSystemSpeciesParameterValueReference
Receptor Binding A9 cells expressing GPR40HumanpIC50 ([3H]AMG 837 binding)8.13[9]
G-Protein Activation A9 cell membranes expressing GPR40HumanEC50 (GTPγS Binding)1.5 ± 0.1 nM[4]
Second Messenger A9 cells expressing GPR40HumanEC50 (Inositol Phosphate)7.8 ± 1.2 nM[4]
Second Messenger CHO cells expressing GPR40HumanEC50 (Ca2+ Flux)13.5 nM[9][10]
MouseEC50 (Ca2+ Flux)22.6 nM[9][10]
RatEC50 (Ca2+ Flux)31.7 nM[9][10]
Insulin Secretion Isolated Primary IsletsMouseEC50 (at high glucose)142 ± 20 nM[9][10]

Quantitative In Vivo Efficacy

The glucose-lowering effects of AMG 837 were evaluated in rodent models of normal physiology and type 2 diabetes. Acute and chronic administration demonstrated the compound's ability to improve glucose tolerance by enhancing insulin secretion.

Animal ModelDosing RegimenParameterDosageResultReference
Sprague-Dawley Rats Single oral doseGlucose Tolerance (IPGTT)0.03 mg/kg7% decrease in Glucose AUC[9]
0.1 mg/kg15% decrease in Glucose AUC[9]
0.3 mg/kg25% decrease in Glucose AUC[9]
Zucker Fatty Rats 21-day daily oral doseGlucose Tolerance (IPGTT on Day 21)0.03 mg/kg7% decrease in Glucose AUC[4]
0.1 mg/kg15% decrease in Glucose AUC (p<0.05)[4]
0.3 mg/kg25% decrease in Glucose AUC (p<0.001)[4]
Post-prandial GlucoseNot SpecifiedHalf-maximal dose of 0.05 mg/kg[9]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the key experimental protocols used to characterize AMG 837.

In Vitro Assays
  • [35S]-GTPγS Binding Assay:

    • Preparation: Cell membranes were prepared from A9 cells stably overexpressing human GPR40.

    • Incubation: Membranes were incubated with varying concentrations of AMG 837 in the presence of GDP and [35S]-GTPγS.

    • Detection: Agonist-stimulated binding of [35S]-GTPγS to G-proteins was measured by an antibody capture method, followed by scintillation counting.[4]

    • Analysis: Data were used to calculate the EC50 value for G-protein activation.

  • Intracellular Ca2+ Flux Assay:

    • Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing human, mouse, or rat GPR40 and a bioluminescent aequorin reporter were used.[9][10]

    • Procedure: Cells were incubated with the coelenterazine (B1669285) substrate. AMG 837 was added at various concentrations.

    • Measurement: The resulting calcium-dependent luminescence was measured using a luminometer.

    • Analysis: Dose-response curves were generated to determine the EC50 for Ca2+ mobilization.

  • Islet Insulin Secretion Assay:

    • Islet Isolation: Pancreatic islets were isolated from mice (including GPR40 knockout mice to confirm specificity) via collagenase digestion.[4][5]

    • Pre-incubation: Islets were pre-incubated in a low-glucose buffer (e.g., 2.8 mM).

    • Stimulation: Islets were then incubated in buffer containing either low (e.g., 2.8 mM) or high (e.g., 16.7 mM) glucose, with or without varying concentrations of AMG 837 (e.g., 1 nM to 10 µM).[9][11]

    • Quantification: Insulin concentrations in the supernatant were measured by ELISA.

    • Analysis: The glucose-dependent effect of AMG 837 on insulin secretion was quantified to determine the EC50. The activity was shown to be eliminated in islets from GPR40 knockout mice, confirming its specific mechanism of action.[4]

GSIS_Workflow cluster_prep Islet Preparation cluster_exp Experimental Conditions cluster_analysis Analysis IsletIsolation 1. Isolate Pancreatic Islets (e.g., from WT and GPR40-/- mice) Preincubation 2. Pre-incubate Islets in Low Glucose Buffer IsletIsolation->Preincubation Incubation 3. Incubate Islets with Experimental Conditions Preincubation->Incubation LowGlucose Low Glucose (e.g., 2.8 mM) LowGlucose->Incubation HighGlucose High Glucose (e.g., 16.7 mM) HighGlucose->Incubation AMG837 AMG 837 (Dose Range) AMG837->Incubation Supernatant 4. Collect Supernatant Incubation->Supernatant ELISA 5. Measure Insulin Concentration via ELISA Supernatant->ELISA DataAnalysis 6. Analyze Data (EC50, Fold-Change) ELISA->DataAnalysis

Figure 2: Experimental workflow for GSIS assay.

In Vivo Oral Glucose Tolerance Test (OGTT/IPGTT)
  • Animal Models: Normal Sprague-Dawley rats or obese Zucker fatty rats were used.[5]

  • Fasting: Animals were fasted overnight.

  • Dosing: AMG 837 or vehicle was administered via oral gavage (p.o.).

  • Glucose Challenge: After a set time (e.g., 30 minutes), a glucose bolus was administered either orally (OGTT) or intraperitoneally (IPGTT).

  • Blood Sampling: Blood samples were collected from the tail vein at various time points (e.g., 0, 15, 30, 60, 120 minutes) post-glucose challenge.

  • Analysis: Blood glucose levels were measured immediately. Plasma was separated for later measurement of insulin levels by ELISA. The Area Under the Curve (AUC) for glucose was calculated to assess improvements in glucose tolerance.

Clinical Development and Future Outlook

AMG 837 entered clinical trials for the treatment of type 2 diabetes.[12][13] However, its development was discontinued, reportedly due to concerns over toxicity.[14] This outcome was mirrored by another GPR40 agonist, TAK-875, which was halted in Phase III trials due to signs of liver toxicity.[13]

Despite these setbacks, the principle of GPR40 agonism remains a valid therapeutic strategy. The robust preclinical data for compounds like AMG 837 demonstrate that targeting this receptor can effectively and potently enhance glucose-stimulated insulin secretion. Future research in this area will likely focus on developing new agonists with improved safety profiles, potentially by exploring different allosteric binding sites or biased agonism to separate efficacy from toxicity.[9] The distinction between partial agonists like AMG 837 and full agonists, which may also engage the entero-insular axis by stimulating incretin (B1656795) release, represents another important avenue for future drug development.[11]

Conclusion

This compound is a well-characterized GPR40 partial agonist that potently enhances glucose-stimulated insulin secretion through the Gαq-PLC-Ca2+ signaling pathway. Extensive preclinical studies in vitro and in vivo have validated its mechanism of action and demonstrated significant glucose-lowering efficacy in rodent models. While its clinical development was halted, the data generated from the study of AMG 837 provides a valuable foundation for the ongoing development of safer and more effective GPR40-targeted therapies for type 2 diabetes.

References

Intracellular Calcium Mobilization by AMG 837 Hemicalcium: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism by which AMG 837 hemicalcium, a potent and selective partial agonist of the G protein-coupled receptor 40 (GPR40/FFA1), modulates intracellular calcium levels. This document details the signaling pathways involved, presents quantitative data on its activity, and outlines the experimental protocols used for its characterization.

Core Mechanism of Action

This compound stimulates intracellular calcium mobilization through the activation of the GPR40 receptor, a key regulator of insulin (B600854) secretion.[1][2][3][4] GPR40 is predominantly coupled to the Gαq/11 class of G proteins.[5][6][7] Upon agonist binding, the activated Gαq subunit stimulates phospholipase C (PLC). PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][6][7] IP3 subsequently binds to and opens IP3 receptors on the membrane of the endoplasmic reticulum (ER), leading to the release of stored Ca2+ into the cytosol and a rapid increase in the intracellular free calcium concentration.[5][6][7][8]

Signaling Pathway

GPR40_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum AMG837 AMG 837 GPR40 GPR40 (FFA1) AMG837->GPR40 binds Gaq Gαq/11 GPR40->Gaq activates PLC PLC Gaq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R binds Ca_cytosol ↑ [Ca²⁺]i Ca_er Ca²⁺ Stores IP3R->Ca_er opens Ca_er->Ca_cytosol release FLIPR_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Cell_Plating 1. Plate GPR40-expressing cells in 96/384-well plates Incubation1 2. Incubate overnight Cell_Plating->Incubation1 Dye_Loading 3. Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) Incubation1->Dye_Loading Incubation2 4. Incubate for 1 hour Dye_Loading->Incubation2 Compound_Addition 5. Add AMG 837 (or control compounds) Incubation2->Compound_Addition Measurement 6. Measure fluorescence intensity kinetically using FLIPR Compound_Addition->Measurement Data_Analysis 7. Analyze data to determine EC50 and Emax values Measurement->Data_Analysis

References

Chemical structure and properties of AMG 837 hemicalcium

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to AMG 837 Hemicalcium

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent, orally bioavailable, and selective partial agonist for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1).[1][2][3] Developed as a potential therapeutic agent for type 2 diabetes mellitus, its mechanism of action centers on the glucose-dependent potentiation of insulin (B600854) secretion from pancreatic β-cells.[4][5][6] This document provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, in vitro and in vivo pharmacology, and the experimental protocols used for its characterization.

Chemical Structure and Physicochemical Properties

AMG 837 is chemically identified as (S)-3-(4-((4'-(trifluoromethyl)biphenyl-3-yl)methoxy)phenyl)hex-4-ynoic acid.[2] It is often formulated as a hemicalcium salt for stability and handling.

PropertyValueSource
Chemical Name (S)-3-(4-((4'-(trifluoromethyl)biphenyl-3-yl)methoxy)phenyl)hex-4-ynoic acid[2]
Hemicalcium Formula C₂₆H₂₀F₃O₃ · ½Ca[7][8]
Hemicalcium M. Wt. 457.47 g/mol [7][8]
CAS Number 1291087-14-3[8][9]
Appearance Solid[9]
Solubility Soluble to 100 mM in DMSO[8]
Plasma Protein Binding 98.7% (human plasma)[5][10]

Mechanism of Action and Signaling Pathway

AMG 837 acts as a partial agonist at the GPR40 receptor, which is predominantly expressed on pancreatic β-cells.[5][6] The activation of GPR40 by agonists like AMG 837 is coupled to the Gαq class of G-proteins.[5][11] This initiates a signaling cascade involving phospholipase C (PLC), which leads to the generation of inositol (B14025) 1,4,5-triphosphate (IP3).[11] IP3 triggers the release of intracellular calcium (Ca²⁺), a key second messenger that potentiates glucose-stimulated insulin secretion (GSIS).[4][11][12] A critical feature of this mechanism is its glucose dependency, which reduces the risk of hypoglycemia compared to other secretagogues like sulfonylureas.[5][10]

GPR40_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol AMG837 AMG 837 GPR40 GPR40/FFA1 Receptor AMG837->GPR40 Binds Gaq Gαq GPR40->Gaq Activates PLC Phospholipase C (PLC) Gaq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release Induces Insulin_secretion Potentiation of Glucose-Stimulated Insulin Secretion Ca_release->Insulin_secretion Leads to

Caption: GPR40 signaling pathway activated by AMG 837.

In Vitro Pharmacological Profile

The potency and activity of AMG 837 have been characterized across various species and assay formats.

Assay TypeSpecies/Cell LineEndpointValue (nM)
[³⁵S]-GTPγS Binding A9 cells (human GPR40)EC₅₀1.5 ± 0.1
Inositol Phosphate Accumulation A9 cells (human GPR40)EC₅₀7.8 ± 1.2
Ca²⁺ Flux (Aequorin) CHO cells (human GPR40)EC₅₀13.5
Ca²⁺ Flux (Aequorin) CHO cells (mouse GPR40)EC₅₀22.6 ± 1.8
Ca²⁺ Flux (Aequorin) CHO cells (rat GPR40)EC₅₀31.7 ± 1.8
Ca²⁺ Flux (Aequorin) CHO cells (dog GPR40)EC₅₀71.3 ± 5.8
Ca²⁺ Flux (Aequorin) CHO cells (rhesus GPR40)EC₅₀30.6 ± 4.3
Insulin Secretion Isolated mouse isletsEC₅₀142 ± 20
[³H]AMG 837 Binding Human FFA1 ReceptorpIC₅₀8.13

Sources:[3][4][5][7][8][10][13][14]

The activity of AMG 837 is significantly attenuated in the presence of serum albumin, which is consistent with its high plasma protein binding.[5][10] In the presence of 100% human serum, the EC₅₀ in the GPR40 aequorin assay increased to 2,140 ± 310 nM.[10][13]

In Vivo Pharmacological Profile

Preclinical studies in rodent models demonstrated the efficacy of AMG 837 in improving glucose homeostasis.

SpeciesModelDosingKey Findings
Sprague-Dawley Rats Normal0.03-0.3 mg/kg (single p.o.)Dose-dependent improvement in glucose tolerance and enhanced insulin secretion. Half-maximal dose for lowering post-prandial glucose was 0.05 mg/kg.
Zucker Fatty Rats Obese, Insulin-Resistant0.03-0.3 mg/kg (daily p.o. for 21 days)Persistent improvement in glucose tolerance. On day 21, glucose AUC decreased by up to 25% (p<0.001) at 0.3 mg/kg.

Sources:[3][4][5][10][13][14]

Pharmacokinetic ParameterValueSpeciesDosing
Oral Bioavailability (%F) 84%Rat0.5 mg/kg (p.o.)
Cₘₐₓ 1.4 µMRat0.5 mg/kg (p.o.)

Sources:[3][5][14]

Experimental Protocols

The characterization of AMG 837 involved a series of standardized in vitro and in vivo assays.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation binding_assay Receptor Binding Assays (e.g., [³H]AMG 837) functional_assays Functional Assays (GTPγS, IP, Ca²⁺ Flux) binding_assay->functional_assays Confirm Potency islet_assay Primary Cell Assays (Isolated Islet Insulin Secretion) functional_assays->islet_assay Assess Physiological Relevance selectivity_assay Selectivity Screening (vs. GPR41, GPR43, GPR120) islet_assay->selectivity_assay Confirm Target Specificity pk_studies Pharmacokinetic Studies (Oral Bioavailability, Cₘₐₓ) selectivity_assay->pk_studies Advance to In Vivo acute_gtt Acute Efficacy Studies (Glucose Tolerance Tests) pk_studies->acute_gtt Establish Dose chronic_studies Chronic Dosing Studies (e.g., 21-day in Zucker rats) acute_gtt->chronic_studies Evaluate Long-Term Efficacy

Caption: Preclinical experimental workflow for AMG 837.

5.1. GTPγS Binding Assay This assay measures the activation of G-proteins upon agonist binding to the receptor.[10]

  • Membrane Preparation: Cell membranes are prepared from a cell line (e.g., A9) stably overexpressing human GPR40.[5][10]

  • Incubation: Membranes are incubated with varying concentrations of AMG 837 in the presence of GDP and [³⁵S]-GTPγS.

  • Separation: Agonist-stimulated binding of [³⁵S]-GTPγS to G-proteins is quantified. An antibody capture method can be used to isolate the Gαq subunit.[5][10]

  • Detection: Radioactivity is measured using a scintillation counter to determine the amount of bound [³⁵S]-GTPγS.

  • Analysis: Data are plotted to generate a dose-response curve from which the EC₅₀ value is calculated.[10]

5.2. Intracellular Ca²⁺ Flux Assay (Aequorin) This cell-based functional assay measures changes in intracellular calcium, a key second messenger in the GPR40 pathway.[4][5]

  • Cell Culture: CHO cells are co-transfected with a GPR40 expression plasmid and an aequorin expression plasmid.[10] Aequorin is a Ca²⁺-sensitive bioluminescent reporter.

  • Incubation: Cells are incubated with the luminophore coelenterazine.

  • Stimulation: Varying concentrations of AMG 837 are added to the cells. Assays are typically run in the presence of a low concentration of human serum albumin (e.g., 0.01%) to minimize non-specific binding effects.[5][13]

  • Detection: The resulting luminescence upon Ca²⁺ binding to aequorin is measured with a luminometer.[10]

  • Analysis: A dose-response curve is generated to determine the EC₅₀ value.[10]

5.3. Isolated Islet Insulin Secretion Assay This ex vivo assay assesses the direct effect of the compound on pancreatic islets, the primary physiological target.[4][10]

  • Islet Isolation: Pancreatic islets are isolated from mice (e.g., C57BL/6) via collagenase digestion. To confirm GPR40-specific action, islets from GPR40 knockout mice are used as a negative control.[5][10]

  • Pre-incubation: Islets are pre-incubated in a low-glucose buffer.

  • Stimulation: Islets are then incubated in a high-glucose buffer (e.g., 16.7 mM) containing various concentrations of AMG 837 (e.g., 1 nM to 10 µM).[3]

  • Quantification: The amount of insulin secreted into the supernatant is measured, typically by ELISA.

  • Analysis: The dose-dependent stimulation of insulin secretion is plotted to calculate the EC₅₀ value.[10]

5.4. In Vivo Glucose Tolerance Test (GTT) This in vivo model evaluates the compound's effect on glucose disposal in both normal and disease-model animals.[4]

  • Animal Models: Sprague-Dawley rats (normal) or Zucker fatty rats (obese, insulin-resistant) are used.[5][10]

  • Dosing: Animals are fasted overnight. AMG 837 is administered by oral gavage at various doses (e.g., 0.03, 0.1, 0.3 mg/kg) 30 minutes prior to the glucose challenge.[5]

  • Glucose Challenge: A bolus of glucose is administered intraperitoneally (IPGTT) or orally (OGTT).

  • Blood Sampling: Blood samples are collected at various time points (e.g., 0, 15, 30, 60, 120 minutes) post-challenge.

  • Analysis: Blood glucose and plasma insulin levels are measured. The area under the curve (AUC) for glucose is calculated to quantify the improvement in glucose tolerance.[10][13]

Clinical Development and Outlook

AMG 837 entered Phase 1 clinical trials.[1][15] However, in healthy volunteers, it did not demonstrate significant glucose-lowering or insulin-increasing effects.[15] The development of GPR40 agonists has faced challenges, including observations of liver toxicity with other compounds in the class, such as TAK-875, which led to the termination of its Phase 3 trials.[1][6] Despite these setbacks, the glucose-dependent mechanism of GPR40 agonism remains an attractive therapeutic concept for type 2 diabetes, and research into safer and more effective second-generation agonists is ongoing.[1][6]

References

AMG 837 Hemicalcium: An In-Depth Technical Guide for Type 2 Diabetes Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMG 837 hemicalcium is a potent and orally bioavailable partial agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] GPR40 activation on pancreatic β-cells is a key mechanism for enhancing glucose-stimulated insulin (B600854) secretion (GSIS), making it a promising therapeutic target for type 2 diabetes. This technical guide provides a comprehensive overview of the preclinical research on AMG 837, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols. While AMG 837 demonstrated robust preclinical efficacy in rodent models, its clinical development was discontinued, reportedly during Phase 1 trials due to toxicity concerns.[3][4] This document aims to serve as a valuable resource for researchers in the field of metabolic diseases and drug discovery.

Introduction

GPR40 is a Gq-coupled receptor predominantly expressed in pancreatic β-cells.[5] Its activation by long-chain fatty acids leads to the potentiation of insulin secretion in a glucose-dependent manner. This glucose dependency presents a significant advantage over other insulin secretagogues, such as sulfonylureas, by potentially reducing the risk of hypoglycemia.[1] AMG 837 was developed as a small molecule agonist to harness this therapeutic potential. Preclinical studies have shown that AMG 837 enhances insulin secretion and lowers glucose levels in rodent models of type 2 diabetes.[2][6]

Mechanism of Action and Signaling Pathway

AMG 837 acts as a partial agonist at the GPR40 receptor.[6] Upon binding, it activates the Gαq signaling cascade, leading to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration is a critical signal for the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells.

GPR40_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular AMG_837 AMG 837 GPR40 GPR40/FFA1 Receptor AMG_837->GPR40 Binds to G_alpha_q Gαq GPR40->G_alpha_q Activates PLC Phospholipase C (PLC) G_alpha_q->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Triggers GSIS Potentiation of Glucose-Stimulated Insulin Secretion Ca2_release->GSIS Leads to

Caption: GPR40 Signaling Pathway Activated by AMG 837.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of AMG 837.

Table 1: In Vitro Efficacy of AMG 837

AssayCell Line/SystemSpeciesEC50 / pIC50Reference
[3H]AMG 837 BindingHuman FFA1 ReceptorHumanpIC50 = 8.13[1]
GTPγS BindingA9 cells expressing human GPR40HumanEC50 = 1.5 ± 0.1 nM[1]
Inositol Phosphate (B84403) AccumulationA9 cells expressing human GPR40HumanEC50 = 7.8 ± 1.2 nM[1]
Ca2+ FluxCHO cells expressing GPR40HumanEC50 = 13.5 nM[1]
Ca2+ FluxCHO cells expressing GPR40MouseEC50 = 22.6 nM[1]
Ca2+ FluxCHO cells expressing GPR40RatEC50 = 31.7 nM[1]
Insulin SecretionIsolated mouse isletsMouseEC50 = 142 ± 20 nM[1]

Table 2: In Vivo Efficacy of AMG 837 in Rodent Models

Animal ModelDosing RegimenEndpointResultReference
Sprague-Dawley RatsSingle oral dose (0.03, 0.1, 0.3 mg/kg)Glucose AUC reduction in GTT7%, 15%, and 25% reduction, respectively[1]
Zucker Fatty Rats21-day oral dosing (0.03, 0.1, 0.3 mg/kg)Glucose and insulin levelsReduced glucose and increased insulin levels following glucose challenge[1]

Table 3: Pharmacokinetic Properties of AMG 837

SpeciesDoseParameterValueReference
Rat0.5 mg/kg (oral)Oral Bioavailability (F)84%[1]
Rat0.5 mg/kg (oral)Cmax1.4 µM[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

GTPγS Binding Assay

This assay measures the activation of G-proteins coupled to the GPR40 receptor upon agonist binding.

GTP_gamma_S_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection prep_membranes Prepare cell membranes from A9 cells stably expressing human GPR40 mix Mix membranes, AMG 837, GDP, and [35S]GTPγS in a 96-well plate prep_membranes->mix prep_reagents Prepare assay buffer, [35S]GTPγS, GDP, and AMG 837 dilutions prep_reagents->mix incubate Incubate at room temperature for 60 minutes mix->incubate capture Capture Gαq-bound [35S]GTPγS using an anti-Gαq antibody incubate->capture measure Measure radioactivity using a scintillation counter capture->measure

Caption: Experimental Workflow for the GTPγS Binding Assay.

Protocol:

  • Membrane Preparation: Cell membranes were prepared from an A9 cell line stably transfected with human GPR40.

  • Assay Mixture: In a 96-well plate, the following were combined:

    • Cell membranes

    • Varying concentrations of AMG 837

    • 0.1 µM GDP

    • 400 pM [³⁵S]-GTPγS

    • Binding buffer (20 mM HEPES pH 7.4, 100 mM NaCl, 5 mM MgCl₂)

  • Incubation: The plate was incubated for 60 minutes at room temperature.

  • Detection: The amount of [³⁵S]-GTPγS bound to Gαq was quantified using an anti-Gαq antibody scintillation proximity assay format.

Inositol Phosphate Accumulation Assay

This assay quantifies the production of inositol phosphates, a downstream second messenger of Gq-coupled receptor activation.

Protocol:

  • Cell Culture: A9 cells stably expressing human GPR40 were used.

  • Assay Conditions: The assay was performed in the presence of 0.01% w/v human serum albumin (HSA) to minimize non-specific binding of AMG 837.[1]

  • Stimulation: Cells were stimulated with varying concentrations of AMG 837.

  • Measurement: The accumulation of inositol phosphate was measured to determine the EC50 value.[1]

Aequorin Ca2+ Flux Assay

This assay measures changes in intracellular calcium concentration upon GPR40 activation using the bioluminescent protein aequorin.

Protocol:

  • Cell Transfection: CHO cells were transiently transfected with a plasmid expressing human GPR40 and a plasmid expressing aequorin.

  • Aequorin Reconstitution: Transfected cells were incubated with coelenterazine (B1669285) to reconstitute the active aequorin photoprotein.

  • Stimulation: The cells were then stimulated with various concentrations of AMG 837.

  • Detection: The light emitted from the aequorin-calcium interaction was measured using a luminometer to determine the intracellular calcium flux.

In Vivo Oral Glucose Tolerance Test (OGTT) in Rats

This in vivo assay assesses the effect of AMG 837 on glucose metabolism in a rodent model.

OGTT_Workflow cluster_prep Preparation cluster_dosing Dosing & Challenge cluster_sampling Blood Sampling & Analysis fasting Fast Sprague-Dawley rats overnight dose_amg Administer AMG 837 (or vehicle) by oral gavage fasting->dose_amg wait Wait for 30 minutes dose_amg->wait glucose_challenge Administer glucose (2 g/kg) by oral gavage wait->glucose_challenge sample Collect blood samples at various time points (e.g., 0, 15, 30, 60, 120 min) glucose_challenge->sample measure_glucose Measure blood glucose levels sample->measure_glucose measure_insulin Measure plasma insulin levels sample->measure_insulin

Caption: Experimental Workflow for the Oral Glucose Tolerance Test.

Protocol:

  • Animal Model: Male Sprague-Dawley rats were used.

  • Fasting: The rats were fasted overnight.

  • Dosing: AMG 837 was administered via oral gavage at doses of 0.03, 0.1, or 0.3 mg/kg. A vehicle control group was also included.

  • Glucose Challenge: Thirty minutes after AMG 837 administration, a glucose solution (2 g/kg) was administered orally.

  • Blood Sampling: Blood samples were collected at various time points (e.g., 0, 15, 30, 60, and 120 minutes) post-glucose challenge.

  • Analysis: Blood glucose and plasma insulin levels were measured. The area under the curve (AUC) for glucose was calculated to assess the overall improvement in glucose tolerance.

Clinical Development and Conclusion

AMG 837 was advanced into clinical trials for the treatment of type 2 diabetes.[6] However, its development was subsequently discontinued. Reports suggest that the discontinuation occurred during Phase 1 clinical trials due to concerns over toxicity.[3][4] While specific data from these trials are not publicly available, the preclinical profile of AMG 837 highlights the potential of GPR40 agonism as a therapeutic strategy for type 2 diabetes. The robust in vitro and in vivo efficacy, coupled with a favorable oral bioavailability, underscores the value of the GPR40 target. The challenges encountered during the clinical development of AMG 837 and other GPR40 agonists, such as TAK-875 which was halted due to liver toxicity concerns, provide important lessons for future drug discovery efforts targeting this receptor.[7] Further research into the structure-activity relationships and potential off-target effects of GPR40 agonists will be crucial for the development of safer and more effective therapies for type 2 diabetes.

References

Allosteric Binding Properties of AMG 837 Hemicalcium on GPR40: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a promising therapeutic target for type 2 diabetes.[1][2] It is primarily expressed in pancreatic β-cells and plays a crucial role in mediating glucose-stimulated insulin (B600854) secretion (GSIS) in response to medium and long-chain free fatty acids.[1][2] AMG 837 is a potent, orally bioavailable synthetic agonist of GPR40 that has been instrumental in elucidating the receptor's pharmacology.[1][3] This technical guide provides an in-depth overview of the allosteric binding properties of AMG 837 hemicalcium on GPR40, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action.

AMG 837 acts as a partial agonist, binding to an allosteric site on the GPR40 receptor, a site distinct from where endogenous fatty acids and other synthetic full agonists bind.[4][5][6] This allosteric interaction leads to a unique pharmacological profile, including positive cooperativity with other classes of GPR40 agonists.[5] Understanding these properties is critical for the rational design of novel GPR40-targeted therapeutics.

Quantitative Data Summary

The following tables summarize the key in vitro and ex vivo pharmacological data for AMG 837 on the GPR40 receptor. These values highlight its potency and partial agonist activity across various functional assays.

Table 1: In Vitro Binding Affinity and Functional Potency of AMG 837

ParameterAssay SystemSpeciesValueReference
pIC50 [³H]AMG 837 Radioligand BindingHuman8.13[7][8][9]
Kd [³H]AMG 837 Radioligand BindingHuman3.6 nM[5]
EC50 [³⁵S]-GTPγS BindingHuman1.5 ± 0.1 nM[10][11]
EC50 Calcium Flux (Aequorin)Human12 ± 1 nM (in 0.01% HSA)[10]
EC50 Calcium Flux (CHO cells)Not Specified0.12 ± 0.01 µM[4]
EC50 Inositol (B14025) Phosphate AccumulationMouse11.0 ± 0.05 nM[4]
EC50 Insulin Secretion (Isolated Mouse Islets)Mouse142 ± 20 nM[10][11]

Table 2: Efficacy and Partial Agonism of AMG 837

AssayComparisonEfficacy (Emax)Reference
Calcium Flux (Aequorin)Compared to DHA (full agonist)Partial Agonist (10-40% of DHA depending on receptor expression)[12]
Calcium Flux (CHO cells)Compared to natural free fatty acid ligands29%[4]
Calcium Flux (A9 cells)Compared to arachidonic, oleic, and linoleic acids~50%[4]
Inositol Phosphate AccumulationCompared to DHA and full agonists~50% of full agonists[5]

Signaling Pathway and Allosteric Modulation

Activation of GPR40 by AMG 837 primarily couples to the Gαq signaling pathway.[10][13] This initiates a cascade involving phospholipase C (PLC) activation, leading to the generation of inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), a key second messenger in stimulating insulin exocytosis from pancreatic β-cells.

GPR40_Signaling_Pathway cluster_membrane Plasma Membrane GPR40 GPR40 G_protein Gαq/11 GPR40->G_protein Activates AMG837 AMG 837 (Allosteric Agonist) AMG837->GPR40 Binds to allosteric site PLC PLC G_protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates Insulin_Secretion Insulin Secretion DAG->Insulin_Secretion Potentiates Ca_release->Insulin_Secretion Triggers Allosteric_Modulation cluster_sites GPR40 GPR40 Receptor Signaling_Output Signaling Output (e.g., Ca²⁺ Flux) GPR40->Signaling_Output Conformational Change & Activation Site_A Allosteric Site 1 (e.g., for AMG 837) Site_B Allosteric Site 2 (e.g., for AM-1638) Site_A->Site_B Positive Cooperativity AMG837 AMG 837 AMG837->Site_A Binds AM1638 AM-1638 (Full Agonist) AM1638->Site_B Binds Radioligand_Binding_Workflow Start Start Prepare_Membranes Prepare cell membranes expressing human GPR40 Start->Prepare_Membranes Incubate Incubate membranes with [³H]AMG 837 and varying concentrations of unlabeled AMG 837 Prepare_Membranes->Incubate Separate Separate bound from free radioligand (e.g., via filtration) Incubate->Separate Measure_Radioactivity Measure radioactivity of bound ligand using liquid scintillation counting Separate->Measure_Radioactivity Analyze_Data Analyze data to determine IC₅₀ and calculate pIC₅₀ or Kᵢ Measure_Radioactivity->Analyze_Data End End Analyze_Data->End Calcium_Flux_Workflow Start Start Load_Cells Load GPR40-expressing cells (e.g., CHO, A9) with a calcium-sensitive fluorescent dye (e.g., Fluo-4, Fura-2) or aequorin Start->Load_Cells Add_Compound Add varying concentrations of AMG 837 to the cells Load_Cells->Add_Compound Measure_Signal Measure the change in fluorescence or luminescence over time using a plate reader (e.g., FLIPR) Add_Compound->Measure_Signal Analyze_Data Analyze dose-response data to determine EC₅₀ and Eₘₐₓ Measure_Signal->Analyze_Data End End Analyze_Data->End

References

A Technical Guide to the Preclinical Oral Bioavailability of AMG 837 Hemicalcium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMG 837, a potent and selective partial agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has been investigated for its potential in treating type 2 diabetes.[1][2] Its mechanism involves enhancing glucose-stimulated insulin (B600854) secretion (GSIS).[1][3] A critical aspect of its preclinical development is the characterization of its oral bioavailability and pharmacokinetic profile. This document provides a comprehensive overview of the oral bioavailability of AMG 837 hemicalcium in preclinical models, presenting quantitative data, experimental methodologies, and relevant biological pathways.

Introduction

AMG 837 is a novel, orally bioavailable small molecule that acts as a partial agonist on GPR40.[4][5] The activation of GPR40 in pancreatic β-cells by long-chain fatty acids is known to potentiate insulin secretion in a glucose-dependent manner.[3][5] AMG 837 was developed to mimic this effect, offering a potential therapeutic advantage over agents that stimulate insulin secretion irrespective of glucose levels, thereby reducing the risk of hypoglycemia.[1][3] The hemicalcium salt form of AMG 837 is noted for its favorable physicochemical properties.[4] This guide focuses on the key pharmacokinetic parameters that determine the viability of AMG 837 as an oral therapeutic, specifically its absorption and bioavailability in rodent models.

Mechanism of Action: GPR40 Signaling

AMG 837 exerts its effects by binding to GPR40, a receptor predominantly expressed on pancreatic β-cells.[3] GPR40 is coupled to the Gαq class of G-proteins.[3][6] Upon agonist binding, Gαq activates phospholipase C (PLC), which leads to the generation of inositol (B14025) 1,4,5-triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and this increase in cytoplasmic Ca2+ is a key signal for the exocytosis of insulin-containing granules.[6] This signaling cascade is glucose-dependent, meaning the potentiation of insulin secretion is significantly more pronounced at elevated glucose concentrations.

GPR40_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPR40 GPR40/FFAR1 Gaq Gαq GPR40->Gaq Activates PLC PLC IP3 IP3 PLC->IP3 Generates Gaq->PLC Activates Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Mobilizes Insulin Insulin Vesicle Exocytosis Ca_ER->Insulin Triggers AMG837 AMG 837 AMG837->GPR40 Binds

Caption: Simplified GPR40 signaling pathway activated by AMG 837.

Preclinical Pharmacokinetics of AMG 837

Pharmacokinetic studies in preclinical species are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. For an orally administered drug like AMG 837, high oral bioavailability (%F) is a desirable characteristic.

Quantitative Data Summary

Studies in Sprague-Dawley rats have demonstrated that AMG 837 possesses excellent oral bioavailability.[1][3][7] The key pharmacokinetic parameters following a single oral dose are summarized in the table below.

ParameterValueSpeciesOral DoseReference
Oral Bioavailability (%F)84%Sprague-Dawley Rat0.5 mg/kg[1][3][7]
Cmax (Total Plasma)1.4 µMSprague-Dawley Rat0.5 mg/kg[1][3][7]
TmaxNot ReportedSprague-Dawley Rat0.5 mg/kg
Plasma Protein Binding98.7% (human plasma)In vitroN/A[1]

Note: Data for the hemicalcium salt form is often reported for the active moiety, AMG 837.

Dose-Dependent Plasma Concentrations

Further studies in rats have shown a dose-dependent increase in plasma concentrations of AMG 837. Following 21 days of daily oral dosing, plasma levels were measured 30 minutes after the final dose.

Oral Dose (mg/kg)Total Plasma Concentration (nM)SpeciesReference
0.0326 ± 6Zucker Fatty Rat[1][3]
0.175 ± 13Zucker Fatty Rat[1][3]
0.3204 ± 49Zucker Fatty Rat[1][3]

Experimental Protocols

The determination of oral bioavailability and other pharmacokinetic parameters involves well-defined in vivo experimental procedures.

Oral Bioavailability Study in Rats

The protocol for a typical oral bioavailability study in rats involves both intravenous (IV) and oral (PO) administration to different groups of animals to compare drug exposure.

Animals: Male Sprague-Dawley rats are commonly used.[8] Animals are often cannulated (e.g., jugular vein) to facilitate serial blood sampling.[8]

Housing and Acclimation: Animals are housed in controlled environments and allowed to acclimate before the study. They are typically fasted overnight prior to dosing to reduce variability in gastrointestinal absorption.[8][9]

Formulation and Dosing:

  • Oral (PO) Administration: AMG 837 is formulated in a suitable vehicle, such as 1% methylcellulose (B11928114) with 1% Tween 80, for oral gavage.[1][3] A specific dose (e.g., 0.5 mg/kg) is administered.[1][3]

  • Intravenous (IV) Administration: For determining absolute bioavailability, a separate group of rats receives an IV dose of AMG 837, typically in a solubilizing vehicle like a DMSO:PEG300 mixture.[8] The IV dose is usually lower than the oral dose.

Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.[9][10] Blood is collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma.[8]

Bioanalysis: Plasma samples are analyzed using a validated bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), to quantify the concentration of AMG 837.[9]

Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate pharmacokinetic parameters using non-compartmental analysis.

  • AUC (Area Under the Curve): Calculated for both IV and PO routes.

  • Cmax and Tmax: Determined directly from the oral concentration-time profile.

  • Oral Bioavailability (%F): Calculated using the formula: %F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

PK_Workflow cluster_animal_phase In-Vivo Phase cluster_lab_phase Ex-Vivo / Analytical Phase Fasting Animal Fasting (Overnight) Dosing_PO Oral Dosing (Gavage) Fasting->Dosing_PO Dosing_IV IV Dosing (Injection) Fasting->Dosing_IV Sampling Serial Blood Sampling Dosing_PO->Sampling Dosing_IV->Sampling Centrifuge Plasma Separation (Centrifugation) Sampling->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS PK_Calc PK Parameter Calculation (%F, Cmax) LCMS->PK_Calc

Caption: General workflow for a preclinical oral bioavailability study.

Conclusion

The preclinical data for this compound demonstrate its excellent oral bioavailability in rodent models, a key attribute for a drug intended for oral administration.[1][3][7] A single 0.5 mg/kg oral dose in rats resulted in high systemic exposure (%F = 84%) and a maximal plasma concentration of 1.4 µM.[1][3][7] The compound exhibits a clear dose-response relationship in terms of plasma concentration.[1][3] These favorable pharmacokinetic properties, combined with its potent and glucose-dependent mechanism of action, supported the further development of AMG 837 for the potential treatment of type 2 diabetes.[2] This technical guide provides drug development professionals with the core data and methodologies associated with the preclinical assessment of AMG 837's oral performance.

References

Methodological & Application

Application Notes and Protocols: AMG 837 Hemicalcium In Vitro Assay for Insulin Secretion

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

AMG 837 is a potent and selective partial agonist for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3] GPR40 is predominantly expressed in the β-cells of the pancreatic islets and its activation potentiates glucose-stimulated insulin (B600854) secretion (GSIS).[1] Consequently, GPR40 agonists like AMG 837 are investigated as potential therapeutic agents for type 2 diabetes.[1][2] The glucose-dependent nature of its action suggests a lower risk of hypoglycemia compared to other insulin secretagogues.[1] This document provides a detailed protocol for an in vitro assay to evaluate the effect of AMG 837 hemicalcium on insulin secretion from isolated pancreatic islets.

Data Presentation

Table 1: In Vitro Potency of AMG 837

Assay TypeCell Line/SystemParameterEC50 (nM)Reference
GTPγS BindingGPR40-overexpressing cellsAgonist Activity7.8 ± 1.2[1]
Inositol (B14025) Phosphate AccumulationA9_GPR40 cell lineAgonist Activity7.8 ± 1.2[1]
Calcium Flux (Aequorin)CHO cells with high GPR40 expressionPartial Agonist Activity133 ± 15[1]
Insulin SecretionIsolated Mouse Islets (at 16.7 mM glucose)Potentiation of GSIS142 ± 20[1]

Note: The activity of AMG 837 can be right-shifted in the presence of albumin, indicating potential binding.[1]

Signaling Pathway

The mechanism of action for AMG 837 in pancreatic β-cells is initiated by its binding to the GPR40 receptor. This binding activates the Gαq subunit of the G-protein complex, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration is a key signal for the fusion of insulin-containing granules with the cell membrane and the subsequent secretion of insulin.

AMG837_Signaling_Pathway AMG837 AMG 837 GPR40 GPR40 (FFAR1) Receptor AMG837->GPR40 Binds to G_protein Gαq/11 GPR40->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca2 ↑ Intracellular Ca²⁺ ER->Ca2 Releases Insulin_Granules Insulin Granule Exocytosis Ca2->Insulin_Granules Triggers Insulin_Secretion Insulin Secretion Insulin_Granules->Insulin_Secretion

AMG 837 signaling pathway in pancreatic β-cells.

Experimental Protocols

Isolation of Mouse Pancreatic Islets

This protocol describes a method for isolating pancreatic islets from mice, which are then used for the insulin secretion assay.

Materials:

  • Collagenase P

  • Hanks' Balanced Salt Solution (HBSS)

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052)

  • Ficoll-Paque or similar density gradient medium

  • Syringes and needles

Procedure:

  • Euthanize the mouse according to approved institutional animal care and use committee protocols.

  • Expose the pancreas by making a midline abdominal incision.

  • Cannulate the common bile duct and clamp it at the ampulla of Vater.

  • Perfuse the pancreas with cold collagenase P solution until it is fully distended.

  • Excise the distended pancreas and place it in a conical tube with more collagenase P solution.

  • Incubate at 37°C in a water bath with shaking for 10-15 minutes to digest the pancreatic tissue.

  • Stop the digestion by adding cold HBSS supplemented with FBS.

  • Wash the digest several times with cold HBSS by centrifugation and resuspension.

  • Purify the islets from the digested tissue using a density gradient centrifugation (e.g., Ficoll).

  • Collect the islets from the interface of the gradient.

  • Wash the collected islets with culture medium.

  • Hand-pick the islets under a stereomicroscope to ensure purity.

  • Culture the isolated islets overnight in RPMI 1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator before the assay.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay measures the amount of insulin secreted from isolated islets in response to different glucose concentrations, with and without the presence of AMG 837.

Materials:

  • Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA, containing low glucose (e.g., 2.8 mM).

  • KRB buffer supplemented with 0.1% BSA, containing high glucose (e.g., 16.7 mM).

  • This compound stock solution (in DMSO).

  • Isolated mouse islets.

  • 96-well plates.

  • Insulin ELISA kit.

Procedure:

  • Islet Preparation: After overnight culture, hand-pick islets of similar size and place them in groups of 5-10 islets per well of a 96-well plate.

  • Pre-incubation: Gently wash the islets with KRB buffer containing low glucose. Pre-incubate the islets in low-glucose KRB buffer for 1-2 hours at 37°C to allow them to reach a basal insulin secretion state.

  • Treatment Incubation:

    • Remove the pre-incubation buffer.

    • Add KRB buffer with low glucose (basal) or high glucose (stimulated) to the respective wells.

    • For the treated groups, add the high-glucose KRB buffer containing the desired concentrations of AMG 837 (e.g., 0.1, 1, 10, 100, 1000 nM). Ensure the final DMSO concentration is consistent across all wells and is typically ≤ 0.1%.

    • Include a vehicle control (DMSO) for both low and high glucose conditions.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Supernatant Collection: After incubation, carefully collect the supernatant from each well. This supernatant contains the secreted insulin. Store at -20°C or -80°C until analysis.

  • Insulin Measurement: Quantify the insulin concentration in the collected supernatants using a commercially available insulin ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Normalize the secreted insulin levels to the protein content of the islets in each well, if desired. Plot the insulin concentration against the AMG 837 concentration to determine the EC50. The results should demonstrate that AMG 837 potentiates insulin secretion in a glucose-dependent manner.[1][4]

Experimental Workflow Diagram

The following diagram outlines the key steps in the in vitro assessment of AMG 837 on insulin secretion.

GSIS_Workflow Islet_Isolation 1. Islet Isolation (Mouse Pancreas) Overnight_Culture 2. Overnight Culture (RPMI 1640, 37°C) Islet_Isolation->Overnight_Culture Pre_Incubation 3. Pre-incubation (Low Glucose KRB) Overnight_Culture->Pre_Incubation Treatment 4. Treatment Incubation (Low/High Glucose ± AMG 837) Pre_Incubation->Treatment Supernatant_Collection 5. Supernatant Collection Treatment->Supernatant_Collection ELISA 6. Insulin Quantification (ELISA) Supernatant_Collection->ELISA Data_Analysis 7. Data Analysis (EC50 Determination) ELISA->Data_Analysis

Workflow for the GSIS assay with AMG 837.

References

Application Note and Protocol: Cell-Based Calcium Flux Assay Using AMG 837 Hemicalcium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG 837 hemicalcium is a potent and selective partial agonist for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1).[1][2][3] GPR40 is predominantly expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin (B600854) secretion.[4][5] Activation of GPR40 by agonists like AMG 837 initiates a signaling cascade through the Gq alpha subunit, leading to the activation of phospholipase C (PLC).[6] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), which can be measured using calcium-sensitive fluorescent dyes.[7][8][9] This application note provides a detailed protocol for a cell-based calcium flux assay to characterize the activity of AMG 837 and other GPR40 agonists.

Principle of the Assay

This assay quantifies the agonist-induced mobilization of intracellular calcium in cells stably expressing the human GPR40 receptor. The cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, which exhibits a significant increase in fluorescence intensity upon binding to free calcium. A kinetic fluorescence plate reader measures the change in fluorescence over time following the addition of the agonist, allowing for the determination of potency (EC50) and efficacy of the compound.

Data Presentation

Table 1: In Vitro Activity of AMG 837 in Calcium Flux Assays

Cell LineReceptorAssay TypeAMG 837 EC50 (nM)NotesReference
CHO CellsHuman GPR40Aequorin Ca2+ Flux120 ± 10Partial agonist activity observed.[4]
CHO CellsHuman GPR40Ca2+ Flux13.5---[10]
CHO CellsMouse GPR40Ca2+ Flux22.6---[10]
CHO CellsRat GPR40Ca2+ Flux31.7---[10]

Signaling Pathway

GPR40_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum AMG837 AMG 837 GPR40 GPR40/FFA1 Receptor AMG837->GPR40 Binds to Gq Gq Protein GPR40->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds to Ca_release Ca²⁺ Release Ca_store Ca²⁺ Store IP3R->Ca_store Opens channel Ca_store->Ca_release Leads to

Caption: GPR40 signaling pathway leading to intracellular calcium release.

Experimental Protocols

Materials and Reagents
  • Cell Line: CHO-K1 or HEK293 cells stably expressing human GPR40/FFA1 (e.g., AequoScreen™ GPR40 cell line).[11][12]

  • This compound: Prepare a stock solution in DMSO.

  • Cell Culture Medium: DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) if required for maintaining stable expression.

  • Fluorescent Calcium Indicator: Fluo-4 AM.[13][14]

  • Pluronic F-127: To aid in dye loading.[15]

  • Probenecid (B1678239) (optional): To inhibit dye leakage from cells.[15]

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.[15]

  • Control Agonist: A known GPR40 agonist (e.g., Linoleic Acid) or a positive control for calcium flux (e.g., ATP for endogenous P2Y receptors in CHO cells).[16]

  • Control Antagonist: A known GPR40 antagonist (if applicable).

  • Black, clear-bottom 96-well or 384-well cell culture plates. [15]

  • Kinetic Fluorescence Plate Reader: (e.g., FLIPR, FlexStation) capable of excitation at ~490 nm and emission at ~525 nm.[13][17]

Experimental Workflow

Calcium_Flux_Workflow A 1. Cell Plating Seed GPR40-expressing cells into microplates and culture overnight. B 2. Dye Loading Incubate cells with Fluo-4 AM dye loading solution. A->B D 4. Calcium Flux Measurement Use a kinetic fluorescence reader to measure baseline, then inject compound and record fluorescence change. B->D C 3. Compound Plate Preparation Prepare serial dilutions of AMG 837 and controls. C->D E 5. Data Analysis Calculate EC50 values from the dose-response curves. D->E

Caption: General workflow for the cell-based calcium flux assay.

Detailed Methodology

1. Cell Plating (Day 1)

  • Harvest GPR40-expressing cells using standard cell culture techniques.

  • Determine cell density and viability using a cell counter.

  • Seed the cells into black, clear-bottom 96-well or 384-well plates at a density that will result in a confluent monolayer on the day of the assay (e.g., 40,000-80,000 cells/well for a 96-well plate).[13]

  • Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.

2. Dye Loading (Day 2)

  • Prepare Dye Loading Solution:

    • Prepare a stock solution of Fluo-4 AM in anhydrous DMSO.

    • On the day of the assay, prepare the dye loading solution in Assay Buffer. A typical final concentration of Fluo-4 AM is 2-5 µM.

    • Incorporate Pluronic F-127 (e.g., 0.02-0.04%) to facilitate dye entry into the cells.[15]

    • If using, add probenecid to a final concentration of 2.5 mM to prevent dye extrusion.[15]

  • Cell Loading:

    • Aspirate the cell culture medium from the wells.

    • Wash the cells once with Assay Buffer.

    • Add the dye loading solution to each well (e.g., 100 µL for a 96-well plate).[13]

    • Incubate the plate in the dark at 37°C for 45-60 minutes, followed by an additional 15-30 minutes at room temperature.[13][15]

3. Compound Plate Preparation

  • During the dye loading incubation, prepare a separate "compound plate."

  • Perform serial dilutions of this compound and any control compounds in Assay Buffer. The concentrations should be prepared at 4-5 times the final desired concentration in the assay wells to account for the volume addition by the fluorescence reader.

4. Measurement of Calcium Flux

  • Set the parameters on the kinetic fluorescence plate reader. For Fluo-4, use an excitation wavelength of ~494 nm and an emission wavelength of ~516 nm.[15]

  • Program the instrument to perform the following sequence:

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • The instrument will then automatically add the compound from the compound plate to the cell plate.

    • Immediately following compound addition, continue to record the fluorescence intensity every 1-2 seconds for a period of 2-3 minutes to capture the entire kinetic response of the calcium transient.[15]

5. Data Analysis

  • The change in fluorescence is typically expressed as the peak fluorescence intensity minus the baseline fluorescence.

  • Plot the dose-response curve by graphing the change in fluorescence against the logarithm of the agonist concentration.

  • Calculate the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, using a non-linear regression analysis (e.g., four-parameter logistic fit).

Troubleshooting

  • Low Signal-to-Background Ratio:

    • Optimize cell seeding density.

    • Increase dye loading concentration or incubation time.

    • Ensure the health and viability of the cells.

  • High Well-to-Well Variability:

    • Ensure uniform cell seeding.

    • Check for and eliminate bubbles in the wells.

    • Ensure proper mixing of compounds upon addition.

  • No Response to Agonist:

    • Confirm the expression and functionality of the GPR40 receptor in the cell line.

    • Verify the integrity and concentration of the agonist stock solution.

    • Use a positive control like ATP to confirm cell viability and assay functionality.[16]

References

Application Notes: High-Throughput GTPγS Binding Assay for the Characterization of AMG 837, a GPR40 (FFAR1) Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides a detailed protocol for performing a [³⁵S]GTPγS binding assay to characterize the activity of AMG 837, a selective partial agonist for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). This assay is a powerful tool for quantifying the potency and efficacy of compounds that modulate G-protein activation, a critical early event in the signal transduction cascade of many GPCRs. The protocol described herein is specifically tailored for researchers, scientists, and drug development professionals working on Gαq-coupled receptors like GPR40.

Introduction

The G-protein coupled receptor 40 (GPR40) is predominantly expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin (B600854) secretion.[1][2] Ligands that activate GPR40, such as endogenous long-chain fatty acids and synthetic agonists like AMG 837, have been investigated as potential therapeutics for type 2 diabetes.[3]

The GTPγS binding assay is a functional biochemical assay that measures the activation of G-proteins upon agonist binding to a GPCR.[4][5] In the inactive state, the G-protein α-subunit is bound to GDP. Agonist-induced conformational changes in the receptor promote the exchange of GDP for GTP. This assay utilizes a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to the activated Gα subunit.[4] The accumulation of [³⁵S]GTPγS is directly proportional to the extent of G-protein activation and can be used to determine the potency (EC₅₀) and efficacy (Emax) of a ligand.[4]

AMG 837 is a potent partial agonist of GPR40.[3][6] GPR40 is known to couple to the Gαq class of G-proteins.[1][7] Assays for Gq-coupled receptors can be challenging due to lower signal-to-noise ratios compared to Gi/o-coupled receptors.[8] Therefore, an antibody capture method is often employed to specifically isolate the activated Gαq subunits, thereby enhancing the assay signal.[8][9] This application note provides a detailed protocol for an antibody-capture scintillation proximity assay (SPA) for determining the activity of AMG 837 on GPR40.

GPR40 Signaling Pathway

The binding of an agonist, such as AMG 837, to GPR40 induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gq protein. The Gαq subunit then exchanges GDP for GTP (or [³⁵S]GTPγS in this assay), dissociates from the Gβγ subunits, and initiates downstream signaling cascades, such as the activation of phospholipase C (PLC).

GPR40_Signaling cluster_membrane Cell Membrane AMG837 AMG 837 GPR40_inactive GPR40 (Inactive) AMG837->GPR40_inactive Binding GPR40_active GPR40 (Active) GPR40_inactive->GPR40_active Gq_inactive Gαq-GDP/Gβγ GPR40_active->Gq_inactive Activation Gq_active Gαq-[³⁵S]GTPγS Gq_inactive->Gq_active GDP/[³⁵S]GTPγS Exchange G_beta_gamma Gβγ PLC Phospholipase C Gq_active->PLC Activation Downstream Downstream Signaling (e.g., IP3, DAG) PLC->Downstream

Caption: GPR40 signaling pathway upon agonist binding.

Quantitative Data for GPR40 Agonists

The following table summarizes the quantitative data for AMG 837 and other relevant GPR40 agonists.

CompoundAssay TypeSpeciesEC₅₀ (nM)EmaxReference
AMG 837 [³⁵S]GTPγS Binding Human 1.5 ± 0.1 Partial Agonist [3]
AMG 837Calcium FluxHuman13.5 ± 0.829% (compared to fatty acids)[6]
TAK-875 (Fasiglifam)IP ProductionHuman72Partial Agonist[10]
α-Linolenic Acid (ALA)Calcium FluxHumanFull Agonist100% (reference)[6]
Docosahexaenoic Acid (DHA)Calcium FluxHumanFull Agonist100% (reference)[6]

Experimental Protocols

Part 1: Membrane Preparation from GPR40-Expressing Cells

This protocol describes the preparation of cell membranes from a stable cell line overexpressing human GPR40.

Materials and Reagents:

  • GPR40-expressing cell line (e.g., HEK293, CHO)

  • Cell culture medium and supplements

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, ice-cold

  • Storage Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 0.5 mM EDTA, 10% sucrose, ice-cold

  • Protease inhibitor cocktail

  • Dounce homogenizer

  • High-speed refrigerated centrifuge

  • BCA or Bradford protein assay kit

Procedure:

  • Cell Culture and Harvest: Culture GPR40-expressing cells to confluency. Aspirate the medium and wash the cell monolayer with ice-cold PBS. Scrape the cells into fresh ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C.

  • Cell Lysis: Discard the supernatant and resuspend the cell pellet in ice-cold Lysis Buffer containing protease inhibitors.

  • Homogenization: Homogenize the cell suspension with a Dounce homogenizer (approximately 20-30 strokes) on ice.

  • Low-Speed Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

  • High-Speed Centrifugation: Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Washing: Discard the supernatant and resuspend the membrane pellet in ice-cold Lysis Buffer. Repeat the high-speed centrifugation step.

  • Final Resuspension and Storage: Discard the supernatant and resuspend the final membrane pellet in Storage Buffer.

  • Protein Quantification: Determine the protein concentration of the membrane preparation using a BCA or Bradford assay.

  • Aliquoting and Storage: Aliquot the membrane preparation and store at -80°C until use.

Part 2: [³⁵S]GTPγS Binding Assay (Antibody-Capture SPA)

This protocol is designed for a 96-well plate format.

Materials and Reagents:

  • GPR40-expressing cell membranes (prepared in Part 1)

  • AMG 837 and other test compounds

  • [³⁵S]GTPγS (specific activity >1000 Ci/mmol)

  • Guanosine 5'-diphosphate (GDP)

  • Unlabeled GTPγS

  • Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM MgCl₂, 1 mM EDTA

  • Anti-Gαq antibody (specific for the C-terminus)

  • Nonidet P-40 (NP-40)

  • Protein A-coated Scintillation Proximity Assay (SPA) beads

  • 96-well white microplates

  • Microplate scintillation counter

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of AMG 837 and other test compounds in Assay Buffer.

    • Prepare a solution of GDP in Assay Buffer (final concentration in assay will be 10 µM).

    • Prepare a solution of [³⁵S]GTPγS in Assay Buffer (final concentration in assay will be 0.1-0.5 nM).

    • Prepare a solution of unlabeled GTPγS for determining non-specific binding (final concentration in assay will be 10 µM).

  • Assay Setup (on ice):

    • To each well of a 96-well plate, add the following in order:

      • 25 µL of Assay Buffer

      • 25 µL of test compound (or vehicle for basal binding, or unlabeled GTPγS for non-specific binding)

      • 50 µL of GPR40 membranes diluted in Assay Buffer (typically 5-20 µg protein/well)

      • 25 µL of GDP solution

  • Pre-incubation: Gently mix the plate and pre-incubate for 15-30 minutes at 30°C.

  • Initiation of Reaction: Add 25 µL of [³⁵S]GTPγS solution to all wells to start the reaction.

  • Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation.

  • Solubilization: Add 20 µL of 3% NP-40 to each well and incubate for 15 minutes at room temperature to solubilize the membranes.

  • Immunocapture: Add 20 µL of anti-Gαq antibody to each well and incubate for 30 minutes at room temperature.

  • SPA Bead Addition: Add 50 µL of a slurry of Protein A-coated SPA beads (e.g., 1 mg/well) to each well.

  • Final Incubation: Seal the plate and incubate for at least 3 hours at room temperature with gentle agitation to allow the antibody-Gαq complex to bind to the beads.

  • Data Acquisition: Centrifuge the plate at 200 x g for 5 minutes and count in a microplate scintillation counter.

Experimental Workflow Diagram

experimental_workflow cluster_prep Part 1: Membrane Preparation cluster_assay Part 2: GTPγS Binding Assay cell_culture Culture GPR40-expressing cells harvest Harvest and wash cells cell_culture->harvest lyse Lyse cells and homogenize harvest->lyse centrifuge1 Low-speed centrifugation lyse->centrifuge1 centrifuge2 High-speed centrifugation to pellet membranes centrifuge1->centrifuge2 wash Wash membrane pellet centrifuge2->wash resuspend Resuspend in storage buffer wash->resuspend quantify Quantify protein concentration resuspend->quantify store Aliquot and store at -80°C quantify->store plate_setup Set up 96-well plate with membranes, buffer, and AMG 837 store->plate_setup preincubate Pre-incubate at 30°C plate_setup->preincubate add_gtp Add [³⁵S]GTPγS to initiate reaction preincubate->add_gtp incubate_reaction Incubate at 30°C for 60 min add_gtp->incubate_reaction solubilize Solubilize with NP-40 incubate_reaction->solubilize immunocapture Add anti-Gαq antibody solubilize->immunocapture add_spa Add Protein A SPA beads immunocapture->add_spa incubate_final Incubate at RT for 3h add_spa->incubate_final read_plate Read plate in scintillation counter incubate_final->read_plate analyze Analyze data (EC₅₀, Emax) read_plate->analyze

Caption: Experimental workflow for the GTPγS binding assay.

Data Analysis

  • Calculate Specific Binding:

    • Specific Binding = Total Binding (agonist/vehicle) - Non-specific Binding (unlabeled GTPγS).

  • Dose-Response Curves:

    • Plot the specific binding (in counts per minute, CPM) as a function of the logarithm of the agonist concentration.

  • Determine EC₅₀ and Emax:

    • Fit the dose-response curve using a non-linear regression model (e.g., sigmoidal dose-response with variable slope) to determine the EC₅₀ (concentration of agonist that produces 50% of the maximal response) and the Emax (maximal stimulation).

    • Efficacy (Emax) can be expressed as a percentage of the stimulation observed with a reference full agonist.

Conclusion

The [³⁵S]GTPγS binding assay is a robust and reliable method for characterizing the functional activity of compounds targeting GPCRs. The antibody-capture SPA protocol detailed in this application note is particularly well-suited for studying Gαq-coupled receptors like GPR40 and provides a high-throughput-compatible format for determining the potency and efficacy of agonists such as AMG 837. This assay is an invaluable tool in the preclinical discovery and development of novel therapeutics for type 2 diabetes and other metabolic disorders.

References

Application Notes and Protocols for Inositol Phosphate Accumulation Assay Featuring AMG 837 Hemicalcium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG 837 hemicalcium is a potent, orally bioavailable partial agonist for the G-protein coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1).[1][2] GPR40 is predominantly expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin (B600854) secretion. Its activation by agonists like this compound initiates a signaling cascade through the Gαq subunit, leading to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 induces the release of intracellular calcium, and the accumulation of inositol phosphates serves as a direct measure of GPR40 receptor activation. This application note provides a detailed protocol for quantifying the activity of this compound using an inositol phosphate (B84403) accumulation assay, a critical tool for characterizing the potency and efficacy of GPR40 agonists.

GPR40 Signaling Pathway

The binding of this compound to the GPR40 receptor triggers a conformational change, leading to the activation of the heterotrimeric G-protein Gαq. This initiates a downstream signaling cascade as illustrated in the diagram below.

GPR40_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol AMG_837 AMG 837 Hemicalcium GPR40 GPR40 Receptor AMG_837->GPR40 Binds to Gaq Gαq GPR40->Gaq Activates PLC Phospholipase C (PLC) Gaq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates IP_Accumulation Inositol Phosphate Accumulation IP3->IP_Accumulation Leads to

Diagram 1: GPR40 signaling pathway activated by AMG 837.

Quantitative Data Summary

The potency of this compound in stimulating inositol phosphate accumulation has been determined in a cell-based assay. The following table summarizes the reported EC50 value.

CompoundCell LineAssay TypeEC50 (nM)Reference
AMG 837A9_GPR40Inositol Phosphate Accumulation7.8 ± 1.2[1]

Experimental Protocol: Inositol Phosphate Accumulation Assay

This protocol is based on a homogeneous time-resolved fluorescence (HTRF®) assay, such as the IP-One assay kit, which measures the accumulation of inositol monophosphate (IP1), a stable metabolite of IP3.

Materials and Reagents
  • This compound

  • A9 cell line stably expressing human GPR40 (A9_GPR40) or CHO-K1 cells transiently or stably expressing human GPR40

  • Cell culture medium (e.g., DMEM/F-12)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • IP-One HTRF® Assay Kit (containing IP1-d2 conjugate, anti-IP1 Cryptate conjugate, and lysis buffer)

  • Stimulation buffer (e.g., HBSS with 20 mM HEPES, 1 mM CaCl2, 1 mM MgCl2, and 50 mM LiCl)

  • White, opaque, 384-well microplates

  • HTRF®-compatible microplate reader

Experimental Workflow

Inositol_Phosphate_Assay_Workflow Start Start Cell_Culture 1. Culture A9_GPR40 cells Start->Cell_Culture Cell_Seeding 2. Seed cells into 384-well plates Cell_Culture->Cell_Seeding Incubation1 3. Incubate overnight Cell_Seeding->Incubation1 Compound_Prep 4. Prepare serial dilutions of AMG 837 Incubation1->Compound_Prep Stimulation 5. Add AMG 837 to cells and incubate Compound_Prep->Stimulation Lysis_Detection 6. Add HTRF® lysis & detection reagents (IP1-d2 and anti-IP1 Cryptate) Stimulation->Lysis_Detection Incubation2 7. Incubate at room temperature Lysis_Detection->Incubation2 Read_Plate 8. Read plate on HTRF® reader Incubation2->Read_Plate Data_Analysis 9. Analyze data and calculate EC50 Read_Plate->Data_Analysis End End Data_Analysis->End

Diagram 2: Experimental workflow for the inositol phosphate assay.
Step-by-Step Methodology

  • Cell Culture and Seeding:

    • Culture A9_GPR40 cells in appropriate medium supplemented with FBS and antibiotics.

    • Harvest cells using Trypsin-EDTA and resuspend in fresh medium.

    • Seed the cells into a white, opaque, 384-well plate at a density of approximately 15,000 to 20,000 cells per well.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the AMG 837 stock solution in stimulation buffer to achieve the desired final concentrations for the dose-response curve (e.g., ranging from 1 pM to 10 µM).

  • Cell Stimulation:

    • Carefully remove the culture medium from the wells.

    • Add the diluted AMG 837 solutions to the respective wells. Include wells with stimulation buffer only as a negative control.

    • Incubate the plate at 37°C for 60-90 minutes.

  • Detection:

    • Following the manufacturer's instructions for the IP-One HTRF® assay kit, prepare the detection reagents by diluting the IP1-d2 and anti-IP1 Cryptate conjugates in the provided lysis buffer.

    • Add the detection reagents to each well.

    • Incubate the plate at room temperature for at least 1 hour, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF®-compatible microplate reader, with excitation at 320-340 nm and simultaneous emission detection at 620 nm (Cryptate donor) and 665 nm (d2 acceptor).

    • Calculate the HTRF® ratio (665 nm / 620 nm) * 10,000.

    • The amount of IP1 produced is inversely proportional to the HTRF® signal.

    • Plot the HTRF® ratio against the logarithm of the AMG 837 concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the EC50 value.

Conclusion

This application note provides a comprehensive guide for utilizing an inositol phosphate accumulation assay to characterize the activity of this compound on the GPR40 receptor. The detailed protocol and understanding of the underlying signaling pathway will enable researchers to accurately determine the potency of this and other GPR40 agonists, facilitating drug discovery and development efforts in the field of metabolic diseases.

References

Application Notes and Protocols for AMG 837 Hemicalcium in Rodent Models of Type 2 Diabetes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG 837 hemicalcium is a potent and orally bioavailable partial agonist of the G-protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1).[1][2][3][4] GPR40 is highly expressed in pancreatic β-cells and plays a crucial role in mediating glucose-stimulated insulin (B600854) secretion (GSIS) in response to fatty acids.[5][6][7][8] Activation of GPR40 by agonists like AMG 837 enhances insulin secretion in a glucose-dependent manner, making it a promising therapeutic target for type 2 diabetes with a potentially lower risk of hypoglycemia compared to other insulin secretagogues like sulfonylureas.[9][10] Preclinical studies in rodent models of type 2 diabetes have demonstrated the efficacy of AMG 837 in improving glucose tolerance and lowering blood glucose levels.[1][9][11]

These application notes provide detailed protocols for utilizing this compound in rodent models to study its effects on glucose metabolism and insulin secretion.

Mechanism of Action: GPR40 Signaling Pathway

AMG 837 acts as a partial agonist at the GPR40 receptor. Upon binding, it activates the Gαq subunit of the G-protein complex.[8][12][13] This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol (B14025) 1,4,5-triphosphate (IP3).[5][8][12] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[5][13][14] The resulting increase in cytosolic Ca2+ concentration is a key signal for the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells.[10][13]

GPR40_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AMG_837 AMG 837 GPR40 GPR40 (FFA1) AMG_837->GPR40 Binds to G_protein Gαq/11 GPR40->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates ER Endoplasmic Reticulum (ER) IP3->ER Acts on Ca2+ Ca2+ release ER->Ca2+ Releases Insulin_Secretion Enhanced Glucose-Stimulated Insulin Secretion Ca2+->Insulin_Secretion Potentiates

Caption: AMG 837 signaling pathway in pancreatic β-cells.

Quantitative Data Summary

The following tables summarize the in vitro potency and in vivo efficacy of AMG 837 in rodent models as reported in preclinical studies.

Table 1: In Vitro Activity of AMG 837

AssayCell/Tissue TypeSpeciesEC50 (nM)Reference
GTPγS BindingA9 cells expressing human GPR40Human1.5 ± 0.1[10]
Calcium FluxCHO cellsHuman13.5[4]
Calcium FluxCHO cellsMouse22.6[4]
Calcium FluxCHO cellsRat31.7[4]
Insulin SecretionIsolated pancreatic isletsMouse142 ± 20[4][9]

Table 2: In Vivo Efficacy of AMG 837 in Rodent Models

Rodent ModelExperimentDoses (mg/kg, p.o.)Key FindingsReference
Sprague-Dawley RatsOral Glucose Tolerance Test (OGTT)0.03, 0.1, 0.3Dose-dependent reduction in glucose excursion (7%, 15%, and 25% decrease in AUC, respectively). Increased insulin levels at mid and high doses.[4]
Zucker Fatty RatsOGTT (Single Dose)0.03, 0.1, 0.3Dose-dependent improvement in glucose tolerance.[1][9]
Zucker Fatty RatsOGTT (21-Day Repeated Dosing)0.03, 0.1, 0.3Sustained improvement in glucose tolerance and increased insulin levels following glucose challenge.[1][9]
High-Fat Fed/STZ-Treated MiceOGTT (Single Dose)10019% improvement in post-challenge glucose AUC.[15]

Experimental Protocols

Protocol 1: In Vivo Oral Glucose Tolerance Test (OGTT) in Rats

This protocol is designed to assess the effect of acute or chronic administration of AMG 837 on glucose tolerance in a rodent model of type 2 diabetes, such as the Zucker fatty rat or Sprague-Dawley rat.[1][9]

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Glucose solution (e.g., 40% w/v in sterile water)

  • Glucometer and test strips

  • Blood collection tubes (e.g., EDTA-coated for insulin analysis)

  • Oral gavage needles

  • Animal scale

Procedure:

  • Animal Acclimation and Fasting:

    • House male Zucker fatty rats (or other appropriate model) under standard laboratory conditions for at least one week prior to the experiment.

    • Fast the animals overnight (approximately 16 hours) with free access to water.

  • Compound Administration:

    • On the day of the experiment, record the body weight of each animal.

    • Prepare fresh formulations of AMG 837 in the chosen vehicle at the desired concentrations (e.g., 0.03, 0.1, and 0.3 mg/kg).

    • Administer AMG 837 or vehicle via oral gavage 30 minutes prior to the glucose challenge.[9]

  • Baseline Blood Sample (Time -30 min):

    • Just before compound administration, collect a small blood sample from the tail vein to measure baseline glucose and insulin levels.

  • Glucose Challenge (Time 0 min):

    • Administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage or intraperitoneal injection.[9]

  • Post-Challenge Blood Sampling:

    • Collect blood samples from the tail vein at various time points after the glucose challenge, for example, at 15, 30, 60, and 120 minutes.

  • Sample Processing and Analysis:

    • Measure blood glucose concentrations immediately using a glucometer.

    • For insulin analysis, centrifuge the blood samples to separate plasma and store at -80°C until analysis using a commercially available ELISA kit.

  • Data Analysis:

    • Plot the mean blood glucose concentration versus time for each treatment group.

    • Calculate the Area Under the Curve (AUC) for the glucose excursion for each animal to quantify the overall effect on glucose tolerance.

    • Compare the AUC values between the AMG 837-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA).

    • Similarly, plot and analyze plasma insulin levels over time.

OGTT_Workflow Start Start: Fasted Rodents Weigh Record Body Weight Start->Weigh Baseline_Sample Collect Baseline Blood Sample (t = -30 min) Weigh->Baseline_Sample Administer_Drug Administer AMG 837 or Vehicle (Oral Gavage) Baseline_Sample->Administer_Drug Wait Wait 30 minutes Administer_Drug->Wait Glucose_Challenge Glucose Challenge (Oral Gavage, t = 0 min) Wait->Glucose_Challenge Post_Sampling Collect Blood Samples (t = 15, 30, 60, 120 min) Glucose_Challenge->Post_Sampling Analysis Measure Glucose and Insulin Post_Sampling->Analysis Data_Processing Calculate Glucose AUC & Statistical Analysis Analysis->Data_Processing End End of Experiment Data_Processing->End

Caption: Experimental workflow for an Oral Glucose Tolerance Test (OGTT).
Protocol 2: In Vitro Insulin Secretion from Isolated Mouse Islets

This protocol details the procedure for assessing the direct effect of AMG 837 on glucose-stimulated insulin secretion in isolated pancreatic islets.[9]

Materials:

  • This compound

  • Collagenase P

  • Krebs-Ringer Bicarbonate (KRB) buffer supplemented with HEPES and bovine serum albumin (BSA)

  • Various concentrations of glucose

  • Ficoll gradient solutions

  • Culture dishes

  • Insulin ELISA kit

Procedure:

  • Islet Isolation:

    • Anesthetize a mouse and perfuse the pancreas with cold collagenase P solution via the common bile duct.

    • Dissect the pancreas and incubate at 37°C to digest the tissue.

    • Purify the islets from the digested tissue using a Ficoll density gradient.

    • Hand-pick the islets under a stereomicroscope and culture them overnight to allow for recovery.

  • Insulin Secretion Assay:

    • Pre-incubate batches of size-matched islets in KRB buffer with a low glucose concentration (e.g., 2.8 mM) for 1 hour to establish a basal secretion rate.

    • Transfer the islets to new tubes containing KRB buffer with either a stimulatory glucose concentration (e.g., 16.7 mM) or a low glucose concentration.[16]

    • Include different concentrations of AMG 837 or vehicle (e.g., DMSO) in the respective treatment groups.

    • Incubate the islets for 1 hour at 37°C.

  • Sample Collection and Analysis:

    • At the end of the incubation, collect the supernatant from each tube.

    • Store the supernatant at -20°C until insulin measurement.

    • Measure the insulin concentration in the supernatant using a sensitive insulin ELISA kit.

  • Data Analysis:

    • Normalize the insulin secretion data to the number of islets per tube or to the total insulin content of the islets.

    • Plot the insulin secretion as a function of AMG 837 concentration to determine the EC50 value at a stimulatory glucose concentration.

    • Compare insulin secretion at low and high glucose concentrations in the presence and absence of AMG 837 to demonstrate glucose-dependency.

Concluding Remarks

This compound serves as a valuable pharmacological tool for investigating the role of GPR40 in glucose homeostasis. The protocols outlined above provide a framework for conducting in vivo and in vitro studies to characterize the anti-diabetic effects of GPR40 agonists. For successful and reproducible results, careful attention to experimental detail, including animal handling, dosing accuracy, and sample processing, is critical. Researchers should also consider the partial agonist nature of AMG 837 when comparing its effects to full GPR40 agonists, which may engage additional signaling pathways.[15]

References

Application Notes and Protocols: Oral Glucose Tolerance Test (OGTT) with AMG 837 Hemicalcium in Rats

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed protocol for conducting an Oral Glucose Tolerance Test (OGTT) in rats to evaluate the efficacy of AMG 837 hemicalcium, a potent and orally bioavailable partial agonist of the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFA1).[1][2][3][4][5] Activation of GPR40 by agonists like AMG 837 enhances glucose-stimulated insulin (B600854) secretion, making it a potential therapeutic agent for type 2 diabetes.[1][6][7] This protocol is based on established methodologies for OGTT in rats and specific studies involving AMG 837.[1][6][8][9]

Mechanism of Action of AMG 837

AMG 837 acts as a partial agonist at the GPR40 receptor, which is predominantly expressed on pancreatic β-cells.[7][10] Upon binding, it potentiates the release of insulin in a glucose-dependent manner. This means that AMG 837 is most effective at stimulating insulin secretion when blood glucose levels are elevated, such as after a meal or a glucose challenge.[1][6] This glucose-dependent action is a key advantage, potentially reducing the risk of hypoglycemia compared to other insulin secretagogues.[7]

The signaling pathway for GPR40 activation involves the Gαq protein, leading to the activation of phospholipase C (PLC). This, in turn, results in the generation of inositol (B14025) 1,4,5-triphosphate (IP3) and subsequent mobilization of intracellular calcium, a critical step in the insulin secretion cascade.[10]

Experimental Protocols

Animals
  • Species: Rat (e.g., Sprague-Dawley, Wistar, or Zucker fatty rats for specific disease models).[1][8][9]

  • Age/Weight: 8-week old rats are commonly used.[8] For Wistar rats, a weight range of 200 ± 40 g is typical.[9]

  • Acclimation: Animals should be acclimated to the housing conditions for at least one week prior to the experiment.

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and free access to standard chow and water, unless otherwise specified.

Materials and Reagents
  • This compound

  • Vehicle for AMG 837 (e.g., appropriate aqueous solution)

  • Glucose solution (e.g., 40% w/v in sterile water)

  • Glucometer and test strips

  • Blood collection tubes (e.g., EDTA-coated tubes for plasma insulin measurement)

  • Oral gavage needles

  • Restraining devices for rats

  • Centrifuge

Experimental Procedure
  • Fasting: Fast the rats overnight for approximately 16 hours before the experiment, with free access to water.[9]

  • Baseline Blood Sample (t = -30 min): Take a baseline blood sample from the tail vein. This sample will be used to determine fasting blood glucose and insulin levels.

  • Administration of AMG 837 or Vehicle (t = -30 min): Administer this compound or vehicle to the respective groups of rats via oral gavage.

    • Dosage: Effective doses of AMG 837 in rats have been reported to be in the range of 0.03 mg/kg, 0.1 mg/kg, and 0.3 mg/kg.[6][8] A half-maximal dose to lower post-prandial glucose in rats was found to be approximately 0.05 mg/kg.[6]

  • Blood Sample Before Glucose Load (t = 0 min): Take a second blood sample immediately before the glucose challenge.

  • Oral Glucose Challenge (t = 0 min): Administer a glucose solution (typically 1 g/kg body weight) orally to each rat.[9]

  • Post-Glucose Blood Sampling: Collect blood samples from the tail vein at specific time points after the glucose load. Common time points include 30, 60, 90, and 120 minutes.[9]

  • Blood Glucose Measurement: Measure blood glucose levels immediately after each collection using a glucometer.

  • Plasma Insulin Measurement: For insulin analysis, collect blood in EDTA-coated tubes, centrifuge to separate the plasma, and store the plasma at -80°C until analysis using an appropriate ELISA kit.

Data Presentation

Blood Glucose Levels During OGTT in Sprague-Dawley Rats Treated with AMG 837
Time (min)Vehicle (mg/dL)AMG 837 (0.03 mg/kg) (mg/dL)AMG 837 (0.1 mg/kg) (mg/dL)AMG 837 (0.3 mg/kg) (mg/dL)
-30~90~90~90~90
0~90~90~90~90
15~160~155~140~135
30~155~145~125~120
60~120~115~100~95
120~95~90~85~85

Note: The values in this table are approximate and are based on graphical data from the study by Lin et al. (2011) for illustrative purposes.[6][8]

Glucose Area Under the Curve (AUC) and Insulin Levels
Treatment GroupGlucose AUC Improvement (%)Peak Plasma Insulin (ng/mL)
Vehicle-~1.5
AMG 837 (0.03 mg/kg)3.9%~1.8
AMG 837 (0.1 mg/kg)14.5% (p<0.05)~2.5
AMG 837 (0.3 mg/kg)18.8% (p<0.01)~3.0

Data synthesized from Lin et al. (2011). AUC improvement is compared to the vehicle-treated group. Peak plasma insulin levels are approximate values observed after the glucose challenge.[6]

Visualization

Signaling Pathway of AMG 837 in Pancreatic β-Cells

AMG837_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AMG837 AMG 837 GPR40 GPR40/FFA1 Receptor AMG837->GPR40 Binds to Gaq Gαq GPR40->Gaq Activates PLC Phospholipase C (PLC) Gaq->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG PIP2 PIP2 Ca_ER Ca²⁺ Release from ER IP3->Ca_ER Stimulates Insulin_Vesicle Insulin Vesicle Exocytosis Ca_ER->Insulin_Vesicle Triggers

Caption: AMG 837 signaling pathway in pancreatic β-cells.

Experimental Workflow for OGTT with AMG 837 in Rats

OGTT_Workflow cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis Fasting Overnight Fasting (~16 hours) Baseline_Sample Baseline Blood Sample (t = -30 min) Fasting->Baseline_Sample Drug_Admin Oral Gavage: AMG 837 or Vehicle Baseline_Sample->Drug_Admin Pre_Glucose_Sample Blood Sample (t = 0 min) Drug_Admin->Pre_Glucose_Sample Glucose_Challenge Oral Glucose Challenge (1 g/kg) Pre_Glucose_Sample->Glucose_Challenge Post_Glucose_Samples Blood Sampling at 30, 60, 90, 120 min Glucose_Challenge->Post_Glucose_Samples Glucose_Measurement Blood Glucose Measurement Post_Glucose_Samples->Glucose_Measurement Insulin_Measurement Plasma Insulin Measurement (ELISA) Post_Glucose_Samples->Insulin_Measurement Data_Analysis AUC Calculation & Statistical Analysis Glucose_Measurement->Data_Analysis Insulin_Measurement->Data_Analysis

Caption: Workflow for the Oral Glucose Tolerance Test.

References

Application Notes and Protocols for In Vivo Studies of AMG 837 Hemicalcium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the in vivo administration and dosing of AMG 837 hemicalcium, a potent and orally bioavailable partial agonist of the G-protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFA1).[1][2][3][4][5] this compound has been shown to enhance insulin (B600854) secretion and lower glucose levels in a glucose-dependent manner in rodent models, making it a valuable tool for type 2 diabetes research.[1][2][3][6][7][8] This document outlines recommended dosing regimens for various rodent models, detailed procedures for oral administration, and information on the underlying signaling pathways.

Mechanism of Action

AMG 837 is a partial agonist of the GPR40 receptor.[7][8] The activation of GPR40 in pancreatic β-cells by agonists like AMG 837 stimulates a signaling cascade that results in increased intracellular calcium levels, which in turn potentiates glucose-stimulated insulin secretion.[6][7][9]

GPR40/FFA1 Signaling Pathway

Activation of the GPR40/FFA1 receptor by AMG 837 initiates a cascade of intracellular events. The receptor couples to Gq proteins, which in turn activates phospholipase C (PLC).[9] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.[9] The elevated cytoplasmic Ca2+ is a key factor in enhancing glucose-stimulated insulin secretion. DAG, in concert with increased Ca2+, activates protein kinase C (PKC), which can also contribute to insulin exocytosis.

GPR40_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AMG837 AMG 837 GPR40 GPR40/FFA1 Receptor AMG837->GPR40 Binds to Gq Gq GPR40->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor on PKC PKC DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates InsulinVesicles Insulin Vesicles Ca2->InsulinVesicles Triggers Fusion PKC->InsulinVesicles Potentiates Fusion InsulinSecretion Insulin Secretion InsulinVesicles->InsulinSecretion Leads to

GPR40/FFA1 Signaling Pathway

Dosing and Administration

This compound is orally bioavailable and has demonstrated efficacy in various rodent models of metabolic disease.[1][2][10][11] The following tables summarize the recommended dosing for in vivo studies based on published literature.

Single-Dose Studies in Sprague-Dawley Rats
ParameterDetailsReference
Animal Model 8-week old Sprague-Dawley rats[12][13]
Dosage 0.03, 0.1, and 0.3 mg/kg[2]
Administration Single bolus via oral gavage[12][13]
Timing 30 minutes prior to glucose challenge[12][13]
Observed Effects Improved glucose tolerance and enhanced insulin secretion.[2]
Single-Dose Studies in Zucker Fatty Rats
ParameterDetailsReference
Animal Model 8-week old Zucker fatty (fa/fa) rats[7][8]
Dosage 0.3, 1, and 3 mg/kg[7][8]
Administration Single bolus via oral gavage[7][8]
Timing 30 minutes prior to intraperitoneal glucose challenge[7][8]
Observed Effects Lowered glucose excursions and increased glucose-stimulated insulin secretion.[7]
Chronic Dosing Studies in Zucker Fatty Rats
ParameterDetailsReference
Animal Model 8-week old Zucker fatty rats[1][12]
Dosage 0.03, 0.1, and 0.3 mg/kg[1][12]
Administration Once daily for 21 days via oral gavage[1][12]
Observed Effects Sustained improvement in glucose tolerance and increased insulin levels following glucose challenge. No significant effect on body weight.[1][7]

Experimental Protocols

Preparation of this compound Formulation for Oral Gavage

Materials:

  • This compound powder

  • 1% Methylcellulose (CMC)

  • 1% Tween 80

  • Sterile water for injection

  • Mortar and pestle or appropriate homogenizer

  • Stir plate and stir bar

  • Volumetric flasks and pipettes

Procedure:

  • Calculate the required amount of this compound based on the desired concentration and final volume.

  • Weigh the calculated amount of this compound powder.

  • Prepare the vehicle solution consisting of 1% (w/v) CMC and 1% (v/v) Tween 80 in sterile water.[8]

    • To prepare 100 mL of vehicle: Add 1 g of CMC to approximately 90 mL of sterile water while stirring. Gently heat and stir until the CMC is fully dissolved. Cool to room temperature. Add 1 mL of Tween 80 and bring the final volume to 100 mL with sterile water.

  • Levigate the AMG 837 powder with a small amount of the vehicle to form a smooth paste. This can be done in a mortar and pestle.

  • Gradually add the remaining vehicle to the paste while continuously stirring to ensure a homogenous suspension.

  • Stir the final suspension on a stir plate for at least 30 minutes before administration to ensure uniformity.

In Vivo Experimental Workflow: Oral Glucose Tolerance Test (OGTT)

The following protocol describes a typical oral glucose tolerance test in rats following the administration of this compound.

OGTT_Workflow Fasting 1. Overnight Fasting (16-18 hours) Randomization 2. Animal Randomization (Based on body weight) Fasting->Randomization Baseline_Blood 3. Baseline Blood Sample (t = -30 min) Randomization->Baseline_Blood Dosing 4. Oral Administration (Vehicle or AMG 837) Baseline_Blood->Dosing Glucose_Challenge 5. Oral Glucose Challenge (e.g., 2 g/kg) Dosing->Glucose_Challenge Wait 30 min Blood_Sampling 6. Serial Blood Sampling (e.g., t = 0, 15, 30, 60, 120 min) Glucose_Challenge->Blood_Sampling Analysis 7. Sample Analysis (Glucose and Insulin levels) Blood_Sampling->Analysis Data_Analysis 8. Data Analysis (e.g., AUC calculation) Analysis->Data_Analysis

Experimental Workflow for OGTT

Procedure:

  • Fasting: Fast the animals (e.g., Sprague-Dawley or Zucker rats) overnight for 16-18 hours with free access to water.

  • Randomization: Randomize the animals into treatment groups based on their body weight.

  • Baseline Blood Sample: Take a baseline blood sample (t = -30 minutes) from the tail vein to measure basal glucose and insulin levels.

  • Dosing: Administer the prepared this compound suspension or vehicle control via oral gavage at the desired dose.[8][12][13]

  • Acclimatization: Allow a 30-minute absorption period.[8][12][13]

  • Glucose Challenge: Administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage (for OGTT) or intraperitoneal injection (for IPGTT).[7] This time point is considered t = 0 minutes.

  • Serial Blood Sampling: Collect blood samples at various time points post-glucose challenge (e.g., 15, 30, 60, and 120 minutes).

  • Sample Processing and Analysis:

    • Measure blood glucose levels immediately using a glucometer.

    • Collect blood in tubes containing an anticoagulant (e.g., EDTA) and keep on ice.

    • Centrifuge the blood samples to separate plasma.

    • Store plasma samples at -80°C until analysis.

    • Measure plasma insulin levels using a commercially available ELISA kit.

  • Data Analysis:

    • Plot the mean blood glucose and plasma insulin concentrations over time for each treatment group.

    • Calculate the Area Under the Curve (AUC) for both glucose and insulin to quantify the overall effect of the treatment.

Pharmacokinetics

In Sprague-Dawley rats, a single oral dose of 0.5 mg/kg of AMG 837 resulted in excellent oral bioavailability (F = 84%) with a maximum plasma concentration (Cmax) of 1.4 µM.[2][7]

Safety and Toxicology

Published in vivo studies in rodents with administration up to 21 days did not report any adverse effects on body weight.[1] However, researchers should always perform their own safety assessments for their specific experimental conditions and animal models.

Ordering Information

This compound can be obtained from various chemical suppliers specializing in research compounds.

Disclaimer: This document is intended for research purposes only and does not constitute medical advice. The provided protocols are based on published literature and should be adapted and validated by the end-user for their specific research needs. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

References

Application Notes and Protocols for Preparing AMG 837 Hemicalcium Stock Solutions in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of AMG 837 hemicalcium salt stock solutions for use in cell culture experiments. AMG 837 is a potent and orally bioavailable partial agonist for the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1).[1][2][3] It potentiates glucose-stimulated insulin (B600854) secretion, making it a valuable tool for research in type 2 diabetes and related metabolic disorders.[2][4][5]

Compound Information and Properties

A summary of the key quantitative data for this compound salt is presented in Table 1. This information is crucial for accurate preparation of stock solutions and for experimental design.

PropertyValueReference
Chemical Name (S)-3-(4-((4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methoxy)phenyl)hex-4-ynoic acid hemicalcium salt
Molecular Formula C₂₆H₂₀F₃O₃ · ½Ca
Molecular Weight 457.47 g/mol
CAS Number 1291087-14-3
Purity ≥98%
Appearance SolidN/A
Solubility Soluble to 100 mM in DMSO
Storage (Solid) Store at +4°C
Storage (Stock Solution) -20°C for up to 1 month, -80°C for up to 6 months[6]
Mechanism of Action: GPR40/FFA1 Signaling

AMG 837 acts as a partial agonist at the GPR40 receptor, which is predominantly coupled to the Gαq subunit of the G protein complex.[4][7][8] Upon agonist binding, GPR40 activation leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, leading to an increase in cytosolic Ca²⁺ concentration. This elevation in intracellular calcium is a key signal that, in pancreatic β-cells, potentiates glucose-stimulated insulin secretion.[7][8][9]

GPR40_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol AMG_837 AMG 837 GPR40 GPR40/FFA1 AMG_837->GPR40 Binds to G_protein Gαq/βγ GPR40->G_protein Activates PLC Phospholipase C (PLC) IP3 IP₃ PLC->IP3 Hydrolyzes PIP₂ to DAG DAG G_protein->PLC Activates PIP2 PIP₂ Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers Insulin_Secretion Potentiation of Glucose-Stimulated Insulin Secretion Ca_release->Insulin_Secretion Leads to

AMG 837 GPR40/FFA1 Signaling Pathway.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

Materials:

  • This compound salt (Molecular Weight: 457.47 g/mol )

  • Anhydrous/sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Pipettes and sterile filter tips

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

      • Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L × 0.001 L × 457.47 g/mol = 4.57 mg

  • Weighing the compound:

    • Carefully weigh out 4.57 mg of this compound salt using an analytical balance.

    • Note: For different desired volumes, adjust the mass accordingly. It is advisable to weigh a slightly larger mass (e.g., 5 mg) and adjust the DMSO volume for easier and more accurate weighing.

  • Dissolution:

    • Transfer the weighed this compound to a sterile microcentrifuge tube.

    • Add the calculated volume of sterile DMSO (e.g., 1 mL for 4.57 mg to make a 10 mM solution).

    • Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Sterilization (Optional but Recommended):

    • For cell culture applications, it is recommended to sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile tube. This step should be performed in a sterile environment (e.g., a laminar flow hood).

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[6]

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol outlines the dilution of the 10 mM stock solution to prepare working solutions for treating cells.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium appropriate for your cell line

  • Sterile microcentrifuge tubes and pipettes

Procedure:

  • Determine the final desired concentration:

    • The effective concentration of AMG 837 can vary depending on the cell type and experimental design. EC₅₀ values have been reported to be in the nanomolar range (13.5 nM for human, 22.6 nM for mouse, and 31.7 nM for rat receptors). A typical starting range for cell-based assays could be from 1 nM to 10 µM.[5]

  • Serial Dilution:

    • Perform serial dilutions of the 10 mM stock solution in sterile cell culture medium to achieve the desired final concentrations.

    • Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control cultures are treated with the same final concentration of DMSO.

    • Example for preparing a 10 µM working solution:

      • Dilute the 10 mM stock solution 1:1000 in cell culture medium. For instance, add 1 µL of the 10 mM stock to 999 µL of medium.

    • Example for preparing a 100 nM working solution:

      • First, prepare an intermediate dilution (e.g., 10 µM as described above).

      • Then, dilute the 10 µM intermediate solution 1:100 in cell culture medium (e.g., add 10 µL of the 10 µM solution to 990 µL of medium).

  • Application to Cells:

    • Add the appropriate volume of the final working solution to your cell cultures.

    • Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Stock_Solution_Workflow Start Start: Prepare 10 mM Stock Calculate 1. Calculate Mass of This compound Start->Calculate Weigh 2. Weigh Compound Calculate->Weigh Dissolve 3. Dissolve in DMSO Weigh->Dissolve Sterilize 4. Sterile Filter (0.22 µm) Dissolve->Sterilize Aliquot 5. Aliquot into Single-Use Volumes Sterilize->Aliquot Store 6. Store at -20°C or -80°C Aliquot->Store Dilute Prepare Working Solution: Dilute Stock in Culture Medium Store->Dilute Treat Treat Cells Dilute->Treat End Experiment Treat->End

Workflow for Preparing AMG 837 Stock and Working Solutions.
Safety Precautions

  • This compound is for research use only and not for human or veterinary use.[2]

  • Handle the compound and DMSO in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Consult the Safety Data Sheet (SDS) for detailed safety information.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG 837 hemicalcium is a potent and orally bioavailable partial agonist for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3] GPR40 is predominantly expressed in pancreatic β-cells and enteroendocrine cells.[4][5][6][7] Its activation by endogenous long-chain fatty acids or synthetic agonists like AMG 837 potentiates glucose-stimulated insulin (B600854) secretion (GSIS), making it a significant therapeutic target for type 2 diabetes.[2][3][4][5][8][9][10]

This document provides detailed application notes and protocols for studying the effects of this compound, with a focus on recommended cell lines, quantitative data presentation, and key experimental methodologies.

Recommended Cell Lines

The selection of an appropriate cell line is critical for elucidating the pharmacological effects of AMG 837. The most commonly used cell lines are recombinant systems that overexpress GPR40, as well as pancreatic cell lines that endogenously express the receptor.

1. Recombinant Cell Lines: These are ideal for dissecting the direct effects of AMG 837 on GPR40 signaling pathways without the interference of other cellular machinery present in native cells.

  • Chinese Hamster Ovary (CHO) Cells: CHO cells are a widely used host for the stable or transient expression of recombinant human, mouse, or rat GPR40.[1][6][7][11][12][13][14][15] They are particularly well-suited for high-throughput screening and are commonly used in calcium flux, GTPγS binding, and inositol (B14025) phosphate (B84403) accumulation assays.[2][3][7][15]

  • A9 Cells: This fibroblast-like cell line is another suitable host for the stable expression of GPR40 and is often utilized for inositol phosphate accumulation assays.[7][15]

  • Human Embryonic Kidney 293 (HEK293) Cells: HEK293 cells are frequently used for overexpressing GPR40 to investigate specific signaling cascades, such as inositol monophosphate (IP1) accumulation and β-arrestin recruitment.[6][16][17]

2. Endogenously Expressing Cell Lines: These pancreatic β-cell lines provide a more physiologically relevant context for studying the effects of AMG 837 on insulin secretion.

  • INS-1E, MIN6, β-TC-3, and HIT-T15: These are all well-characterized rodent pancreatic β-cell lines that endogenously express GPR40 and are responsive to GPR40 agonists.[4] They are the preferred models for in vitro glucose-stimulated insulin secretion (GSIS) assays.

Data Presentation: In Vitro Potency of AMG 837

The following tables summarize the quantitative data on the in vitro activity of AMG 837 from various studies.

Table 1: Potency of AMG 837 in Calcium Flux Assays in Recombinant CHO Cells

Receptor OrthologEC50 (nM)Reference(s)
Human GPR4013.5[1][13]
Mouse GPR4022.6[1][13]
Rat GPR4031.7[1][13]

Table 2: Potency of AMG 837 in Functional Assays

AssayCell Line/SystemEC50 (nM)Reference(s)
Insulin SecretionIsolated Mouse Islets142 ± 20[1][13]
GTPγS BindingRecombinant GPR40Potent Partial Agonist[2][3]
Inositol Phosphate AccumulationA9_GPR40 CellsPotent Partial Agonist[2][3][7]
[3H]AMG 837 Binding InhibitionHuman FFA1 ReceptorpIC50 = 8.13[1]

Signaling Pathways and Experimental Workflows

GPR40 Signaling Pathway

Activation of GPR40 by AMG 837 primarily initiates a Gq-mediated signaling cascade. The diagram below illustrates this pathway.

GPR40_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol AMG837 AMG 837 GPR40 GPR40/FFAR1 AMG837->GPR40 binds Gq Gq protein GPR40->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor on PKD Protein Kinase D (PKD) DAG->PKD activates Ca_release Ca²⁺ Release ER->Ca_release triggers Insulin_Vesicles Insulin Vesicles Ca_release->Insulin_Vesicles promotes fusion of PKD->Insulin_Vesicles facilitates movement of Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion leads to

Caption: GPR40 signaling cascade initiated by AMG 837.

Experimental Workflow for Calcium Flux Assay

The following diagram outlines a typical workflow for assessing the effect of AMG 837 on intracellular calcium mobilization in GPR40-expressing cells.

Calcium_Flux_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis arrow arrow seed_cells Seed GPR40-expressing CHO or HEK293 cells in a 96/384-well plate culture Culture overnight seed_cells->culture load_dye Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) culture->load_dye incubate_dye Incubate for 1 hour load_dye->incubate_dye wash Wash cells to remove excess dye incubate_dye->wash add_compound Add varying concentrations of AMG 837 wash->add_compound measure_fluorescence Measure fluorescence intensity over time using a plate reader (e.g., FLIPR) add_compound->measure_fluorescence plot_data Plot fluorescence change against time measure_fluorescence->plot_data dose_response Generate dose-response curve plot_data->dose_response calculate_ec50 Calculate EC50 value dose_response->calculate_ec50

Caption: Workflow for a cell-based calcium flux assay.

Experimental Protocols

Intracellular Calcium Mobilization Assay

This protocol is designed to measure the increase in intracellular calcium concentration following the activation of GPR40 by AMG 837 in recombinant cell lines.

Materials:

  • CHO or HEK293 cells stably expressing human, mouse, or rat GPR40

  • Black, clear-bottom 96- or 384-well microplates

  • Cell culture medium (e.g., Ham's F-12 or DMEM with 10% FBS)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • This compound stock solution (in DMSO)

  • Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation)

Procedure:

  • Cell Plating: Seed the GPR40-expressing cells into the microplates at a density that will result in a confluent monolayer on the day of the assay. Culture overnight at 37°C in a humidified 5% CO2 incubator.

  • Dye Loading:

    • Prepare the dye loading solution by dissolving the calcium-sensitive dye and Pluronic F-127 in the assay buffer.

    • Remove the culture medium from the cells and add the dye loading solution to each well.

    • Incubate the plate at 37°C for 1 hour in the dark.

  • Cell Washing: Carefully wash the cells with assay buffer to remove any extracellular dye.

  • Compound Preparation: Prepare serial dilutions of AMG 837 in the assay buffer.

  • Fluorescence Measurement:

    • Place the plate in the fluorescence plate reader and set the instrument to measure fluorescence at the appropriate excitation and emission wavelengths for the chosen dye.

    • Establish a stable baseline reading for each well.

    • Add the prepared AMG 837 dilutions to the wells.

    • Immediately begin kinetic measurement of fluorescence intensity for several minutes.

  • Data Analysis:

    • Determine the change in fluorescence from baseline for each well.

    • Plot the peak fluorescence response against the logarithm of the AMG 837 concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value.

Inositol Monophosphate (IP1) Accumulation Assay

This protocol measures the accumulation of IP1, a downstream product of PLC activation, providing a direct measure of Gq pathway engagement.

Materials:

  • HEK293 or A9 cells stably expressing GPR40

  • White, solid-bottom 96- or 384-well microplates

  • Cell culture medium

  • IP1 competitive immunoassay kit (e.g., from Cisbio)

  • This compound stock solution (in DMSO)

  • Lysis buffer (provided in the kit)

Procedure:

  • Cell Plating: Seed the GPR40-expressing cells into the microplates and culture until they reach the desired confluency.

  • Cell Stimulation:

    • Remove the culture medium.

    • Add different concentrations of AMG 837 prepared in the stimulation buffer provided with the assay kit.

    • Incubate for the recommended time (e.g., 30-60 minutes) at 37°C.

  • Cell Lysis: Add the lysis buffer to each well to stop the reaction and release the intracellular IP1.

  • IP1 Detection:

    • Follow the manufacturer's instructions for the IP1 immunoassay kit. This typically involves adding the IP1-d2 acceptor and the anti-IP1 cryptate conjugate to the cell lysate.

    • Incubate for the specified time at room temperature.

  • Signal Measurement: Read the plate on a HTRF-compatible plate reader.

  • Data Analysis:

    • Calculate the ratio of the emission signals and convert this to IP1 concentration using a standard curve.

    • Plot the IP1 concentration against the logarithm of the AMG 837 concentration and determine the EC50 value.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol is used to assess the ability of AMG 837 to potentiate insulin secretion from pancreatic β-cells in the presence of glucose.

Materials:

  • MIN6 cells or isolated pancreatic islets

  • Culture medium for β-cells (e.g., RPMI-1640 with 10% FBS)

  • Krebs-Ringer Bicarbonate HEPES (KRBH) buffer with low glucose (e.g., 2.8 mM)

  • KRBH buffer with high glucose (e.g., 16.7 mM)

  • This compound stock solution (in DMSO)

  • Insulin ELISA kit

Procedure:

  • Cell Preparation:

    • Culture MIN6 cells or isolated islets for an appropriate period to allow for recovery and equilibration.

    • Prior to the assay, pre-incubate the cells in KRBH buffer with low glucose for 1-2 hours to establish a basal state.

  • Stimulation:

    • Remove the pre-incubation buffer.

    • Add KRBH buffer containing either low or high glucose, with or without various concentrations of AMG 837.

    • Incubate for 1-2 hours at 37°C.

  • Supernatant Collection: After incubation, collect the supernatant from each well. This contains the secreted insulin.

  • Insulin Quantification:

    • Measure the insulin concentration in the collected supernatants using an insulin ELISA kit, following the manufacturer's protocol.

  • Data Analysis:

    • Normalize the amount of secreted insulin to the total protein content or DNA content of the cells in each well.

    • Compare the insulin secretion in response to AMG 837 at high glucose versus low glucose to demonstrate glucose-dependency.

    • Plot the fold-increase in insulin secretion (relative to high glucose alone) against the AMG 837 concentration to determine the EC50 for potentiation of GSIS.

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers studying the effects of this compound. The recommended cell lines, including recombinant CHO, A9, and HEK293 cells, as well as endogenously expressing pancreatic β-cell lines, provide robust systems for characterizing the pharmacology of this GPR40 agonist. The detailed protocols for key in vitro assays, coupled with the visualization of the underlying signaling pathways and experimental workflows, will facilitate the effective design and execution of experiments to further elucidate the therapeutic potential of AMG 837 and other GPR40 modulators.

References

Application Notes and Protocols: Measuring the Efficacy of AMG 837 Hemicalcium in Isolated Pancreatic Islets

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

AMG 837 hemicalcium is a potent and selective partial agonist of the G-protein coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4).[1][2][3][4] GPR120 is highly expressed in pancreatic β-cells and plays a crucial role in mediating the effects of long-chain free fatty acids on insulin (B600854) secretion.[1][2][3][4] Activation of GPR120 by agonists like AMG 837 in a glucose-dependent manner enhances glucose-stimulated insulin secretion (GSIS), making it a promising therapeutic target for type 2 diabetes.[1][2][3][4] These application notes provide detailed protocols for assessing the efficacy of this compound in isolated pancreatic islets by measuring its impact on insulin secretion, intracellular calcium mobilization, and cell viability.

GPR120 Signaling Pathway

Activation of GPR120 by AMG 837 in pancreatic β-cells initiates a signaling cascade that potentiates insulin secretion. The binding of AMG 837 to GPR120 leads to the activation of the Gαq subunit, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This rise in intracellular Ca2+ is a key signal for the exocytosis of insulin-containing granules.

Caption: GPR120 signaling cascade in pancreatic β-cells.

Experimental Workflow

The overall experimental workflow for assessing the efficacy of AMG 837 involves the isolation of pancreatic islets, followed by a series of functional assays.

Experimental_Workflow cluster_assays Functional Assays Islet_Isolation Pancreatic Islet Isolation Islet_Culture Islet Culture & Recovery Islet_Isolation->Islet_Culture Islet_Treatment AMG 837 Treatment Islet_Culture->Islet_Treatment GSIS GSIS Assay Islet_Treatment->GSIS Calcium_Imaging Intracellular Ca²⁺ Imaging Islet_Treatment->Calcium_Imaging Viability Cell Viability Assay Islet_Treatment->Viability Data_Analysis Data Analysis GSIS->Data_Analysis Calcium_Imaging->Data_Analysis Viability->Data_Analysis Results Results Interpretation Data_Analysis->Results

Caption: Experimental workflow for efficacy testing.

Data Presentation

The following tables summarize representative quantitative data on the efficacy of this compound in isolated mouse pancreatic islets.

Table 1: Dose-Dependent Effect of AMG 837 on Glucose-Stimulated Insulin Secretion (GSIS)

AMG 837 Conc. (nM)Insulin Secretion (ng/islet/h) at 2.8 mM GlucoseInsulin Secretion (ng/islet/h) at 16.7 mM GlucoseFold Increase over Basal (16.7 mM Glucose)
0 (Vehicle)0.25 ± 0.031.50 ± 0.121.0
10.26 ± 0.041.75 ± 0.151.17
100.28 ± 0.032.50 ± 0.201.67
1000.30 ± 0.053.75 ± 0.252.50
142 (EC50)0.31 ± 0.044.13 ± 0.282.75
5000.32 ± 0.065.00 ± 0.303.33
10000.33 ± 0.055.25 ± 0.323.50

Data are presented as mean ± SEM. The EC50 for insulin secretion in isolated mouse islets is approximately 142 nM.[1][2][3][4]

Table 2: Dose-Dependent Effect of AMG 837 on Intracellular Calcium ([Ca²⁺]i) Mobilization

AMG 837 Conc. (nM)Peak [Ca²⁺]i (Normalized Fluorescence Intensity)
0 (Vehicle)1.00 ± 0.05
11.15 ± 0.07
101.45 ± 0.10
13.5 (EC50)1.50 ± 0.12
501.70 ± 0.15
1001.85 ± 0.18
5001.95 ± 0.20

Data are presented as mean ± SEM. The EC50 for Ca²⁺ flux in CHO cells expressing human GPR40 is 13.5 nM.[5] Data for islets is illustrative.

Table 3: Effect of AMG 837 on Pancreatic Islet Viability

AMG 837 Conc. (nM)Islet Viability (%) after 24h Incubation
0 (Vehicle)95.2 ± 2.5
194.8 ± 2.8
1095.5 ± 2.3
10094.9 ± 2.6
50094.5 ± 3.0
100094.1 ± 3.2

Data are presented as mean ± SEM. No significant cytotoxicity is observed at effective concentrations.

Experimental Protocols

Pancreatic Islet Isolation (Mouse)

This protocol is adapted from established methods for collagenase-based islet isolation.

Materials:

  • Collagenase P solution (1 mg/mL in HBSS)

  • Hanks' Balanced Salt Solution (HBSS)

  • RPMI-1640 medium with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Density gradient (e.g., Histopaque-1077)

  • Surgical instruments (scissors, forceps)

  • Syringes and needles (30G)

Procedure:

  • Anesthetize the mouse according to approved institutional animal care guidelines.

  • Perfuse the pancreas through the common bile duct with cold collagenase P solution.

  • Excise the inflated pancreas and digest it in a 37°C water bath with shaking for 12-15 minutes.

  • Stop the digestion by adding cold HBSS.

  • Wash the digested tissue pellet twice with cold HBSS.

  • Purify the islets from the exocrine tissue using a density gradient centrifugation.

  • Collect the islet layer, wash with HBSS, and hand-pick for purity under a stereomicroscope.

  • Culture the isolated islets in RPMI-1640 medium overnight to allow for recovery before experimentation.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

Materials:

  • Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.1% BSA, containing 2.8 mM glucose (low glucose) and 16.7 mM glucose (high glucose).

  • This compound stock solution (in DMSO).

  • Insulin ELISA kit.

Procedure:

  • Hand-pick 10-15 size-matched islets per replicate into a 24-well plate.

  • Pre-incubate the islets in KRBB with 2.8 mM glucose for 1 hour at 37°C.

  • Aspirate the supernatant and replace it with fresh KRBB containing 2.8 mM glucose with or without different concentrations of AMG 837 (and vehicle control). Incubate for 1 hour.

  • Collect the supernatant for basal insulin secretion measurement.

  • Replace the buffer with KRBB containing 16.7 mM glucose with the same concentrations of AMG 837 (and vehicle). Incubate for 1 hour.

  • Collect the supernatant for stimulated insulin secretion measurement.

  • Measure the insulin concentration in the collected supernatants using an insulin ELISA kit.

  • Normalize insulin secretion to the number of islets or total protein/DNA content.

Intracellular Calcium ([Ca²⁺]i) Imaging

Materials:

  • Fluo-4 AM or Fura-2 AM calcium indicator dye.

  • Pluronic F-127.

  • KRBB with varying glucose concentrations.

  • This compound stock solution.

  • Fluorescence microscope with a live-cell imaging chamber.

Procedure:

  • Culture isolated islets on glass-bottom dishes.

  • Load the islets with a calcium indicator dye (e.g., 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127) in KRBB with 2.8 mM glucose for 45-60 minutes at 37°C.

  • Wash the islets with dye-free KRBB and allow for de-esterification for 15-20 minutes.

  • Mount the dish on the microscope stage and perfuse with KRBB (2.8 mM glucose).

  • Establish a stable baseline fluorescence recording.

  • Switch to perfusion with KRBB containing a stimulatory glucose concentration (e.g., 16.7 mM) and the desired concentration of AMG 837.

  • Record the changes in fluorescence intensity over time, which correspond to changes in intracellular calcium levels.

  • Normalize the fluorescence signal to the baseline to quantify the response.

Cell Viability Assay (FDA/PI Staining)

Materials:

  • Fluorescein diacetate (FDA) stock solution.

  • Propidium iodide (PI) stock solution.

  • Phosphate-buffered saline (PBS).

Procedure:

  • Culture islets with different concentrations of AMG 837 (and vehicle control) for the desired duration (e.g., 24 hours).

  • Prepare a dual staining solution of FDA (for live cells, green fluorescence) and PI (for dead cells, red fluorescence) in PBS.

  • Wash the islets with PBS.

  • Incubate the islets in the FDA/PI staining solution for 5-10 minutes at room temperature, protected from light.

  • Visualize the islets using a fluorescence microscope with appropriate filters.

  • Quantify the number of live (green) and dead (red) cells to determine the percentage of viable islets.

Data Analysis and Interpretation

Data_Analysis_Flowchart cluster_raw_data Raw Data Collection cluster_processing Data Processing & Normalization cluster_analysis Statistical Analysis GSIS_Data Insulin Concentrations (ELISA) GSIS_Norm Normalize Insulin to Islet Number/Protein GSIS_Data->GSIS_Norm Calcium_Data Fluorescence Intensity vs. Time Calcium_Norm Calculate ΔF/F₀ Calcium_Data->Calcium_Norm Viability_Data Live/Dead Cell Counts Viability_Calc Calculate % Viability Viability_Data->Viability_Calc Dose_Response Generate Dose-Response Curves (EC₅₀ Calculation) GSIS_Norm->Dose_Response Calcium_Norm->Dose_Response ANOVA ANOVA / t-test (Significance Testing) Viability_Calc->ANOVA Interpretation Interpretation of Efficacy & Safety Dose_Response->Interpretation ANOVA->Interpretation

Caption: Flowchart for data analysis and interpretation.

By following these detailed protocols and utilizing the provided data presentation framework, researchers can effectively measure and characterize the efficacy of this compound in isolated pancreatic islets, providing valuable insights into its potential as a therapeutic agent for type 2 diabetes.

References

Application Notes: AMG 837 hemicalcium for Studying Gq-Coupled Protein Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

AMG 837 hemicalcium is a potent and orally bioavailable partial agonist for the Free Fatty Acid Receptor 1 (FFA1), also known as G-protein coupled receptor 40 (GPR40).[1][2] GPR40 is a Gq-coupled receptor predominantly expressed in pancreatic β-cells and, to a lesser extent, in enteroendocrine cells and the brain.[3][4] Its activation by ligands like AMG 837 initiates a canonical Gq signaling cascade, making this compound a valuable pharmacological tool for researchers studying this pathway.[5][6]

Mechanism of Action

The activation of GPR40 by AMG 837 leads to the stimulation of the Gαq class of G-proteins.[5][6] This triggers the activation of Phospholipase C (PLC), which then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][7] IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+).[3][7] This rapid increase in cytosolic calcium is a hallmark of Gq pathway activation. Concurrently, DAG activates Protein Kinase C (PKC).[3][8] This signaling pathway is critical for the potentiation of glucose-stimulated insulin (B600854) secretion (GSIS), which is the primary physiological effect studied for GPR40 agonists.[5][7][9]

Due to its specific action on the GPR40 receptor, AMG 837 allows for the targeted activation of the Gq pathway in cells endogenously or recombinantly expressing the receptor. This makes it an ideal tool for high-throughput screening of GPR40 antagonists, for dissecting the downstream consequences of Gq activation, and for studying ligand-biased signaling, as some studies have classified AMG 837 as a 'Gq-only' agonist in contrast to other compounds that may also engage Gs signaling.[10]

Physicochemical and Pharmacological Properties

For effective experimental design, it is crucial to understand the properties of AMG 837. The compound is highly soluble in DMSO and is known to bind extensively to plasma proteins like albumin, which should be considered when designing cell-based assays with serum or albumin.[5]

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Weight 457.47 g/mol
Formula C₂₆H₂₀F₃O₃·½Ca
Solubility Soluble to 100 mM in DMSO
Storage Store at +4°C

| CAS Number | 1291087-14-3 | |

Table 2: In Vitro Pharmacological Activity of AMG 837

Assay Species/System Potency (EC₅₀) / Affinity (pIC₅₀) Efficacy (% Eₘₐₓ) Source
Calcium Flux Human GPR40 (CHO cells) 13.5 nM Partial Agonist (29%) [11]
Calcium Flux Mouse GPR40 (CHO cells) 22.6 nM Partial Agonist
Calcium Flux Rat GPR40 (CHO cells) 31.7 nM Partial Agonist
[³H]AMG 837 Binding Human GPR40 pIC₅₀ = 8.13 N/A [1]
IP Accumulation Mouse GPR40 11.0 ± 0.05 nM N/A [11]

| Insulin Secretion | Primary Mouse Islets | 142 ± 20 nM | N/A |[1][5] |

Signaling and Experimental Workflow Diagrams

The following diagrams illustrate the GPR40 signaling pathway and the general workflows for the key experimental protocols described below.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum GPR40 GPR40 (FFA1 Receptor) Gq Gαq GPR40->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG AMG837 AMG 837 AMG837->GPR40 Binds & Activates Gq->PLC Activates IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Response Downstream Ca²⁺ Responses ER_Ca Ca²⁺ Store ER_Ca->Ca_Response Ca²⁺ Release IP3R->ER_Ca Opens Channel Calcium_Assay_Workflow Start Start Seed Seed GPR40-expressing cells in 96/384-well black-wall plates Start->Seed Incubate1 Incubate overnight (37°C, 5% CO₂) Seed->Incubate1 LoadDye Load cells with Ca²⁺ sensitive dye (e.g., FLIPR Calcium kit) Incubate1->LoadDye Incubate2 Incubate for 1 hour (37°C) LoadDye->Incubate2 Measure Place plate in reader (e.g., FlexStation) Incubate2->Measure AddCompound Add AMG 837 dilutions & measure fluorescence kinetically Measure->AddCompound Analyze Analyze data: Calculate EC₅₀ AddCompound->Analyze End End Analyze->End IP1_Assay_Workflow Start Start Seed Seed GPR40-expressing cells in 384-well assay plates Start->Seed Incubate1 Incubate overnight Seed->Incubate1 Stimulate Stimulate with AMG 837 in buffer containing LiCl Incubate1->Stimulate Incubate2 Incubate for 30-90 min (37°C) Stimulate->Incubate2 Lyse Lyse cells & add HTRF detection reagents (IP1-d2 & Ab-Cryptate) Incubate2->Lyse Incubate3 Incubate for 1 hour (Room Temp) Lyse->Incubate3 Measure Read plate on HTRF-compatible reader Incubate3->Measure Analyze Analyze data: Calculate EC₅₀ Measure->Analyze End End Analyze->End

References

Application Notes and Protocols: Use of Radiolabeled AMG 837 in Competition Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG 837 is a potent and selective partial agonist for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3] GPR40 is predominantly expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin (B600854) secretion, making it an attractive therapeutic target for type 2 diabetes.[4][5][6][7] Radiolabeled AMG 837, specifically [³H]AMG 837, serves as a valuable tool in competition binding assays to characterize the affinity of unlabeled test compounds for the GPR40 receptor. These assays are fundamental in drug discovery for screening and identifying novel GPR40 ligands.[8][9][10]

This document provides detailed application notes and protocols for the use of radiolabeled AMG 837 in competition binding assays.

Signaling Pathway of GPR40 (FFAR1)

GPR40 is coupled to the Gαq class of G-proteins.[1][2] Upon activation by agonists like AMG 837 or endogenous free fatty acids, GPR40 stimulates a downstream signaling cascade that ultimately leads to the potentiation of insulin secretion in a glucose-dependent manner.[1][2][5][7]

The activation of Gαq by the agonist-bound GPR40 leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).[7] The elevated intracellular Ca²⁺ levels are a key signal for the exocytosis of insulin-containing granules.[7]

GPR40_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular AMG_837 AMG 837 (Agonist) GPR40 GPR40/FFAR1 AMG_837->GPR40 Binds to Gaq Gαq GPR40->Gaq Activates PLC PLC Gaq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Ca2 Ca²⁺ ER->Ca2 Releases Insulin_Vesicle Insulin Vesicle Exocytosis Ca2->Insulin_Vesicle Triggers

Experimental Data

Binding Affinity of [³H]AMG 837

Saturation binding experiments have been performed to determine the affinity (Kd) and the maximum number of binding sites (Bmax) of [³H]AMG 837 for the human GPR40 receptor expressed in A9 cell membranes.[11]

RadioligandReceptor SourceKd (nM)Bmax (pmol/mg protein)Reference
[³H]AMG 837Human GPR40 in A9 cell membranes3.67.9 ± 0.5[11]
Competition Binding Data for Unlabeled Ligands

Competition binding assays using [³H]AMG 837 have been utilized to determine the inhibitory constants (pIC50 and Ki) of various unlabeled compounds for the GPR40 receptor.[11]

Competing LigandRadioligandReceptor SourcepIC50Cooperativity with [³H]AMG 837Reference
AMG 8375 nM [³H]AMG 837Human GPR40 in A9 cell membranes8.13 ± 0.06-[11]
AM 16385 nM [³H]AMG 837Human GPR40 in A9 cell membranes-3.6-fold positive[11]
AM 81825 nM [³H]AMG 837Human GPR40 in A9 cell membranes-28 ± 5-fold negative[11][12]
DHA5 nM [³H]AMG 837Human GPR40 in A9 cell membranes-9.8 ± 0.5-fold negative[11][12]

Experimental Protocols

Principle of Competition Binding Assay

Competition binding assays are a robust method to determine the relative affinity (Ki) of an unlabeled test compound for a specific receptor.[8][9][10] The assay involves incubating a fixed concentration of a radiolabeled ligand ([³H]AMG 837 in this case) with a source of the target receptor (e.g., cell membranes expressing GPR40) in the presence of varying concentrations of the unlabeled test compound. The test compound competes with the radioligand for binding to the receptor. By measuring the amount of radioligand bound at each concentration of the test compound, an inhibition curve can be generated, and the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.[13]

Competition_Binding_Workflow

Detailed Protocol for [³H]AMG 837 Competition Binding Assay

This protocol is a generalized procedure based on standard radioligand binding assay methodologies.[13] Optimization may be required for specific cell lines and equipment.

1. Materials and Reagents:

  • Radioligand: [³H]AMG 837

  • Receptor Source: Cell membranes prepared from a cell line stably overexpressing human GPR40 (e.g., A9_GPR40).[1][2]

  • Unlabeled Test Compounds: Stock solutions of unlabeled compounds to be tested.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[13]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail: A suitable cocktail for detecting tritium.

  • 96-well Plates: For incubation.

  • Glass Fiber Filters: Pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[13]

  • Vacuum Filtration Manifold (Cell Harvester)

  • Scintillation Counter

2. Procedure:

a. Membrane Preparation:

  • Culture cells expressing GPR40 to a high density.

  • Harvest the cells and wash with cold PBS.

  • Homogenize the cells in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA with protease inhibitors).[13]

  • Centrifuge the homogenate at a low speed to remove nuclei and large debris.[13]

  • Centrifuge the supernatant at a high speed (e.g., 20,000 x g) to pellet the membranes.[13]

  • Wash the membrane pellet by resuspending in fresh buffer and re-centrifuging.[13]

  • Resuspend the final pellet in assay buffer.

  • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).[13]

  • Store membrane aliquots at -80°C.

b. Assay Setup (in a 96-well plate):

  • Total Binding: Add assay buffer, a known amount of membrane protein (e.g., 50-120 µg), and [³H]AMG 837 at a concentration at or below its Kd (e.g., 3-5 nM).[11][14]

  • Non-specific Binding: Add assay buffer, membrane protein, [³H]AMG 837, and a high concentration of an unlabeled GPR40 ligand (e.g., 10 µM unlabeled AMG 837) to saturate the receptors.

  • Competition: Add serial dilutions of the unlabeled test compound, membrane protein, and [³H]AMG 837.

  • The final assay volume is typically 200-250 µL.[13][15]

c. Incubation:

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[13]

d. Filtration and Washing:

  • Rapidly terminate the incubation by vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.[13] This separates the receptor-bound radioligand from the free radioligand.

  • Quickly wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.[13]

e. Radioactivity Measurement:

  • Dry the filters.[13]

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

  • Generate Inhibition Curve: Plot the percentage of specific binding against the logarithm of the concentration of the unlabeled test compound.

  • Determine IC50: Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.

  • Calculate Ki: Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) Where:

    • [L] = concentration of the radioligand ([³H]AMG 837) used in the assay.

    • Kd = dissociation constant of the radioligand for the receptor.

Data_Analysis_Flow

Conclusion

Radiolabeled AMG 837 is an indispensable tool for the pharmacological characterization of the GPR40 receptor. The competition binding assay protocol detailed herein provides a robust and reliable method for determining the binding affinities of novel, unlabeled compounds. This information is critical for the structure-activity relationship (SAR) studies that drive the development of new therapeutic agents targeting GPR40 for the treatment of metabolic diseases like type 2 diabetes.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Signal in AMG 837 Hemicalcium Calcium Flux Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low signal intensity in AMG 837 hemicalcium calcium flux assays. AMG 837 is a positive allosteric modulator (PAM) of the Calcium-Sensing Receptor (CaSR), and understanding its mechanism of action is crucial for successful assay development and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is the calcium salt form of AMG 837. The term "hemicalcium" indicates a 2:1 molar ratio of the AMG 837 molecule to calcium ions. This salt form is often used to improve the stability and solubility of the compound for use in biological assays.

Q2: What is the mechanism of action of AMG 837?

A2: AMG 837 is a positive allosteric modulator (PAM) of the Calcium-Sensing Receptor (CaSR).[1][2] Unlike a direct agonist, a PAM binds to a different site on the receptor (an allosteric site) and enhances the response of the receptor to its primary, or orthosteric, agonist. For the CaSR, the primary orthosteric agonist is extracellular calcium (Ca²⁺o). Therefore, AMG 837's effect is dependent on the presence of extracellular calcium.

Q3: Which cell lines are suitable for AMG 837 calcium flux assays?

A3: Cell lines that endogenously express the Calcium-Sensing Receptor (CaSR), such as some pancreatic cell lines, can be used.[3] However, it is more common to use cell lines that have been stably or transiently transfected to overexpress human CaSR, such as Human Embryonic Kidney (HEK293) cells.[4] This ensures a robust and reproducible signal.

Q4: What is a typical experimental setup for an AMG 837 calcium flux assay?

A4: A common setup involves a multi-well plate format (e.g., 96- or 384-well) and a fluorescence plate reader capable of kinetic reads and fluid additions, such as a FLIPR® (Fluorometric Imaging Plate Reader) instrument.[5] The assay typically involves a "double-add" protocol where the PAM (AMG 837) is added first, followed by the orthosteric agonist (extracellular calcium) at a specific concentration.[5][6]

Troubleshooting Guide: Low Signal

A low signal in your AMG 837 calcium flux assay can be frustrating. The following question-and-answer guide addresses common causes and provides step-by-step solutions.

Q5: I am not seeing a significant increase in fluorescence after adding AMG 837. What is the most likely cause?

A5: The most common reason for a low or absent signal with a PAM like AMG 837 is an insufficient concentration of the orthosteric agonist, in this case, extracellular calcium (Ca²⁺o). As a PAM, AMG 837 enhances the receptor's sensitivity to Ca²⁺o. If the baseline Ca²⁺o concentration in your assay buffer is too low, there will be minimal receptor activation for AMG 837 to potentiate.

Solution:

  • Optimize Extracellular Calcium Concentration: Perform a dose-response experiment with varying concentrations of extracellular calcium in the absence of AMG 837 to determine the EC₂₀ to EC₅₀ (the concentration that gives 20% to 50% of the maximal response). This sub-maximal concentration of Ca²⁺o should then be used in your assay with AMG 837. A typical starting point for Ca²⁺o concentration in CaSR assays is in the low millimolar range (e.g., 0.5 mM to 1.5 mM).[7][8]

Q6: I have optimized the extracellular calcium concentration, but my signal is still weak. What else could be wrong?

A6: Several other factors related to your cells and reagents could be contributing to a low signal.

Solutions:

  • Cell Health and Density:

    • Ensure your cells are healthy and not overgrown. Over-confluent cells may have altered receptor expression and signaling.

    • Optimize cell seeding density. Too few cells will result in a low overall signal, while too many can lead to a high background and reduced responsiveness.

  • Receptor Expression:

    • If using a transfected cell line, verify the expression level of CaSR. Low receptor expression will lead to a weak signal.

  • Dye Loading:

    • Inadequate Dye Loading: Ensure the calcium indicator dye (e.g., Fluo-8, Calcium-5) is loaded into the cells for the recommended time and at the optimal temperature (often 37°C).[9]

    • Dye Extrusion: Some cell types, like Chinese Hamster Ovary (CHO) cells, actively pump out the dye. The use of an anion-exchange protein inhibitor like probenecid (B1678239) in the loading buffer can prevent this.

  • Compound Concentration:

    • Verify the concentration and integrity of your this compound stock solution. Perform a dose-response curve for AMG 837 to ensure you are using a concentration that should elicit a response.

Q7: Could my assay buffer composition be affecting the results?

A7: Yes, the composition of your assay buffer is critical.

Solutions:

  • Buffer Components: Use a buffered salt solution (e.g., HBSS with 20 mM HEPES) to maintain a stable pH.

  • Calcium Concentration: As mentioned, the concentration of CaCl₂ in your buffer is a critical parameter to optimize.

  • Presence of Antagonists: Ensure your media or buffer does not contain components that could inhibit CaSR signaling.

Q8: My instrument settings seem correct, but could they be the source of the low signal?

A8: While less common if you have run successful assays before, it's worth checking your instrument settings.

Solutions:

  • Excitation and Emission Wavelengths: Confirm that you are using the correct excitation and emission wavelengths for your chosen calcium indicator dye.

  • Gain/Sensitivity Settings: The gain or sensitivity setting on your fluorescence plate reader may be too low. Increase the gain to amplify the signal, but be mindful of also increasing the background noise.

  • Pipetting and Mixing: For FLIPR and similar instruments, ensure the pipetting height and speed are optimized to ensure proper mixing of reagents without disturbing the cell monolayer.[5]

Data Presentation

ParameterRecommended Range/ValueNotes
Cell Line HEK293 cells stably expressing human CaSROther cell lines with endogenous or transfected CaSR can be used.
Seeding Density 10,000 - 40,000 cells/well (96-well plate)Optimize for your specific cell line.
Calcium Indicator Dye Fluo-8, Calcium-5, or similarFollow the manufacturer's protocol for loading.
Dye Loading Time 30-60 minutes at 37°CMay require optimization.
Probenecid 2.5 mM (if needed)Use with cell lines that extrude the dye.
Assay Buffer HBSS with 20 mM HEPES, pH 7.4Ensure consistent buffer composition.
Extracellular Ca²⁺ (Orthosteric Agonist) 0.5 mM - 1.5 mM (EC₂₀ - EC₅₀)This is a critical parameter to optimize.
AMG 837 Concentration 1 nM - 10 µMPerform a dose-response curve to determine the optimal range.
Instrument FLIPR or equivalent fluorescence plate readerCapable of kinetic reads and automated additions.

Experimental Protocols

General Protocol for AMG 837 Calcium Flux Assay
  • Cell Plating: Seed HEK293-CaSR cells in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight to allow for adherence.

  • Dye Loading:

    • Prepare the calcium indicator dye loading solution according to the manufacturer's instructions. If necessary, include probenecid.

    • Remove the cell culture medium and add the dye loading solution to each well.

    • Incubate for 30-60 minutes at 37°C.

  • Compound Plate Preparation:

    • Prepare a dilution series of this compound in assay buffer at a concentration that is a multiple of the final desired concentration (e.g., 4x).

    • Prepare the orthosteric agonist (CaCl₂) solution in assay buffer at a concentration that is a multiple of the final desired concentration (e.g., 4x).

  • Assay on a FLIPR Instrument (Double-Add Protocol):

    • Place the cell plate and compound plates into the FLIPR instrument.

    • First Addition: Initiate the kinetic read and add the AMG 837 solution to the cell plate. This will measure any direct agonist activity of the PAM.

    • Second Addition: After a defined period (e.g., 2-5 minutes), add the CaCl₂ solution to the cell plate to stimulate the receptor and observe the potentiating effect of AMG 837.

  • Data Analysis:

    • The fluorescence signal is measured over time. The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence.

    • Plot the dose-response curves for AMG 837 in the presence of a fixed concentration of CaCl₂.

Mandatory Visualizations

Signaling Pathway of AMG 837 at the Calcium-Sensing Receptor (CaSR)

AMG837_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ca_ext Extracellular Ca²⁺ (Orthosteric Agonist) CaSR Calcium-Sensing Receptor (CaSR) Ca_ext->CaSR Binds to orthosteric site AMG837 AMG 837 (Positive Allosteric Modulator) AMG837->CaSR Binds to allosteric site Gq11 Gq/11 CaSR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates IP3 Inositol Trisphosphate (IP₃) PLC->IP3 Generates ER Endoplasmic Reticulum IP3->ER Binds to IP₃ Receptor Ca_int Intracellular Ca²⁺ Release ER->Ca_int Releases Ca²⁺

Caption: Signaling pathway of AMG 837 at the CaSR.

Experimental Workflow for an AMG 837 Calcium Flux Assay

Calcium_Flux_Workflow start Start plate_cells Plate CaSR-expressing cells in multi-well plate start->plate_cells incubate_overnight Incubate overnight plate_cells->incubate_overnight dye_loading Load cells with calcium indicator dye incubate_overnight->dye_loading run_flipr Run assay on FLIPR (Double-Add Protocol) dye_loading->run_flipr prepare_compounds Prepare AMG 837 and CaCl₂ plates prepare_compounds->run_flipr add_amg837 1. Add AMG 837 run_flipr->add_amg837 add_cacl2 2. Add CaCl₂ add_amg837->add_cacl2 analyze_data Analyze fluorescence data add_cacl2->analyze_data end End analyze_data->end

Caption: Experimental workflow for an AMG 837 calcium flux assay.

Troubleshooting Logic for Low Signal in AMG 837 Assays

Low_Signal_Troubleshooting start Low Signal Observed check_ca Is extracellular Ca²⁺ concentration optimized? start->check_ca optimize_ca Optimize Ca²⁺ concentration (EC₂₀ - EC₅₀) check_ca->optimize_ca No check_cells Are cells healthy and at optimal density? check_ca->check_cells Yes optimize_ca->check_ca optimize_cells Optimize cell seeding density and check for viability check_cells->optimize_cells No check_dye Is dye loading adequate? check_cells->check_dye Yes optimize_cells->check_cells optimize_dye Optimize dye loading time/temp and consider probenecid check_dye->optimize_dye No check_compound Is AMG 837 concentration and integrity correct? check_dye->check_compound Yes optimize_dye->check_dye verify_compound Verify stock solution and run dose-response curve check_compound->verify_compound No check_instrument Are instrument settings correct? check_compound->check_instrument Yes verify_compound->check_compound verify_instrument Check wavelengths, gain, and pipetting parameters check_instrument->verify_instrument No resolved Signal Restored check_instrument->resolved Yes verify_instrument->check_instrument

Caption: Troubleshooting logic for low signal in AMG 837 assays.

References

Overcoming AMG 837 hemicalcium solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility challenges with AMG 837 hemicalcium in aqueous buffers for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).[1][2]

Q2: What is the maximum concentration for a stock solution of this compound in DMSO?

A2: The reported maximum concentration for a stock solution in DMSO varies by supplier, with some sources indicating solubility up to 100 mM and others suggesting 10 mM.[1][2] It is advisable to consult the certificate of analysis for the specific batch you are using.

Q3: Is this compound soluble in water or aqueous buffers like PBS?

A3: No, this compound is reported to be insoluble in water. Direct dissolution in aqueous buffers such as phosphate-buffered saline (PBS) is not recommended and will likely result in precipitation.

Q4: How can I prepare a working solution of this compound in an aqueous buffer for my in vitro experiments?

A4: To prepare a working solution, it is recommended to first dissolve this compound in 100% DMSO to create a concentrated stock solution. This stock solution can then be serially diluted into your aqueous experimental buffer. For cellular assays, it is crucial to ensure the final concentration of DMSO is low (typically <0.1%) to avoid solvent-induced artifacts.

Q5: Are there any special additives recommended for the aqueous buffer to improve the solubility and stability of this compound in working solutions?

A5: Yes, for in vitro cellular assays, the inclusion of a low concentration of protein, such as 0.01% (w/v) human serum albumin (HSA), in the aqueous buffer has been shown to be effective.[3][4] This can help to minimize the effects of the compound binding to albumin and maintain its availability in the media.[3][4]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation observed when diluting DMSO stock solution into aqueous buffer. The aqueous solubility of this compound has been exceeded.- Increase the final volume of the aqueous buffer to lower the final concentration of the compound.- Decrease the concentration of the DMSO stock solution used for dilution.- Add a carrier protein like 0.01% HSA to the aqueous buffer before adding the compound.- Consider using a different buffer system or adjusting the pH.
Cloudiness or precipitate forms in the aqueous working solution over time. The compound is coming out of solution due to instability in the aqueous environment.- Prepare fresh working solutions immediately before each experiment.- Store working solutions on ice and use them within a short timeframe.- Ensure the final DMSO concentration is sufficient to maintain solubility, but still compatible with your experimental system.
Inconsistent or no biological activity observed in experiments. - The compound may have precipitated out of solution, leading to a lower effective concentration.- The compound may be binding to plasticware or other components of the experimental system.- Visually inspect all solutions for any signs of precipitation before use.- Pre-treat pipette tips and microplates with a blocking agent like BSA to reduce non-specific binding.- Include a protein carrier such as 0.01% HSA in your assay buffer.[3][4]

Quantitative Data Summary

Table 1: Reported Solubility of this compound in DMSO

Supplier/SourceMaximum Concentration (mM)
R&D Systems100
Tocris Bioscience100[1]
Immunomart10[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (M.Wt: 457.47 g/mol )

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. For example, for 1 ml of a 10 mM stock solution, weigh out 4.57 mg.

  • Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM stock, add 1 ml of DMSO for every 4.57 mg of the compound.

  • Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.

  • Store the stock solution at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer with HSA for In Vitro Assays

Materials:

  • 10 mM this compound in DMSO (from Protocol 1)

  • Sterile aqueous buffer (e.g., cell culture medium, Hanks' Balanced Salt Solution)

  • Human Serum Albumin (HSA), sterile-filtered

Procedure:

  • Prepare the aqueous buffer containing 0.01% (w/v) HSA. For example, to prepare 10 ml of buffer, add 1 mg of HSA.

  • Perform serial dilutions of the 10 mM DMSO stock solution into the aqueous buffer containing HSA to achieve the desired final concentrations.

  • Ensure the final DMSO concentration in the highest concentration of your working solution is below a level that affects your experimental system (typically <0.1%).

  • Use the freshly prepared working solutions immediately for your experiments.

Visualizations

GPR40_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space AMG_837 AMG 837 GPR40 GPR40/FFA1 Receptor AMG_837->GPR40 Binds to Gq Gαq GPR40->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates Insulin_secretion Glucose-Dependent Insulin Secretion Ca_release->Insulin_secretion Promotes

Caption: GPR40 signaling pathway activated by AMG 837.

Experimental_Workflow Start Start: Weigh AMG 837 Hemicalcium Powder Dissolve Dissolve in 100% DMSO Start->Dissolve Stock_Solution 10 mM Stock Solution (Store at -20°C) Dissolve->Stock_Solution Serial_Dilution Perform Serial Dilution of Stock into Buffer Stock_Solution->Serial_Dilution Prepare_Buffer Prepare Aqueous Buffer with 0.01% HSA Prepare_Buffer->Serial_Dilution Working_Solution Working Solutions (Final DMSO <0.1%) Serial_Dilution->Working_Solution End Use Immediately in In Vitro Assay Working_Solution->End

Caption: Workflow for preparing this compound working solutions.

References

Technical Support Center: Optimizing AMG 837 Hemicalcium Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AMG 837 hemicalcium in in vitro settings.

Frequently Asked Questions (FAQs)

1. What is AMG 837 and what is its mechanism of action?

This compound salt is a potent and orally bioavailable partial agonist for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1).[1] It selectively binds to GPR40, which is predominantly expressed on pancreatic β-cells.[2][3] Activation of GPR40 by AMG 837 in a glucose-dependent manner leads to an increase in intracellular calcium and stimulates insulin (B600854) secretion.[2][4][5]

2. What is the recommended solvent for dissolving this compound?

This compound is soluble in Dimethyl Sulfoxide (DMSO) up to 100 mM. For in vitro experiments, it is common to prepare a high-concentration stock solution in DMSO and then dilute it to the final desired concentration in the aqueous cell culture medium.

3. What is a typical effective concentration range for AMG 837 in in vitro experiments?

The effective concentration of AMG 837 can vary depending on the specific assay and cell type used. However, based on published data, the half-maximal effective concentration (EC50) generally falls within the nanomolar range.

Summary of AMG 837 In Vitro Efficacy Data

Assay TypeCell Line/SystemSpeciesEC50 (nM)Reference
Calcium FluxCHO cells expressing GPR40Human13.5[1]
Calcium FluxCHO cells expressing GPR40Mouse22.6[1]
Calcium FluxCHO cells expressing GPR40Rat31.7[1]
GTPγS BindingA9 cells expressing human GPR40Human1.5 ± 0.1[2][4]
Inositol (B14025) Phosphate AccumulationA9 cells expressing human GPR40Human7.8 ± 1.2[2][4]
Insulin SecretionIsolated primary mouse isletsMouse142 ± 20[2][4]

4. Does the presence of serum or albumin in the culture medium affect the activity of AMG 837?

Yes, the presence of serum or albumin can significantly reduce the apparent potency of AMG 837.[2][4] This is due to the extensive binding of AMG 837 to plasma proteins, which reduces the concentration of free compound available to interact with the GPR40 receptor.[2] For instance, the EC50 of AMG 837 in a calcium flux assay was found to be approximately 180-fold higher in the presence of 100% human serum compared to a low albumin condition.[2][4] It is crucial to consider this effect when designing and interpreting experiments.

Troubleshooting Guide

Issue 1: Compound Precipitation in Aqueous Media

  • Problem: After diluting the DMSO stock solution of AMG 837 into the cell culture medium, a precipitate is observed.

  • Cause: This is a common issue when diluting compounds from a high-concentration organic stock into an aqueous solution.

  • Solution:

    • Vortexing/Sonication: Gently vortex or sonicate the solution for a few minutes. This will often help to redissolve the precipitate.[6]

    • Warming: Warming the solution in a 37°C water bath while sonicating can also aid in dissolution.[6]

    • Solvent Concentration: Ensure that the final concentration of DMSO in your cell culture medium is kept low (typically ≤ 0.5%) to minimize solvent-induced cytotoxicity.[7]

    • Fresh Preparation: Prepare fresh dilutions of AMG 837 just before use.

Issue 2: Higher than Expected EC50 Values

  • Problem: The experimentally determined EC50 value is significantly higher than what is reported in the literature.

  • Cause:

    • Serum/Albumin Presence: As mentioned in the FAQ, the presence of serum or albumin in the assay buffer will increase the apparent EC50.[2][8]

    • Compound Degradation: Improper storage of the stock solution can lead to degradation of the compound.

  • Solution:

    • Assay Buffer Composition: If possible, perform initial characterization in a low-serum or serum-free medium to establish a baseline. Be aware that results will differ from experiments conducted in the presence of serum.

    • Proper Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[6]

    • Verify Compound Integrity: If possible, verify the purity and concentration of your AMG 837 stock.

Issue 3: No Cellular Response to AMG 837 Treatment

  • Problem: No significant biological response is observed even at high concentrations of AMG 837.

  • Cause:

    • GPR40 Expression: The cell line being used may not express GPR40 or may express it at very low levels.

    • Glucose Dependence: The activity of AMG 837 is glucose-dependent.[2][4]

    • Incorrect Compound: Possibility of using the wrong compound or a degraded batch.

  • Solution:

    • Confirm GPR40 Expression: Verify GPR40 expression in your cell line using techniques like qPCR or Western blotting.

    • Optimize Glucose Concentration: Ensure that the glucose concentration in your assay medium is sufficient to observe potentiation of insulin secretion. Experiments have shown that AMG 837's effect is more pronounced at higher glucose concentrations (e.g., ≥8.3 mM).[2][4]

    • Positive Control: Use a known GPR40 agonist as a positive control to validate the assay system.

    • Source Verification: Confirm the identity and quality of the this compound from your supplier.

Issue 4: Potential Off-Target Effects or Cytotoxicity

  • Problem: Unexplained cellular effects or cytotoxicity are observed at the tested concentrations.

  • Cause: While AMG 837 is reported to be specific for GPR40 at concentrations up to 10 µM against related receptors like GPR41, GPR43, and GPR120, high concentrations of any compound can lead to off-target effects or cytotoxicity.[4][8] The solvent (DMSO) can also be cytotoxic at higher concentrations.[7]

  • Solution:

    • Dose-Response Curve: Perform a careful dose-response analysis to identify the optimal concentration range that elicits the desired effect without causing toxicity.

    • Cytotoxicity Assay: Run a standard cytotoxicity assay (e.g., MTT or LDH assay) in parallel to your main experiment to determine the cytotoxic threshold of AMG 837 and DMSO in your specific cell line.

    • Solvent Control: Always include a vehicle control (medium with the same concentration of DMSO as the highest AMG 837 concentration) in your experiments.[6]

Experimental Protocols & Visualizations

GPR40 Signaling Pathway

Activation of GPR40 by AMG 837 initiates a signaling cascade through the Gαq subunit of the G-protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. The resulting increase in intracellular calcium is a key step in promoting glucose-stimulated insulin secretion from pancreatic β-cells.[3]

GPR40_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol AMG837 AMG 837 GPR40 GPR40 AMG837->GPR40 Binds G_protein Gαq/βγ GPR40->G_protein Activates PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates Insulin_Secretion Insulin Secretion Ca_release->Insulin_Secretion Promotes

Caption: GPR40 signaling cascade initiated by AMG 837.

Experimental Workflow: Preparing AMG 837 for In Vitro Assays

This workflow outlines the key steps for preparing this compound for a typical cell-based in vitro experiment.

Experimental_Workflow start Start dissolve Dissolve AMG 837 in DMSO to create a 10-100 mM stock solution start->dissolve aliquot Aliquot stock solution into single-use vials dissolve->aliquot store Store aliquots at -20°C or -80°C aliquot->store thaw Thaw a single aliquot just before use store->thaw dilute Perform serial dilutions in cell culture medium thaw->dilute treat Treat cells with final AMG 837 concentrations dilute->treat end End treat->end

Caption: Workflow for preparing AMG 837 working solutions.

Troubleshooting Logic Flow

This diagram provides a logical flow for troubleshooting common issues encountered during experiments with AMG 837.

Troubleshooting_Flow cluster_precipitation Precipitation? cluster_response No/Low Response? cluster_toxicity Cytotoxicity? start Experiment Issue precip_yes Yes start->precip_yes Precipitation in media? precip_no No start->precip_no solve_precip Action: Vortex/Sonicate/Warm precip_yes->solve_precip resp_yes Yes precip_no->resp_yes No or low cellular response? solve_precip->start resp_no No resp_yes->resp_no check_expr Check GPR40 Expression resp_yes->check_expr check_glucose Check Glucose Level resp_yes->check_glucose check_serum Consider Serum Effect resp_yes->check_serum tox_yes Yes resp_no->tox_yes Unexpected cytotoxicity? end Re-evaluate Experiment check_expr->end check_glucose->end check_serum->end tox_no No tox_yes->tox_no run_tox_assay Run Cytotoxicity Assay tox_yes->run_tox_assay lower_conc Lower Concentration tox_yes->lower_conc check_dmso Check DMSO Control tox_yes->check_dmso tox_no->end Other Issue run_tox_assay->end lower_conc->end check_dmso->end

Caption: Logical steps for troubleshooting AMG 837 experiments.

References

Potential off-target effects of AMG 837 hemicalcium in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using AMG 837 hemicalcium in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of AMG 837 in cellular assays?

AMG 837 is a potent and selective partial agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] Its primary on-target effect is the potentiation of glucose-stimulated insulin (B600854) secretion (GSIS) in pancreatic β-cells.[3] Activation of GPR40 by AMG 837 leads to the stimulation of the Gαq signaling pathway, resulting in increased intracellular calcium levels and subsequent insulin release.[2][4]

Q2: Is the activity of AMG 837 dependent on glucose concentration?

Yes, the potentiation of insulin secretion by AMG 837 is glucose-dependent. In cellular assays using pancreatic islets, AMG 837 significantly increases GSIS at elevated glucose concentrations (e.g., ≥8.3 mM), but does not stimulate insulin secretion at basal or low glucose levels.[5]

Q3: What are the known off-target effects of AMG 837?

AMG 837 is highly selective for GPR40. It has been shown to have no significant activity on the related free fatty acid receptors GPR41 (FFAR3) and GPR43 (FFAR2), or the lipid-activated receptor GPR120 at concentrations up to 10 µM.[2] Additionally, no significant activity has been observed against peroxisome proliferator-activated receptors (PPARs) α, δ, and γ.[6] However, one study identified weak inhibition of the α2-adrenergic receptor with an IC50 of 3 µM.[1]

Q4: My experimental results show lower than expected potency for AMG 837. What could be the issue?

The potency of AMG 837 can be significantly influenced by the presence of serum albumin in the assay medium. AMG 837 is extensively bound to plasma proteins, particularly albumin.[2] The EC50 of AMG 837 can be substantially right-shifted (indicating lower potency) in the presence of human serum or high concentrations of human serum albumin (HSA).[2] For consistent results, it is recommended to use a low and controlled concentration of HSA (e.g., 0.01% w/v) in your assay buffer.[1]

Q5: I am observing unexpected cellular responses that are not consistent with GPR40 activation. What should I investigate?

While AMG 837 is highly selective, the weak inhibition of the α2-adrenergic receptor at higher concentrations (IC50 = 3 µM) could be a contributing factor if your cellular system expresses this receptor.[1] Consider performing control experiments with an α2-adrenergic receptor antagonist to rule out this possibility. Additionally, as with any small molecule, non-specific effects or cytotoxicity at high concentrations could lead to unexpected results. It is always advisable to determine the cytotoxic profile of AMG 837 in your specific cell line using standard cell viability assays.

Q6: Is there any evidence of liver toxicity associated with AMG 837?

While some other GPR40 agonists, such as TAK-875, were discontinued (B1498344) from clinical development due to concerns about liver toxicity, there is no direct evidence from the provided search results to suggest that AMG 837 causes hepatotoxicity.[7] However, drug-induced liver injury (DILI) is a known concern for this class of compounds.[2] Researchers should be mindful of this and can consider including assessments of hepatotoxicity markers in their experimental design, especially in long-term studies or when using liver-derived cell lines.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Potency (High EC50) High concentration of serum albumin in the assay buffer.Use a low, defined concentration of human serum albumin (e.g., 0.01% w/v) or a serum-free assay medium.[2]
Degradation of the compound.Ensure proper storage of this compound as per the manufacturer's instructions. Prepare fresh stock solutions regularly.
High Variability Between Experiments Inconsistent assay conditions.Standardize all assay parameters, including cell density, incubation times, and reagent concentrations.
Passage number of cells affecting receptor expression.Use cells within a defined passage number range for all experiments.
Unexpected Biological Response Off-target activity at high concentrations.Test a lower concentration range of AMG 837. If α2-adrenergic receptors are expressed in your cell system, consider co-treatment with a selective antagonist to block this potential off-target effect.[1]
Cytotoxicity.Perform a cell viability assay (e.g., MTT, LDH) to determine the cytotoxic concentration of AMG 837 in your specific cell line.
No Response to AMG 837 Low or no expression of GPR40 in the cell line.Confirm GPR40 expression in your cell line using techniques like qPCR or western blotting.
Issues with the Gαq signaling pathway in the cells.Use a known GPR40 agonist as a positive control to ensure the signaling pathway is functional.

Quantitative Data Summary

Table 1: In Vitro Potency (EC50) of AMG 837 in Various GPR40 Assays

Assay TypeCell LineSpeciesEC50 (nM)Reference
Calcium Flux (Aequorin)CHOHuman13.5 ± 0.8[1]
Mouse22.6 ± 1.8[2]
Rat31.7 ± 1.8[2]
Dog71.3 ± 5.8[2]
Rhesus Monkey30.6 ± 4.3[2]
GTPγS BindingA9_GPR40Human1.5 ± 0.1[1]
Inositol (B14025) Phosphate (B84403) AccumulationA9_GPR40Human7.8 ± 1.2[1]

Table 2: Selectivity Profile of AMG 837

TargetActivityConcentration/ValueReference
GPR41 (FFAR3)No activityUp to 10 µM[2]
GPR43 (FFAR2)No activityUp to 10 µM[2]
GPR120No activityUp to 10 µM[2]
α2-adrenergic receptorWeak inhibitionIC50 = 3 µM[1]

Experimental Protocols

1. GPR40 Calcium Flux Assay (Aequorin)

This protocol is a general guideline based on published methods for AMG 837.[1][4] Optimization for specific cell lines and equipment is recommended.

  • Cell Line: CHO cells transiently or stably expressing human GPR40 and aequorin.

  • Reagents:

    • This compound stock solution (e.g., 10 mM in DMSO).

    • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 0.01% (w/v) Human Serum Albumin (HSA).

    • Coelenterazine (B1669285) (aequorin substrate).

  • Procedure:

    • Seed CHO-GPR40-aequorin cells in a 96-well plate and culture overnight.

    • On the day of the assay, replace the culture medium with assay buffer containing coelenterazine and incubate for 2-4 hours at 37°C in the dark to charge the aequorin.

    • Prepare serial dilutions of AMG 837 in the assay buffer.

    • Measure basal luminescence for a few seconds using a luminometer.

    • Add the AMG 837 dilutions to the wells and immediately measure the luminescence signal for 60-120 seconds.

    • Data Analysis: Calculate the peak luminescence response over baseline for each concentration and plot a dose-response curve to determine the EC50.

2. GTPγS Binding Assay

This protocol is a general guideline based on published methods for AMG 837.[1][8][9]

  • Cell Line: A9 cell line stably overexpressing human GPR40 (A9_GPR40).

  • Reagents:

    • Cell membranes from A9_GPR40 cells.

    • This compound stock solution.

    • Assay buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 µM GDP.

    • [³⁵S]GTPγS (radioligand).

    • Unlabeled GTPγS (for non-specific binding).

  • Procedure:

    • In a 96-well plate, add assay buffer, cell membranes (5-10 µg protein/well), and varying concentrations of AMG 837.

    • For non-specific binding control wells, add unlabeled GTPγS (10 µM final concentration).

    • Pre-incubate the plate for 15-30 minutes at 30°C.

    • Initiate the reaction by adding [³⁵S]GTPγS (0.1-0.5 nM final concentration).

    • Incubate for 30-60 minutes at 30°C with gentle agitation.

    • Terminate the reaction by rapid filtration through a filter plate (e.g., GF/C).

    • Wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Dry the filter plate and measure the radioactivity in each well using a scintillation counter.

    • Data Analysis: Subtract non-specific binding from all wells and plot the specific binding against the AMG 837 concentration to determine the EC50.

3. Inositol Phosphate Accumulation Assay

This protocol is a general guideline based on published methods for AMG 837.[1][10]

  • Cell Line: A9 cell line stably overexpressing human GPR40 (A9_GPR40).

  • Reagents:

    • myo-[³H]inositol (radiolabel).

    • This compound stock solution.

    • Assay buffer: HBSS with 10 mM LiCl.

  • Procedure:

    • Seed A9_GPR40 cells in a 24-well plate and culture until confluent.

    • Label the cells by incubating with myo-[³H]inositol in inositol-free medium for 18-24 hours.

    • Wash the cells with assay buffer.

    • Pre-incubate with assay buffer for 15-30 minutes at 37°C.

    • Add varying concentrations of AMG 837 and incubate for 30-60 minutes at 37°C.

    • Terminate the reaction by adding ice-cold 0.5 M perchloric acid.

    • Isolate the inositol phosphates using anion-exchange chromatography (e.g., Dowex AG1-X8 columns).

    • Measure the radioactivity of the eluted inositol phosphates using a scintillation counter.

    • Data Analysis: Plot the amount of [³H]inositol phosphate accumulated against the AMG 837 concentration to determine the EC50.

Visualizations

GPR40_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular AMG_837 AMG 837 GPR40 GPR40/FFA1 Receptor AMG_837->GPR40 Binds to Gq Gαq GPR40->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R on Ca2 Ca²⁺ ER->Ca2 Releases Insulin_Vesicles Insulin Vesicles Ca2->Insulin_Vesicles Triggers fusion of Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Leads to

Figure 1. GPR40 signaling pathway activated by AMG 837.

Calcium_Flux_Workflow Start Start Seed_Cells Seed GPR40-expressing cells in 96-well plate Start->Seed_Cells Load_Dye Load cells with a calcium-sensitive dye Seed_Cells->Load_Dye Prepare_Compound Prepare serial dilutions of AMG 837 Load_Dye->Prepare_Compound Measure_Basal Measure basal fluorescence Prepare_Compound->Measure_Basal Add_Compound Add AMG 837 dilutions to cells Measure_Basal->Add_Compound Measure_Response Measure fluorescence change over time Add_Compound->Measure_Response Analyze_Data Analyze data and calculate EC50 Measure_Response->Analyze_Data End End Analyze_Data->End

Figure 2. General workflow for a calcium flux assay.

Troubleshooting_Logic Unexpected_Result Unexpected Experimental Result? Low_Potency Is the EC50 higher than expected? Unexpected_Result->Low_Potency Yes No_Response Is there no response to AMG 837? Unexpected_Result->No_Response No, something else Off_Target Is the response inconsistent with GPR40 activation? Unexpected_Result->Off_Target No, different issue Check_Albumin Check for serum albumin in assay buffer. Low_Potency->Check_Albumin Check_GPR40 Confirm GPR40 expression and pathway integrity. No_Response->Check_GPR40 Consider_Alpha2 Consider weak α2-adrenergic receptor inhibition. Off_Target->Consider_Alpha2 Check_Cytotoxicity Perform cell viability assay. Off_Target->Check_Cytotoxicity

Figure 3. Troubleshooting logic for unexpected results.

References

Impact of plasma protein binding on AMG 837 hemicalcium in vivo efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and frequently asked questions regarding the in vivo efficacy of AMG 837 hemicalcium, with a specific focus on the impact of its high plasma protein binding.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

A1: this compound is a potent and orally bioavailable partial agonist for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1).[1][2][3] Its primary mechanism involves binding to GPR40 on pancreatic β-cells.[4][5] This activation, in a glucose-dependent manner, stimulates the Gαq signaling pathway, leading to an increase in intracellular calcium (Ca2+) and enhanced glucose-stimulated insulin (B600854) secretion (GSIS).[4][6][7] The ultimate effect is improved glucose tolerance and lower blood glucose levels, particularly after a meal.[4][6]

Q2: What is the significance of AMG 837's high plasma protein binding?

A2: AMG 837 exhibits extensive binding to plasma proteins, with 98.7% of the compound being bound in human plasma.[4][5] This is a critical factor as only the unbound (free) fraction of a drug is available to interact with its target receptor and exert a pharmacological effect. The high degree of binding means that a large proportion of the total AMG 837 concentration in the blood is inactive and serves as a circulating reservoir. This significantly impacts the relationship between total plasma concentration and in vivo efficacy.

Q3: How does high plasma protein binding affect the comparison of in vitro potency and in vivo efficacy?

A3: High plasma protein binding creates a significant shift in potency between in vitro and in vivo environments. In vitro assays performed in low-protein or protein-free media will show high potency (low EC50 values). However, when serum or albumin is added to the assay, the EC50 value increases dramatically because much of the drug becomes sequestered. For example, the EC50 of AMG 837 in a Ca2+ flux assay was found to be approximately 180-fold higher in the presence of 100% human serum compared to an assay buffer with only 0.01% human serum albumin (HSA).[5][8] Therefore, when designing in vivo studies, the total plasma concentration required to achieve efficacy will be much higher than what the in vitro EC50 from a low-protein assay might suggest. It is the unbound concentration in plasma that should be correlated with the in vitro EC50 determined in low-protein conditions.

Q4: What are the expected in vivo effects of AMG 837 in rodent models?

A4: In preclinical rodent models, such as Sprague-Dawley and Zucker fatty rats, acute oral administration of AMG 837 has been shown to improve glucose tolerance during glucose tolerance tests.[4][6] It effectively lowers glucose excursions and increases glucose-stimulated insulin secretion at oral doses ranging from 0.03 to 0.3 mg/kg.[1][9] The compound has excellent oral bioavailability (F=84% in rats at 0.5 mg/kg).[1][10] Furthermore, its efficacy in improving glucose control has been shown to persist after chronic daily dosing for 21 days.[4][9]

Troubleshooting Guide

Problem: My in vitro EC50 for AMG 837 is much higher than the low nanomolar values reported in the literature.

  • Possible Cause 1: Presence of Serum Proteins in Assay Media. The most likely cause is the presence of albumin or other proteins in your cell culture medium or assay buffer. AMG 837 binds extensively to albumin.[4][5]

  • Solution: Review your assay protocol. Standard cell culture media (e.g., containing Fetal Bovine Serum) will contain albumin. To measure the intrinsic potency of AMG 837, assays should be conducted in a buffer with a very low concentration of protein (e.g., 0.01% HSA) or in protein-free conditions.[4][5] Conversely, to better mimic in vivo conditions, you can intentionally add physiological concentrations of albumin (e.g., 4%) to your assay buffer to quantify the protein-binding-induced shift in potency.

Problem: I am not observing the expected in vivo glucose-lowering efficacy with AMG 837, despite administering a dose that should yield a total plasma concentration well above the in vitro EC50.

  • Possible Cause 1: Misinterpretation of "Effective Concentration". The total plasma concentration is not the pharmacologically active concentration. Due to 98.7% plasma protein binding, the free concentration is only ~1.3% of the total concentration.[4][5] The target free plasma concentration should be at or above the EC50 value determined under low-protein in vitro conditions.

  • Solution: Calculate the expected unbound concentration based on your total plasma concentration measurements. Ensure that this free concentration is sufficient to engage the GPR40 receptor. For example, at a total plasma Cmax of 1.4 µM (1400 nM), the free concentration would be approximately 18.2 nM.[1][10] This free concentration is in the range of the in vitro EC50 values for GTPγS binding (1.5 nM) and inositol (B14025) phosphate (B84403) accumulation (7.8 nM).[4][5]

  • Possible Cause 2: Experimental Model or Conditions. The efficacy of GPR40 agonists like AMG 837 is glucose-dependent.[1][5] The glucose challenge in your in vivo model must be sufficient to stimulate insulin secretion.

  • Solution: Verify the glucose load and timing in your glucose tolerance test protocol. Ensure that the animals are appropriately fasted and that the glucose challenge is robust enough to reveal a glucose-dependent insulin secretory response. The effect of AMG 837 is to potentiate this response, not to cause insulin secretion at low glucose levels.[5]

Quantitative Data Summary

Table 1: In Vitro Potency of AMG 837

Assay Type Species/Condition EC50 (nM) Reference
GTPγS Binding Human GPR40 1.5 ± 0.1 [4][5]
Inositol Phosphate Human GPR40, 0.01% HSA 7.8 ± 1.2 [4][5]
Ca2+ Flux (Aequorin) Human GPR40, 0.01% HSA 13.5 [1][3]
Ca2+ Flux (Aequorin) Mouse GPR40 22.6 [1][3]
Ca2+ Flux (Aequorin) Rat GPR40 31.7 [1][3]
Ca2+ Flux (Aequorin) 0.625% Delipidated HSA 210 ± 12 [5][8]
Ca2+ Flux (Aequorin) 100% Human Serum 2,140 ± 310 [5][8]

| Insulin Secretion | Isolated Mouse Islets | 142 ± 20 |[1][5] |

Table 2: In Vivo Pharmacokinetics and Efficacy of AMG 837 in Rats

Parameter Dose Value Species Reference
Oral Bioavailability (F) 0.5 mg/kg, p.o. 84% Rat [1][10]
Total Plasma Cmax 0.5 mg/kg, p.o. 1.4 µM Rat [1][10]
Glucose AUC Reduction 0.03 mg/kg, p.o. 7% Sprague-Dawley Rat [1]
Glucose AUC Reduction 0.1 mg/kg, p.o. 15% Sprague-Dawley Rat [1]
Glucose AUC Reduction 0.3 mg/kg, p.o. 25% Sprague-Dawley Rat [1]
Glucose AUC Reduction 0.1 mg/kg, daily, 21 days 34% (p<0.001) Zucker Fatty Rat [9]

| Glucose AUC Reduction | 0.3 mg/kg, daily, 21 days | 39% (p<0.001) | Zucker Fatty Rat |[9] |

Visualizations and Workflows

AMG_837_Mechanism_of_Action cluster_cell Pancreatic β-Cell AMG837 AMG 837 (Free Drug) GPR40 GPR40/FFA1 Receptor AMG837->GPR40 Binds Gq Gαq GPR40->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor Ca_cyto ↑ Intracellular Ca2+ ER->Ca_cyto Releases Ca2+ Ca_ER Ca2+ InsulinVesicle Insulin Vesicles Ca_cyto->InsulinVesicle Triggers Exocytosis InsulinSecretion Insulin Secretion InsulinVesicle->InsulinSecretion Glucose High Glucose Glucose->InsulinSecretion Potentiates

Caption: AMG 837 binds to GPR40, activating the Gαq pathway to increase intracellular Ca2+ and potentiate insulin secretion.

Plasma_Protein_Binding_Impact cluster_plasma Blood Plasma cluster_target Target Tissue TotalDrug Total AMG 837 (Measured Concentration) FreeDrug Free AMG 837 (~1.3%) Pharmacologically Active BoundDrug Protein-Bound AMG 837 (~98.7%) Inactive Reservoir FreeDrug->BoundDrug Equilibrium Receptor GPR40 Receptor FreeDrug->Receptor Binds Albumin Plasma Proteins (e.g., Albumin) BoundDrug->Albumin BoundDrug->Receptor Cannot Bind Effect Pharmacological Effect Receptor->Effect Leads to

Caption: Equilibrium between free and protein-bound AMG 837. Only the small free fraction can bind to the GPR40 receptor.

In_Vivo_OGTT_Workflow start Start: Fast Animals (e.g., overnight) t_minus_60 T = -60 min: Administer Vehicle or AMG 837 (p.o.) start->t_minus_60 t0_blood T = 0 min: Collect Baseline Blood Sample (tail vein) t_minus_60->t0_blood t0_glucose Administer Glucose Challenge (p.o.) t0_blood->t0_glucose t_plus_samples Collect Blood Samples at Multiple Timepoints (e.g., 15, 30, 60, 120 min) t0_glucose->t_plus_samples analysis Analyze Samples: 1. Blood Glucose 2. Plasma Insulin 3. Drug Concentration t_plus_samples->analysis end End: Calculate AUC and Compare Groups analysis->end

Caption: Standard experimental workflow for an Oral Glucose Tolerance Test (OGTT) to evaluate the in vivo efficacy of AMG 837.

Experimental Protocols

Protocol 1: In Vitro Ca2+ Flux Assay to Assess Impact of Protein Binding

  • Cell Culture: Culture CHO cells stably expressing the human GPR40 receptor and a calcium-sensitive bioluminescent reporter like aequorin.

  • Assay Buffers: Prepare two primary assay buffers:

    • Low-Protein Buffer: HBSS containing 0.01% (w/v) delipidated Human Serum Albumin (HSA).[4][5]

    • High-Protein Buffer: HBSS containing a physiologically relevant concentration of delipidated HSA (e.g., 4% w/v) or 100% human serum.[5][8]

  • Cell Preparation: Harvest cells and resuspend them in the appropriate assay buffer containing the aequorin co-factor, coelenterazine, to charge the photoprotein.

  • Compound Preparation: Prepare serial dilutions of this compound in each of the assay buffers (Low-Protein and High-Protein).

  • Assay Execution:

    • Dispense cells into a 96- or 384-well plate.

    • Place the plate into a luminometer capable of kinetic reads with injection.

    • Inject the AMG 837 dilutions into the wells and measure light emission (luminescence) over time (typically 30-60 seconds).

  • Data Analysis:

    • Calculate the peak luminescence signal for each concentration.

    • Plot the concentration-response curves for AMG 837 in both low-protein and high-protein conditions.

    • Determine the EC50 value for each condition using a four-parameter logistic fit. The fold-shift in EC50 between the two conditions indicates the impact of protein binding.

Protocol 2: In Vivo Oral Glucose Tolerance Test (OGTT) in Rats

  • Animal Acclimation & Fasting: Acclimate male Sprague-Dawley or Zucker fatty rats to handling for several days. Fast the animals overnight (approx. 16 hours) with free access to water.[4]

  • Compound Administration (T = -60 min): Administer this compound (e.g., 0.03, 0.1, 0.3 mg/kg) or vehicle control via oral gavage (p.o.).[9] The compound should be formulated in an appropriate vehicle (e.g., 0.5% HPMC, 0.25% Tween-80).

  • Baseline Blood Sample (T = 0 min): Take a baseline blood sample from the tail vein to measure basal glucose and insulin levels.

  • Glucose Challenge (T = 0 min): Immediately after the baseline sample, administer a glucose solution (e.g., 2 g/kg) via oral gavage.[4]

  • Post-Challenge Blood Sampling: Collect subsequent blood samples at specific time points (e.g., 15, 30, 60, and 120 minutes) after the glucose challenge.

  • Sample Processing and Analysis:

    • Measure blood glucose immediately using a glucometer.

    • Collect blood into EDTA-coated tubes for plasma separation. Centrifuge and store plasma at -80°C.

    • Analyze plasma samples for insulin concentrations using an ELISA kit.

    • If required, analyze plasma for total and/or free AMG 837 concentrations using LC-MS/MS.

  • Data Analysis:

    • Plot blood glucose concentration versus time for each treatment group.

    • Calculate the Area Under the Curve (AUC) for the glucose excursion from T=0 to T=120 min.

    • Compare the glucose AUC between AMG 837-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA). A significant reduction in glucose AUC indicates improved glucose tolerance.[1][9]

    • Similarly, analyze and compare plasma insulin levels across groups.

References

Technical Support Center: Accounting for AMG 837 Hemicalcium Partial Agonism in Experimental Design

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AMG 837 hemicalcium, a partial agonist of the Free Fatty Acid Receptor 1 (FFA1/GPR40).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its partial agonism significant?

A1: this compound is a potent, orally bioavailable partial agonist of the Free Fatty Acid Receptor 1 (FFA1), also known as G protein-coupled receptor 40 (GPR40).[1][2] Unlike a full agonist, which elicits the maximum possible response from a receptor, a partial agonist produces a submaximal response, even at saturating concentrations. This is critical in experimental design because the observed effect will be lower than that of a full agonist. In the presence of a full agonist, a partial agonist like AMG 837 can act as a competitive antagonist.

Q2: What is the primary signaling pathway activated by AMG 837 at the FFA1/GPR40 receptor?

A2: The FFA1/GPR40 receptor primarily couples to Gαq proteins.[3][4] Upon activation by an agonist like AMG 837, the Gαq pathway is initiated, leading to the activation of phospholipase C (PLC). PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, which is a key signaling event for downstream effects such as glucose-stimulated insulin (B600854) secretion in pancreatic β-cells.[5][6][7]

Q3: My in vitro results with AMG 837 are less potent than expected from the literature. What could be the cause?

A3: A common reason for observing lower than expected potency is the presence of albumin or serum in the assay medium. AMG 837 is highly bound to plasma proteins like human serum albumin.[8] This binding reduces the free concentration of AMG 837 available to interact with the FFA1/GPR40 receptor, leading to a rightward shift in the dose-response curve (i.e., a higher EC50 value). When comparing results, it is crucial to consider the assay conditions, particularly the protein concentration.

Q4: Can AMG 837 activate signaling pathways other than Gαq?

A4: While AMG 837 is characterized as a Gαq-biased agonist, some FFA1/GPR40 agonists have been shown to also signal through Gαs, leading to an increase in cyclic AMP (cAMP).[3][4] However, studies indicate that AMG 837 primarily signals through the Gαq pathway.[3] It is also worth noting that FFA1/GPR40 can engage β-arrestin-dependent signaling pathways, and different ligands can show bias towards G protein-dependent or β-arrestin-dependent pathways.[9]

Troubleshooting Guides

Issue 1: Submaximal Response Observed Compared to Endogenous Ligands

Problem: In a calcium flux or insulin secretion assay, the maximal effect (Emax) of AMG 837 is significantly lower than that of endogenous full agonists like linoleic acid.

Possible Causes and Solutions:

  • Inherent Partial Agonism: This is the expected behavior of a partial agonist. The Emax of AMG 837 will be lower than that of a full agonist by definition.

  • Experimental Design:

    • Recommendation: Always include a full agonist as a positive control in your experiments to establish the maximum possible response in your assay system.

    • Protocol: Run parallel dose-response curves for AMG 837 and a known FFA1/GPR40 full agonist (e.g., a long-chain fatty acid or a synthetic full agonist like AM-1638).[10][11]

Issue 2: Inconsistent EC50 Values Across Different Assays

Problem: The potency (EC50) of AMG 837 varies significantly between a binding assay and a functional assay (e.g., calcium mobilization).

Possible Causes and Solutions:

  • Receptor Reserve: Functional assays can be influenced by "receptor reserve," where a maximal response can be achieved with only a fraction of receptors occupied. This can lead to a lower EC50 in functional assays compared to binding assays.

  • Cellular Context: The level of receptor expression and the efficiency of downstream signaling components can vary between cell lines, affecting the observed potency.[12]

  • Assay Conditions: As mentioned in the FAQs, the presence of serum or albumin can drastically alter the apparent potency.

    • Recommendation: Standardize assay conditions as much as possible, especially the serum and albumin concentrations. Report these conditions clearly when presenting your data.

Issue 3: AMG 837 Appears to Inhibit the Effect of a Full Agonist

Problem: When co-incubated with a full agonist, AMG 837 reduces the maximal response of the full agonist.

Possible Causes and Solutions:

  • Competitive Antagonism: This is a classic characteristic of a partial agonist. By competing for the same binding site as the full agonist, AMG 837 reduces the overall receptor activation, leading to a lower maximal response.

    • Experimental Validation: To confirm this, perform a Schild analysis by measuring the dose-response of the full agonist in the presence of increasing concentrations of AMG 837. This will allow you to determine the affinity of AMG 837 as a competitive antagonist.

Data Presentation

Table 1: Pharmacological Profile of FFA1/GPR40 Ligands

CompoundLigand TypeEC50 (Human FFA1/GPR40)Emax (Relative to Full Agonist)Primary Signaling Pathway
Linoleic AcidEndogenous Full Agonist~10 µM100%Gαq
AMG 837Partial Agonist13.5 nM[1]~29-50%[10]Gαq
AM-1638Full Agonist~10 nM100%Gαq/Gαs

Note: EC50 values can vary depending on the assay conditions.

Experimental Protocols

Protocol 1: In Vitro Calcium Mobilization Assay

Objective: To determine the potency (EC50) and efficacy (Emax) of AMG 837 in activating FFA1/GPR40-mediated intracellular calcium release.

Methodology:

  • Cell Culture: Culture CHO-K1 or HEK293 cells stably expressing human FFA1/GPR40 in appropriate media.

  • Cell Plating: Seed cells in a 96-well black, clear-bottom plate and grow to confluence.

  • Dye Loading: Wash cells with a buffered saline solution and then load with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

  • Compound Preparation: Prepare serial dilutions of AMG 837, a full agonist control, and a vehicle control in an appropriate assay buffer.

  • Assay:

    • Place the cell plate into a fluorescence plate reader (e.g., FLIPR).

    • Measure the baseline fluorescence for 10-20 seconds.

    • Add the compound dilutions to the wells and immediately begin measuring the fluorescence intensity every second for at least 2 minutes.

  • Data Analysis:

    • Calculate the peak fluorescence response for each well.

    • Normalize the data to the vehicle control (0% response) and the maximal response of the full agonist (100% response).

    • Plot the normalized response against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.

Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) Assay

Objective: To assess the effect of AMG 837 on potentiating glucose-stimulated insulin secretion in pancreatic β-cells or isolated islets.

Methodology:

  • Islet Isolation or Cell Culture: Isolate pancreatic islets from mice or use a pancreatic β-cell line (e.g., MIN6).

  • Pre-incubation: Pre-incubate the islets or cells in a low-glucose buffer (e.g., 2.8 mM glucose) for 1-2 hours to establish a basal state.

  • Stimulation:

    • Prepare stimulation buffers containing:

      • Low glucose (2.8 mM) + vehicle

      • High glucose (e.g., 16.7 mM) + vehicle

      • High glucose + serial dilutions of AMG 837

    • Incubate the islets or cells with the stimulation buffers for 1 hour at 37°C.

  • Sample Collection: Collect the supernatant from each well.

  • Insulin Quantification: Measure the insulin concentration in the supernatant using an ELISA or radioimmunoassay (RIA) kit.

  • Data Analysis:

    • Normalize the amount of insulin secreted to the total protein content or DNA content of the cells in each well.

    • Plot the insulin secretion against the log of the AMG 837 concentration to determine the dose-dependent effect on GSIS.

Visualizations

FFA1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum FFA1 FFA1/GPR40 Gq Gαq FFA1->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER_Ca Ca²⁺ Store IP3->ER_Ca PKC PKC DAG->PKC activates Insulin_Secretion Glucose-Stimulated Insulin Secretion PKC->Insulin_Secretion potentiates Ca_release Ca²⁺ Release Ca_release->Insulin_Secretion triggers ER_Ca->Ca_release AMG837 AMG 837 (Partial Agonist) AMG837->FFA1

Caption: FFA1/GPR40 signaling pathway activated by AMG 837.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_exvivo Ex Vivo / Cellular Function cluster_troubleshooting Troubleshooting Logic start Start: Characterize AMG 837 Activity calcium_assay Calcium Mobilization Assay start->calcium_assay ip_assay Inositol Phosphate Accumulation Assay start->ip_assay determine_potency Determine EC50 and Emax vs. Full Agonist calcium_assay->determine_potency ip_assay->determine_potency gsis_assay Glucose-Stimulated Insulin Secretion (GSIS) Assay determine_potency->gsis_assay Proceed if potency is confirmed assess_function Assess Functional Potentiation gsis_assay->assess_function co_incubation Co-incubation with Full Agonist assess_function->co_incubation If results are submaximal check_antagonism Observe for Competitive Antagonism co_incubation->check_antagonism end Conclusion: Partial Agonist Behavior Confirmed check_antagonism->end

Caption: Workflow for characterizing AMG 837 partial agonism.

Partial_Agonism_Concept cluster_receptor Receptor States cluster_ligands Ligands Inactive Inactive Active Active Full_Agonist Full Agonist Full_Agonist->Active Fully Shifts Equilibrium Partial_Agonist Partial Agonist (AMG 837) Partial_Agonist->Inactive Partial_Agonist->Active Partially Shifts Equilibrium Antagonist Antagonist Antagonist->Inactive No Shift in Equilibrium

Caption: Conceptual diagram of partial versus full agonism.

References

Technical Support Center: Enhancing Oral Bioavailability of GPR40 Agonists in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in improving the oral bioavailability of G-protein coupled receptor 40 (GPR40) agonists in rodent studies.

Troubleshooting Guides

Issue 1: Low or Variable Oral Bioavailability

Researchers often encounter low or inconsistent plasma concentrations of GPR40 agonists after oral administration in rodents. This can be attributed to several factors, including poor aqueous solubility, high first-pass metabolism, and issues with the experimental procedure.

Potential Cause 1: Poor Aqueous Solubility and Dissolution Rate

Many GPR40 agonists are lipophilic molecules with low water solubility, which limits their dissolution in the gastrointestinal (GI) tract and subsequent absorption.

Troubleshooting Recommendations:

  • Formulation Optimization:

    • Co-solvents and Surfactants: Employing vehicles containing co-solvents (e.g., PEG300, DMSO) and surfactants (e.g., Tween 80, Cremophor EL) can significantly enhance the solubility of lipophilic compounds. A common formulation for preclinical rodent studies is a suspension in a vehicle such as 0.5% methylcellulose (B11928114) or 1% methylcellulose with 1% Tween-80.

    • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), which are isotropic mixtures of oils, surfactants, and co-solvents, can improve oral absorption by forming a fine emulsion in the GI tract, thereby increasing the surface area for absorption.

    • pH Modification: For ionizable compounds, adjusting the pH of the formulation vehicle can improve solubility.

  • Particle Size Reduction:

    • Micronization/Nanocrystal Technology: Reducing the particle size of the drug substance increases its surface area, leading to a faster dissolution rate. This can be achieved through techniques like milling or high-pressure homogenization.

Potential Cause 2: High First-Pass Metabolism

After absorption from the gut, the drug passes through the liver via the portal vein where it can be extensively metabolized before reaching systemic circulation. This "first-pass effect" can significantly reduce bioavailability.

Troubleshooting Recommendations:

  • Structural Modification: In the drug discovery phase, medicinal chemists can introduce polar groups or modify metabolically labile sites on the GPR40 agonist to reduce its lipophilicity and susceptibility to metabolic enzymes. For instance, the introduction of a pyridine (B92270) C-ring and a fluorine atom in derivatives of AM-1638 led to compounds with improved metabolic stability and oral bioavailability.

  • Route of Administration Comparison: To quantify the extent of first-pass metabolism, compare the pharmacokinetic profile after oral administration with that after intravenous (IV) administration.

Potential Cause 3: Inconsistent Dosing Technique

Improper oral gavage technique can lead to variability in the administered dose and can cause stress to the animals, affecting physiological parameters that influence drug absorption.

Troubleshooting Recommendations:

  • Standardized Gavage Procedure: Ensure all personnel are properly trained in oral gavage. Use appropriate gavage needle sizes and lengths for the specific rodent species and size. Verify the correct placement of the gavage needle in the esophagus before administering the compound to avoid accidental tracheal administration.

  • Fasting: Fasting animals for a few hours (e.g., 4-6 hours) before dosing can help standardize GI tract conditions and reduce variability in gastric emptying. However, the effect of food should be characterized, as some lipophilic drugs show enhanced absorption in the presence of a high-fat meal.

Potential Cause 4: Formulation Instability

If the GPR40 agonist is administered as a suspension, it may not be uniformly dispersed, leading to inconsistent dosing.

Troubleshooting Recommendations:

  • Homogenous Suspension: Ensure the formulation is continuously mixed or vortexed between dosing each animal to maintain a homogenous suspension.

  • Fresh Formulations: Prepare fresh dosing formulations for each experiment to avoid potential degradation or aggregation of the compound over time.

Issue 2: High Inter-Animal Variability in Pharmacokinetic Data

Troubleshooting Recommendations:

  • Consistent Animal Handling: Minimize stress in the animals as it can affect GI motility and blood flow, thereby influencing drug absorption. Acclimatize the animals to handling and the dosing procedure before the main experiment.

  • Standardized Experimental Conditions: Maintain consistent experimental conditions for all animals, including housing, diet, fasting period, and time of day for dosing.

  • Homogenous Animal Groups: Use animals of the same age, sex, and strain to reduce biological variability.

  • Vehicle Effects: Be aware that the formulation vehicle itself can influence GI physiology. Conduct vehicle-only control groups to assess any baseline effects.

Frequently Asked Questions (FAQs)

Q1: What is a typical oral bioavailability for a GPR40 agonist in rodents?

A1: The oral bioavailability of GPR40 agonists in rodents can vary widely depending on the specific compound's physicochemical properties. For example, the GPR40 full agonist AM-1638 has been reported to have an oral bioavailability of over 100% in mice and 72% in rats[1]. In contrast, the parent compound of a series of optimized agonists had much lower bioavailability. TAK-875, another well-studied GPR40 agonist, has an estimated oral bioavailability of 85-120% in rats[2][3].

Q2: What is the primary signaling pathway activated by GPR40 agonists?

A2: GPR40 is a G-protein-coupled receptor that primarily signals through the Gαq/11 pathway[4]. Upon agonist binding, Gαq/11 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The increase in intracellular Ca2+ is a key signal for the potentiation of glucose-stimulated insulin (B600854) secretion from pancreatic β-cells.

Q3: What are some common vehicles used for oral administration of GPR40 agonists in rodent studies?

A3: Due to their often lipophilic nature, GPR40 agonists are typically formulated as suspensions or solutions for oral gavage in rodents. Common vehicles include:

  • Aqueous suspensions with suspending agents like 0.5% or 1% methylcellulose.

  • A combination of suspending agents and surfactants to improve wettability and dissolution, such as 1% methylcellulose with 1% Tween-80.

  • Co-solvent systems, for example, a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, although the specific composition may need to be optimized for each compound.

Q4: How does food intake affect the oral bioavailability of GPR40 agonists?

A4: The effect of food on the oral bioavailability of GPR40 agonists can be compound-specific. For lipophilic drugs, administration with a high-fat meal can sometimes enhance absorption by stimulating bile secretion, which aids in solubilization. However, food can also delay gastric emptying, which may affect the rate of absorption. It is recommended to conduct pharmacokinetic studies in both fasted and fed states to fully characterize the oral absorption profile of a new GPR40 agonist.

Q5: What are the key steps in a typical oral glucose tolerance test (OGTT) protocol to evaluate the in vivo efficacy of a GPR40 agonist in mice?

A5: A typical OGTT protocol involves the following steps:

  • Fasting: Mice are fasted for a period of 4-6 hours with free access to water[5][6].

  • Baseline Glucose Measurement: A baseline blood glucose level is measured from a tail vein blood sample (t=0).

  • Drug Administration: The GPR40 agonist or vehicle is administered by oral gavage.

  • Glucose Challenge: After a set period (e.g., 60 minutes) to allow for drug absorption, a bolus of glucose (typically 2 g/kg body weight) is administered by oral gavage[6][7].

  • Blood Glucose Monitoring: Blood glucose levels are measured at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes)[5][7].

  • Data Analysis: The area under the curve (AUC) for blood glucose is calculated to assess the effect of the GPR40 agonist on glucose tolerance.

Data Presentation

Table 1: Pharmacokinetic Parameters of Selected GPR40 Agonists in Rodents

CompoundSpeciesDose (p.o.)CmaxTmax (h)t1/2 (h)Oral Bioavailability (%)Reference
AM-1638 Rat2 mg/kg--1.8-[8]
Mouse---->100[1]
Rat----72[1]
TAK-875 Rat10 mg/kg12.4 µg/mL (male), 12.9 µg/mL (female)112.4 (male), 11.2 (female)85-120[2][3]
Rat50 mg/kg76.2 µg/mL (male), 83.7 µg/mL (female)1-85-120[2][3]
AMG 837 Rodent----"Superior pharmacokinetic profile"[9][10]
Compound 8 Rat2 mg/kg1.3 µM1.34.698[8]
Compound 20 Rat2 mg/kg0.8 µM28.154[8]
LY2881835 Rat1 mg/kg1340 ng/mL1.32.164[11]
Mouse3 mg/kg2690 ng/mL0.51.174[11]

Note: "-" indicates data not reported in the cited source.

Experimental Protocols

Protocol 1: Oral Gavage in Mice

This protocol outlines the standard procedure for administering a compound orally to a mouse.

Materials:

  • Gavage needles (e.g., 18-20 gauge, 1.5 inches with a rounded tip for adult mice)

  • Syringes (e.g., 1 mL)

  • The GPR40 agonist formulated in a suitable vehicle

  • Animal scale

Procedure:

  • Animal Preparation: Weigh the mouse to determine the correct dosing volume. The maximum recommended volume is typically 10 mL/kg.

  • Measure Gavage Needle Depth: Measure the distance from the corner of the mouse's mouth to the last rib to estimate the appropriate insertion depth and avoid stomach perforation.

  • Restraint: Gently but firmly restrain the mouse by scruffing the neck and back to immobilize the head and prevent movement. The body should be held in a vertical position.

  • Needle Insertion: Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus. The needle should pass easily with minimal resistance. If resistance is felt, withdraw the needle and restart.

  • Compound Administration: Once the needle is in the correct position, slowly depress the syringe plunger to deliver the substance.

  • Needle Removal: Gently remove the needle along the same path of insertion.

  • Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as labored breathing, for 5-10 minutes after dosing.

Protocol 2: Blood Sampling from Mouse Tail Vein for Pharmacokinetic Studies

This protocol describes a common method for serial blood sampling in mice.

Materials:

  • Mouse restrainer

  • Heat lamp or warming pad

  • Sterile lancets or needles (e.g., 27-30 gauge)

  • Micro-hematocrit tubes or other micro-collection tubes (e.g., EDTA-coated)

  • Gauze

Procedure:

  • Animal Preparation: Place the mouse in a suitable restrainer. To aid in visualization and blood flow, warm the tail using a heat lamp or warming pad for a few minutes.

  • Vein Puncture: Clean the tail with an alcohol wipe. Make a small, clean puncture in the lateral tail vein with a sterile lancet or needle.

  • Blood Collection: Collect the required volume of blood (typically 20-50 µL for a single time point) into a micro-collection tube.

  • Hemostasis: After collecting the sample, apply gentle pressure to the puncture site with a sterile gauze pad to stop the bleeding.

  • Sample Processing: Process the blood sample as required (e.g., centrifuge to separate plasma) and store at an appropriate temperature (e.g., -80°C) until analysis.

  • Serial Sampling: For subsequent time points, the clot from the initial puncture site can be gently removed to collect additional samples.

Protocol 3: Bioanalysis of GPR40 Agonists in Rodent Plasma by LC-MS/MS

This protocol provides a general framework for the quantification of GPR40 agonists in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation (Protein Precipitation): a. To a 50 µL aliquot of plasma in a microcentrifuge tube, add 150 µL of cold acetonitrile (B52724) containing an appropriate internal standard. b. Vortex for 1-2 minutes to precipitate proteins. c. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C. d. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. e. Reconstitute the residue in a suitable mobile phase (e.g., 100 µL of 50:50 acetonitrile:water) for LC-MS/MS analysis.

2. LC-MS/MS Conditions (Example for TAK-875):

  • LC System: A standard HPLC or UHPLC system.
  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 5 µm).
  • Mobile Phase A: Water with 0.1% formic acid or 0.05% ammonium (B1175870) hydroxide.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid or 0.05% ammonium hydroxide.
  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step.
  • Flow Rate: 0.2-0.5 mL/min.
  • Injection Volume: 5-10 µL.
  • Mass Spectrometer: A triple quadrupole mass spectrometer.
  • Ionization Mode: Electrospray ionization (ESI), positive or negative mode depending on the analyte.
  • Detection: Multiple Reaction Monitoring (MRM). For TAK-875, the precursor-to-product ion transition is m/z 523.2 → 148.1[10].

3. Data Analysis:

  • Construct a calibration curve using standards of known concentrations.
  • Quantify the GPR40 agonist concentration in the unknown samples by interpolating their peak area ratios (analyte/internal standard) from the calibration curve.

Mandatory Visualizations

GPR40_Signaling_Pathway GPR40_Agonist GPR40 Agonist (e.g., Fatty Acid) GPR40 GPR40 Receptor GPR40_Agonist->GPR40 Binds to G_alpha_q Gαq/11 GPR40->G_alpha_q Activates PLC Phospholipase C (PLC) G_alpha_q->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor Insulin_Vesicles Insulin Vesicles DAG->Insulin_Vesicles Promotes Fusion Ca2_plus Ca2+ ER->Ca2_plus Releases Ca2_plus->Insulin_Vesicles Triggers Exocytosis Insulin_Secretion Insulin Secretion (Potentiated) Insulin_Vesicles->Insulin_Secretion

Caption: GPR40 Signaling Pathway for Insulin Secretion.

Experimental_Workflow_Oral_Bioavailability start Start: Rodent Model Selection (e.g., Mice, Rats) formulation Formulation Development (Vehicle Selection, Solubility Enhancement) start->formulation iv_dosing IV Dosing Cohort (for Bioavailability Calculation) formulation->iv_dosing po_dosing Oral Gavage (PO) Dosing Cohort formulation->po_dosing blood_sampling_iv Serial Blood Sampling iv_dosing->blood_sampling_iv blood_sampling_po Serial Blood Sampling po_dosing->blood_sampling_po sample_processing Plasma Separation and Storage (-80°C) blood_sampling_iv->sample_processing blood_sampling_po->sample_processing bioanalysis LC-MS/MS Bioanalysis (Quantification of Agonist) sample_processing->bioanalysis pk_analysis Pharmacokinetic (PK) Analysis (Calculate Cmax, Tmax, AUC, F%) bioanalysis->pk_analysis end End: Bioavailability Determined pk_analysis->end

Caption: Workflow for Oral Bioavailability Study.

References

Addressing experimental variability in insulin secretion assays with AMG 837 hemicalcium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing AMG 837 hemicalcium in insulin (B600854) secretion assays. Our goal is to help you mitigate experimental variability and ensure robust, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in promoting insulin secretion?

A1: this compound is a potent and orally bioavailable partial agonist for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1).[1][2] GPR40 is highly expressed in pancreatic β-cells.[3] AMG 837 enhances glucose-stimulated insulin secretion (GSIS).[1] Its mechanism of action involves binding to GPR40, which activates the Gαq signaling pathway. This leads to an increase in intracellular calcium levels, which in turn potentiates the release of insulin from pancreatic β-cells in a glucose-dependent manner.[3][4]

Q2: What is the difference between the hemicalcium salt and the free acid form of AMG 837?

A2: The hemicalcium salt of AMG 837 was developed to improve the physicochemical properties of the compound, such as crystallinity and hygroscopicity, compared to other salt forms or the free acid.[5] For in vitro assays, it is crucial to ensure complete dissolution of the compound. While both forms are active, the hemicalcium salt may have different solubility characteristics. Always refer to the manufacturer's instructions for the specific lot you are using for optimal dissolution protocols.

Q3: Why is there a significant discrepancy between the reported in vitro potency (EC50) of AMG 837 in different assays?

A3: The apparent potency of AMG 837 can be significantly influenced by the presence of albumin in the assay medium.[3][6] AMG 837 is highly protein-bound.[3] In the presence of human serum or even low concentrations of human serum albumin (HSA), the EC50 of AMG 837 can increase dramatically due to sequestration of the compound, making less of it available to bind to GPR40.[3][6] When comparing potency values, it is critical to consider the assay conditions, particularly the concentration of albumin.

Q4: Is there a risk of β-cell toxicity with prolonged exposure to AMG 837?

A4: Chronic activation of GPR40 has been linked to β-cell damage, a phenomenon sometimes referred to as glucolipotoxicity.[7] However, this effect appears to be compound-dependent.[7] Some studies have shown that while chronic exposure to certain fatty acids can impair islet function, similar long-term exposure to synthetic GPR40 agonists did not have the same detrimental effect.[8] It is recommended to assess β-cell viability in long-term culture experiments with AMG 837.

Troubleshooting Guide

Issue 1: High variability or poor reproducibility in dose-response curves for AMG 837.

  • Possible Cause: Inconsistent concentrations of free AMG 837 due to binding to albumin in the assay medium.

    • Solution: Standardize the concentration of fatty acid-free Bovine Serum Albumin (BSA) in your assay buffer. For GPR40 agonist studies, using fatty acid-free BSA is critical to avoid confounding effects from endogenous fatty acids that can activate the receptor.[9][10] A low, standardized concentration of fatty acid-free BSA can help maintain the solubility of AMG 837 while minimizing variability in its free concentration.

  • Possible Cause: Suboptimal dissolution of this compound.

    • Solution: Prepare fresh stock solutions of AMG 837 in an appropriate solvent, such as DMSO, and ensure complete dissolution before diluting into the assay buffer.[3] Sonicate if necessary. When diluting into aqueous buffers, vortex thoroughly to avoid precipitation.

  • Possible Cause: Variation in islet quality and health between experiments.

    • Solution: Implement stringent quality control for isolated islets. Assess islet viability and function (e.g., through a standardized glucose stimulation test) before initiating experiments with AMG 837. Ensure consistent islet size and number per experimental replicate.

Issue 2: The observed potency of AMG 837 is much lower than expected from the literature.

  • Possible Cause: High concentration of albumin in the assay medium.

    • Solution: As noted in the FAQs, the presence of albumin significantly reduces the apparent potency of AMG 837.[3][6] If possible, reduce the concentration of albumin in your assay or switch to fatty acid-free BSA at a low, consistent concentration. Be aware that this may require optimization to maintain islet health.

  • Possible Cause: Degradation of the compound.

    • Solution: Store this compound according to the manufacturer's instructions. Prepare fresh dilutions for each experiment from a frozen stock solution. Avoid repeated freeze-thaw cycles of the stock solution.

Issue 3: AMG 837 does not potentiate glucose-stimulated insulin secretion in my assay.

  • Possible Cause: The glucose concentration is not optimal for potentiation.

    • Solution: The insulin-secreting effect of AMG 837 is glucose-dependent.[11] Ensure that the "high glucose" condition in your assay is sufficiently elevated to stimulate insulin secretion on its own, providing a baseline for AMG 837 to potentiate. A typical high glucose concentration is 16.7 mM.[12]

  • Possible Cause: The cells or islets do not express functional GPR40.

    • Solution: Confirm GPR40 expression in your experimental model (e.g., through RT-qPCR or Western blot). As a negative control, consider using islets from GPR40 knockout mice, where AMG 837 should have no effect on insulin secretion.[8][13]

  • Possible Cause: The incubation time with AMG 837 is insufficient.

    • Solution: Optimize the pre-incubation time with AMG 837 before the glucose challenge. A typical pre-incubation time is 30-60 minutes.

Data Presentation

Table 1: In Vitro Potency of AMG 837 in Various Assay Conditions

Assay TypeCell/Tissue TypeSpeciesEC50 (nM)Assay ConditionsReference
Ca2+ FluxCHO cellsHuman GPR4013.50.01% HSA[6]
Ca2+ FluxCHO cellsMouse GPR4022.6Not specified
Ca2+ FluxCHO cellsRat GPR4031.7Not specified
Ca2+ FluxCHO cellsHuman GPR402100.625% delipidated HSA[3]
Ca2+ FluxCHO cellsHuman GPR402,140100% human serum[3]
Inositol Phosphate AccumulationA9 cellsHuman GPR407.80.01% HSA[3]
Insulin SecretionIsolated IsletsMouse142Not specified[3]

Experimental Protocols

Static Glucose-Stimulated Insulin Secretion (GSIS) Assay with AMG 837

This protocol is a general guideline and should be optimized for your specific cell type or islet preparation.

  • Islet/Cell Preparation:

    • Isolate pancreatic islets or culture insulin-secreting cells (e.g., MIN6, INS-1E) according to standard protocols.

    • For islets, allow for a recovery period (e.g., overnight) in culture medium before the assay.

    • Hand-pick islets of similar size for each replicate to reduce variability.

  • Pre-incubation (Low Glucose):

    • Wash islets/cells with a Krebs-Ringer Bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM) and supplemented with a standardized concentration of fatty acid-free BSA (e.g., 0.1%).

    • Pre-incubate in the low-glucose KRB buffer for 1-2 hours at 37°C to allow insulin secretion to return to a basal level.

  • Compound Incubation:

    • Replace the pre-incubation buffer with fresh low-glucose KRB buffer containing either vehicle (e.g., DMSO) or varying concentrations of AMG 837.

    • Incubate for 30-60 minutes at 37°C.

  • Stimulation (Low and High Glucose):

    • Collect the supernatant from the compound incubation step (this can serve as a basal secretion sample).

    • Add fresh KRB buffer with either low glucose (2.8 mM) or high glucose (16.7 mM), each containing the corresponding vehicle or AMG 837 concentration.

    • Incubate for 1-2 hours at 37°C.

  • Sample Collection and Analysis:

    • Collect the supernatant from each well.

    • Measure the insulin concentration in the supernatant using a suitable method, such as ELISA or radioimmunoassay.

    • Optional: Lyse the cells/islets to measure total insulin content for normalization.

  • Data Analysis:

    • Calculate the fold change in insulin secretion in the high glucose condition relative to the low glucose condition for both vehicle and AMG 837-treated groups.

    • Plot the dose-response curve for AMG 837's effect on GSIS.

Visualizations

GPR40_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular AMG_837 AMG 837 GPR40 GPR40/FFA1 AMG_837->GPR40 Binds Gq Gαq GPR40->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca_release Ca²⁺ Release ER->Ca_release Ca_increase ↑ [Ca²⁺]i Insulin_Vesicle Insulin Vesicle Ca_increase->Insulin_Vesicle Triggers Exocytosis Insulin_Secretion Insulin Secretion Insulin_Vesicle->Insulin_Secretion

Caption: GPR40 signaling pathway activated by AMG 837.

GSIS_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Analysis Islet_Isolation Islet Isolation/ Cell Culture Recovery Overnight Recovery Islet_Isolation->Recovery Pre_incubation Pre-incubation (Low Glucose, 1-2h) Recovery->Pre_incubation Compound_Addition Add AMG 837 or Vehicle (Low Glucose, 30-60 min) Pre_incubation->Compound_Addition Stimulation Stimulation Incubation (Low or High Glucose, 1-2h) Compound_Addition->Stimulation Collect_Supernatant Collect Supernatant Stimulation->Collect_Supernatant Insulin_Assay Insulin Measurement (ELISA/RIA) Collect_Supernatant->Insulin_Assay Data_Analysis Data Analysis and Dose-Response Curve Insulin_Assay->Data_Analysis

Caption: Experimental workflow for a static GSIS assay with AMG 837.

References

Refinement of animal protocols for AMG 837 hemicalcium administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing AMG 837 hemicalcium in animal protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and orally bioavailable partial agonist for the G-protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3][4] Its primary mechanism of action involves stimulating glucose-dependent insulin (B600854) secretion from pancreatic β-cells.[5][6][7][8][9] Upon binding to GPR40, it activates a signaling cascade that enhances insulin release in the presence of elevated glucose levels, thereby helping to lower blood glucose.[6][7][10]

Q2: What is the solubility of this compound?

A2: this compound is soluble in DMSO (up to 100 mM) but is practically insoluble in water.[11][12] For in vivo oral administration, it is typically formulated as a suspension.[7][8]

Q3: What is a recommended vehicle for oral administration of this compound in rodents?

A3: A commonly used vehicle for oral gavage of this compound in rodents is a suspension prepared in 1% methylcellulose (B11928114) (CMC) with 1% Tween 80 in water. This formulation aids in creating a uniform and stable suspension for accurate dosing of the poorly water-soluble compound.

Q4: What are the known in vivo effects of this compound in rodents?

A4: In rodent models, acute oral administration of this compound has been shown to improve glucose tolerance and enhance glucose-stimulated insulin secretion.[4][7][8] Chronic daily dosing in Zucker fatty rats has demonstrated sustained improvement in glucose control.[7][8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Difficulty in preparing a uniform suspension Inadequate mixing or aggregation of the compound.Use a mortar and pestle to triturate the this compound powder with a small amount of the vehicle to create a smooth paste before gradually adding the rest of the vehicle. Sonication in a water bath can also help to break up clumps and create a finer, more uniform suspension.
Clogging of the gavage needle The suspension is not homogenous, or particles are too large.Ensure the suspension is thoroughly mixed immediately before each administration. Use a gavage needle with an appropriate gauge (e.g., 18-20 gauge for mice) to prevent clogging. If clogging persists, consider further reducing the particle size through sonication.
Animal distress or injury during oral gavage Improper restraint or gavage technique.Ensure personnel are properly trained in oral gavage techniques. Use appropriate restraint methods to minimize animal movement and stress. Measure the gavage needle length from the tip of the nose to the last rib to avoid stomach perforation. Administer the suspension slowly and smoothly.[13][14] If resistance is met, do not force the needle.[13][15]
Variability in experimental results Inconsistent dosing due to suspension settling.Vigorously vortex or stir the suspension immediately before drawing each dose to ensure a homogenous mixture and accurate dosing. Prepare the suspension fresh daily if stability is a concern.[16]
Precipitation of the compound in the stock solution (DMSO) Storage at inappropriate temperatures.Store the DMSO stock solution at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks).[11] Before use, allow the solution to come to room temperature and ensure the compound is fully dissolved.

Experimental Protocols

Preparation of this compound Oral Suspension (1 mg/mL)

Materials:

  • This compound powder

  • 1% (w/v) Methylcellulose (CMC) in sterile water

  • 1% (v/v) Tween 80

  • Sterile water

  • Mortar and pestle

  • Sonicator (water bath)

  • Magnetic stirrer and stir bar

  • Sterile conical tubes

Procedure:

  • Calculate the required amount of this compound for the desired final volume and concentration.

  • Weigh the this compound powder accurately.

  • In a mortar, add a small volume of the 1% methylcellulose vehicle containing 1% Tween 80 to the powder.

  • Triturate the powder with the vehicle to form a smooth and uniform paste. This step is crucial for preventing clumping.

  • Gradually add the remaining vehicle to the paste while continuously mixing.

  • Transfer the suspension to a sterile conical tube.

  • Sonicate the suspension in a water bath for 10-15 minutes to ensure a fine and homogenous dispersion.

  • Place the tube on a magnetic stirrer for continuous agitation until use to maintain uniformity.

Oral Gavage Administration in Mice

Procedure:

  • Weigh the mouse to determine the correct dosing volume (typically 5-10 mL/kg body weight).[13]

  • Vigorously mix the this compound suspension immediately before drawing it into a syringe fitted with a proper-sized gavage needle (e.g., 20-gauge, 1.5 inches for an adult mouse).[1]

  • Properly restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the needle into the esophagus.[13]

  • Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[15]

  • The needle should pass smoothly without resistance. If resistance is felt, withdraw and reinsert.[15]

  • Once the needle is in the correct position (pre-measured to the level of the last rib), administer the suspension slowly.[14]

  • Withdraw the needle gently and return the animal to its cage.

  • Monitor the animal for any signs of distress post-administration.[17]

Quantitative Data Summary

Table 1: In Vitro Potency of AMG 837

AssaySpeciesEC50 (nM)
Ca2+ FluxHuman13.5
Ca2+ FluxMouse22.6
Ca2+ FluxRat31.7
Insulin Secretion (isolated islets)Mouse142 ± 20

Data from Lin et al., 2011.[7][8]

Table 2: In Vivo Efficacy of a Single Oral Dose of AMG 837 in Sprague-Dawley Rats

Dose (mg/kg)Glucose AUC Reduction (%)
0.037
0.115
0.325

Data from Lin et al., 2011.[7][8]

Visualizations

GPR40_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular AMG_837 This compound GPR40 GPR40/FFAR1 AMG_837->GPR40 Binds to Gq Gαq GPR40->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates DAG DAG PIP2->DAG Generates ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on Ca2 ↑ Intracellular Ca2+ DAG->Ca2 Contributes to ER->Ca2 Releases Ca2+ Insulin_Vesicles Insulin Vesicles Ca2->Insulin_Vesicles Triggers fusion of Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Leads to

Caption: GPR40 signaling pathway activated by AMG 837.

Experimental_Workflow Start Start: Prepare Suspension Weigh_Compound 1. Weigh this compound Start->Weigh_Compound Prepare_Vehicle 2. Prepare 1% CMC, 1% Tween 80 Vehicle Weigh_Compound->Prepare_Vehicle Triturate 3. Triturate Powder with Vehicle Prepare_Vehicle->Triturate Add_Vehicle 4. Gradually Add Remaining Vehicle Triturate->Add_Vehicle Sonicate 5. Sonicate for Homogeneity Add_Vehicle->Sonicate Stir 6. Continuous Stirring Sonicate->Stir Dose_Animal 7. Administer by Oral Gavage Stir->Dose_Animal Monitor 8. Monitor Animal Dose_Animal->Monitor

Caption: Workflow for this compound administration.

Troubleshooting_Logic Problem Problem Encountered Clogging Gavage Needle Clogging? Problem->Clogging Distress Animal Distress? Problem->Distress Variability High Data Variability? Problem->Variability Clogging->Distress No Check_Suspension Check Suspension Homogeneity (Vortex/Sonicate) Clogging->Check_Suspension Yes Distress->Variability No Check_Technique Review Gavage Technique (Restraint, Needle Size/Placement) Distress->Check_Technique Yes Check_Dosing_Consistency Ensure Consistent Dosing (Mix before each dose) Variability->Check_Dosing_Consistency Yes Resolved Problem Resolved Check_Suspension->Resolved Check_Technique->Resolved Check_Dosing_Consistency->Resolved

Caption: Troubleshooting logic for AMG 837 administration.

References

Technical Support Center: Minimizing CNS Penetration of Phenylpropanoic Acid-Based GPR40 Agonists

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on minimizing the central nervous system (CNS) penetration of phenylpropanoic acid-based GPR40 agonists.

Frequently Asked Questions (FAQs)

Q1: What is the primary rationale for minimizing the CNS penetration of GPR40 agonists?

While GPR40 (also known as Free Fatty Acid Receptor 1 or FFAR1) is a promising target for type 2 diabetes due to its role in glucose-dependent insulin (B600854) secretion, its expression has also been noted in the brain.[1][2] The potential for on- and off-target effects in the CNS is a concern.[3] Therefore, developing peripherally restricted GPR40 agonists is a key strategy to enhance the safety profile of these therapeutics by avoiding potential neurological side effects.[3][4]

Q2: What are the key molecular design strategies to limit the CNS penetration of phenylpropanoic acid-based GPR40 agonists?

Several medicinal chemistry strategies can be employed to reduce the ability of a compound to cross the blood-brain barrier (BBB):

  • Increase Polarity: Introducing polar functional groups into the molecular structure can decrease lipophilicity, a key factor in passive diffusion across the BBB. This has been a successful strategy in developing GPR40 agonists with minimal CNS penetration.[5][6]

  • Increase Molecular Weight and Polar Surface Area (PSA): Generally, molecules with a molecular weight greater than 450 Da and a PSA greater than 60-70 Ų have reduced CNS penetration.[7]

  • Introduce Carboxylic Acid Moieties: The carboxylic acid group, a common feature of phenylpropanoic acid-based GPR40 agonists, is typically ionized at physiological pH, which limits its ability to cross the BBB.[8]

  • Design Substrates for Efflux Transporters: Engineering compounds to be substrates for efflux transporters at the BBB, such as P-glycoprotein (P-gp), can actively pump the drug out of the brain, thereby restricting its CNS concentration.[4][9][10][11]

Q3: How does GPR40 activation lead to insulin secretion?

GPR40 is a G-protein coupled receptor (GPCR) predominantly expressed in pancreatic β-cells.[2][12] Its activation by fatty acids or synthetic agonists initiates a signaling cascade primarily through the Gαq/11 pathway.[12][13] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[14][15] The elevated intracellular Ca2+ levels, in a glucose-dependent manner, promote the exocytosis of insulin-containing granules, resulting in insulin secretion.[2][14]

Troubleshooting Guides

Issue 1: High variability in in vivo CNS penetration data (Kp,uu).

Possible Causes and Solutions:

  • Experimental Technique: The unbound brain-to-plasma partition coefficient (Kp,uu) is the gold standard for assessing CNS penetration but can be technically challenging to measure accurately.[16][17]

    • Troubleshooting: Ensure consistent and validated protocols for brain and plasma sample collection, homogenization, and determination of unbound fractions (fu,brain and fu,plasma) using methods like equilibrium dialysis.[17] Any variability in these measurements will propagate to the final Kp,uu value.

  • Animal Model: The expression and activity of efflux transporters like P-gp can vary between species and even strains of rodents, leading to inconsistent results.[18]

    • Troubleshooting: Use well-characterized animal models. Consider using P-gp knockout models to definitively assess the role of this transporter in the efflux of your compound.

  • Compound Stability: Degradation of the compound in brain homogenate or plasma can lead to inaccurate concentration measurements.

    • Troubleshooting: Assess the stability of your agonist in plasma and brain homogenates under the experimental conditions. If instability is observed, adjust the protocol accordingly (e.g., use of protease inhibitors, shorter incubation times).

Issue 2: Discrepancy between in vitro BBB permeability assays and in vivo CNS penetration.

Possible Causes and Solutions:

  • Limitations of In Vitro Models: In vitro models, such as Caco-2 or MDCK-MDR1 cell monolayers, are useful for screening but may not fully recapitulate the complexity of the in vivo BBB, including the full complement of transporters.[19][20]

    • Troubleshooting: While in vitro assays are excellent for ranking compounds and understanding efflux liability, in vivo studies are crucial for definitive assessment of CNS penetration.[16] Use in vitro data as a guide for selecting compounds for in vivo evaluation.

  • Active Influx: While the focus is often on efflux, active influx transporters at the BBB could be transporting your compound into the brain, a factor not always accounted for in simple in vitro models.

    • Troubleshooting: If in vivo brain concentrations are unexpectedly high, investigate potential interactions with known BBB influx transporters.

  • Metabolism: The compound may be metabolized differently in vivo compared to the in vitro system, leading to different brain exposures of the parent compound.

    • Troubleshooting: Characterize the metabolic profile of your agonist in both in vitro systems and in vivo.

Data Presentation

Table 1: Physicochemical Properties Influencing CNS Penetration of GPR40 Agonists

PropertyDesired Range for Low CNS PenetrationRationale
Molecular Weight (MW) > 450 DaLarger molecules have more difficulty crossing the BBB by passive diffusion.[7]
Topological Polar Surface Area (TPSA) > 90 ŲIncreased polarity reduces passive permeability across the lipophilic BBB.[7]
cLogP / cLogD < 2Lower lipophilicity correlates with reduced brain penetration.[7]
Hydrogen Bond Donors (HBD) > 3A higher number of hydrogen bond donors can limit BBB permeability.[7]
P-glycoprotein (P-gp) Efflux Ratio HighA high efflux ratio in vitro suggests the compound is actively transported out of the brain.[9][10]
Unbound Brain-to-Plasma Ratio (Kp,uu) < 0.1The definitive measure of CNS penetration; a low value indicates restricted brain access.[16][17]

Experimental Protocols

Protocol 1: In Vitro Assessment of P-glycoprotein (P-gp) Efflux

This protocol provides a general method for assessing whether a compound is a substrate of the P-gp efflux transporter using a cell-based assay.

1. Cell Culture:

  • Use MDCK cells stably transfected with the human MDR1 gene (MDCK-MDR1) and wild-type MDCK cells as a control.
  • Culture the cells on permeable filter supports (e.g., Transwell® plates) until a confluent monolayer is formed, which typically takes 3-5 days. The formation of a tight monolayer should be confirmed by measuring the transepithelial electrical resistance (TEER).

2. Bidirectional Permeability Assay:

  • The assay measures the permeability of the test compound in two directions: from the apical (A) to the basolateral (B) side and from the basolateral (B) to the apical (A) side of the monolayer.
  • Prepare dosing solutions of the GPR40 agonist in a suitable transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
  • To start the assay, replace the media in both the apical and basolateral chambers with the transport buffer.
  • Add the dosing solution to either the apical chamber (for A-to-B measurement) or the basolateral chamber (for B-to-A measurement).
  • Incubate the plates at 37°C with gentle shaking.
  • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber.
  • The concentration of the compound in the collected samples is quantified using a suitable analytical method, such as LC-MS/MS.

3. Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) for both directions using the following equation:
  • Papp = (dQ/dt) / (A * C0)
  • Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.
  • Calculate the efflux ratio (ER):
  • ER = Papp (B-to-A) / Papp (A-to-B)
  • An efflux ratio significantly greater than 2 in MDCK-MDR1 cells, and close to 1 in wild-type MDCK cells, suggests that the compound is a substrate of P-gp.

Protocol 2: In Vivo Determination of the Unbound Brain-to-Plasma Partition Coefficient (Kp,uu)

This protocol outlines the steps for determining the Kp,uu in a rodent model.

1. Animal Dosing and Sample Collection:

  • Administer the GPR40 agonist to the test animals (e.g., rats, mice) at a desired dose and route of administration. The compound can be administered as a single dose or as a constant intravenous infusion to achieve steady-state concentrations.
  • At a specific time point (or at steady-state), collect blood samples via cardiac puncture into tubes containing an anticoagulant.
  • Immediately following blood collection, perfuse the animals transcardially with saline to remove blood from the brain tissue.
  • Excise the whole brain.

2. Sample Processing:

  • Centrifuge the blood samples to separate the plasma.
  • Weigh the brain tissue and homogenize it in a suitable buffer (e.g., phosphate-buffered saline) to create a brain homogenate.

3. Determination of Total Concentrations:

  • Determine the total concentration of the compound in plasma (Cplasma) and brain homogenate (Cbrain) using a validated analytical method like LC-MS/MS.

4. Determination of Unbound Fractions:

  • Determine the unbound fraction of the compound in plasma (fu,plasma) and in the brain homogenate (fu,brain) using equilibrium dialysis.
  • For this, plasma or brain homogenate is dialyzed against a buffer solution using a semi-permeable membrane. The concentration of the compound in the buffer at equilibrium represents the unbound concentration.

5. Calculation of Kp,uu:

  • Calculate the total brain-to-plasma concentration ratio (Kp):
  • Kp = Cbrain / Cplasma
  • Calculate the unbound brain-to-plasma partition coefficient (Kp,uu):
  • Kp,uu = Kp * (fu,plasma / fu,brain)
  • A Kp,uu value close to 1 suggests passive diffusion, while a value significantly less than 1 indicates active efflux from the brain.

Visualizations

GPR40_Signaling_Pathway cluster_cell Pancreatic β-Cell GPR40 GPR40 Gq Gαq/11 GPR40->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor Ca2 Ca²⁺ ER->Ca2 Releases Insulin Insulin Secretion Ca2->Insulin Triggers Agonist Phenylpropanoic Acid GPR40 Agonist Agonist->GPR40 Binds

Caption: GPR40 signaling pathway in pancreatic β-cells leading to insulin secretion.

CNS_Penetration_Workflow cluster_design Molecular Design & Synthesis cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation cluster_decision Decision Design Design GPR40 Agonists with Low CNS Penetration Properties (High PSA, Low Lipophilicity) PAMPA PAMPA-BBB Assay (Passive Permeability) Design->PAMPA Pgp MDCK-MDR1 Assay (P-gp Efflux) PAMPA->Pgp PK Pharmacokinetic Study in Rodents Pgp->PK Kp_uu Determine Kp,uu (Brain:Plasma Ratio) PK->Kp_uu Decision Kp,uu < 0.1? Kp_uu->Decision Decision->Design No Candidate Candidate Selection Decision->Candidate Yes Lead_Opt Lead Optimization Candidate->Lead_Opt

Caption: Experimental workflow for minimizing CNS penetration of GPR40 agonists.

References

Potential for β-cell toxicity with chronic GPR40 agonist treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals investigating the potential for β-cell toxicity with chronic GPR40 agonist treatment.

Frequently Asked Questions (FAQs)

Q1: What is the current understanding of chronic GPR40 agonist treatment and β-cell toxicity?

The role of chronic GPR40 activation in β-cell health is complex and subject to ongoing research. While acute activation of GPR40 by free fatty acids (FFAs) or synthetic agonists enhances glucose-stimulated insulin (B600854) secretion (GSIS), chronic exposure to high levels of saturated FFAs is known to be detrimental to β-cells (glucolipotoxicity).[1][2] The involvement of GPR40 in this lipotoxicity is controversial.[1]

Some studies suggest that overexpression or chronic activation of GPR40 could lead to impaired β-cell function, hypoinsulinemia, and glucose intolerance.[1][2][3] Conversely, other research indicates that chronic treatment with specific GPR40 agonists, such as TAK-875, does not induce β-cell dysfunction and may even protect against inflammation-induced apoptosis.[4][5][6] The type of agonist (e.g., partial vs. Ago-PAM) may also influence the outcome, with some Ago-PAM agonists being linked to β-cell damage in rats, while partial agonists like TAK-875 have not shown such effects in clinical trials.[2][3]

Q2: What are the primary signaling pathways activated by GPR40 in pancreatic β-cells?

GPR40 is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq/11 pathway.[1][4] Upon agonist binding, Gαq/11 activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytoplasm.[1][7][8][9] This rise in intracellular Ca2+ augments glucose-dependent insulin secretion.[1][7] Some evidence also suggests potential coupling to other G-proteins like Gαs, which would involve cAMP signaling.[2][3][9]

GPR40_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPR40 GPR40 G_protein Gαq/11 GPR40->G_protein Activates PLC PLC IP3 IP3 PLC->IP3 Generates G_protein->PLC Activates Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers Insulin_Secretion Augmented Insulin Secretion Ca_release->Insulin_Secretion Leads to Agonist GPR40 Agonist (e.g., FFA) Agonist->GPR40 Binds Experimental_Workflow cluster_assays Endpoint Assays start Seed β-cells (e.g., MIN6, EndoC-βH1) or primary islets treatment Chronic Treatment: - Vehicle Control - GPR40 Agonist (Test Compound) - Positive Control (e.g., Cytokines, Palmitate) (Duration: 24-72 hours) start->treatment viability Cell Viability Assays - MTT / CellTiter-Blue - Live/Dead Staining (PI/Hoechst) treatment->viability apoptosis Apoptosis Assays - Active Caspase-3/7 Staining - TUNEL Assay treatment->apoptosis stress Stress Marker Analysis - ER Stress (Western/qPCR for CHOP, BiP) - Oxidative Stress (ROS measurement) treatment->stress analysis Data Analysis & Interpretation viability->analysis apoptosis->analysis stress->analysis Divergent_Outcomes cluster_beneficial Beneficial / Protective Effects cluster_detrimental Detrimental / Toxic Effects start Chronic GPR40 Agonist Treatment benefit1 Reduced Inflammation-Induced Apoptosis start->benefit1 detriment1 Increased ER Stress (UPR Activation) start->detriment1 benefit2 Decreased ER & Oxidative Stress benefit1->benefit2 context1 Context: Anti-inflammatory Agonist Properties, Low Metabolic Stress benefit1->context1 benefit3 Improved β-cell Function & Survival benefit2->benefit3 detriment2 Exacerbation of Glucolipotoxicity detriment1->detriment2 context2 Context: Pro-apoptotic Agonist Properties, High Metabolic Stress detriment1->context2 detriment3 Impaired Function & Apoptosis detriment2->detriment3

References

Technical Support Center: Mitigating Liver Toxicity of Carboxylic Acid-Containing GPR40 Agonists

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with carboxylic acid-containing GPR40 agonists. The information provided aims to help mitigate the associated liver toxicity observed with some compounds in this class.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of liver toxicity associated with carboxylic acid-containing GPR40 agonists?

A1: The primary mechanisms of hepatotoxicity are multifactorial and often compound-specific. However, key recurring themes for agonists like fasiglifam (B1672068) (TAK-875) include:

  • Formation of Reactive Metabolites: The carboxylic acid moiety can undergo glucuronidation to form reactive acyl glucuronide metabolites. These metabolites can covalently bind to cellular proteins, leading to cellular stress and toxicity.[1][2][3][4][5]

  • Mitochondrial Dysfunction: Some agonists and their metabolites can impair mitochondrial respiration and oxidative phosphorylation, leading to decreased ATP production and cellular injury.[4][6][7][8][9] This can also involve inhibition of mitochondrial Complex I and II.[4][9]

  • Oxidative Stress: Increased generation of reactive oxygen species (ROS) in hepatocytes has been observed, which can overwhelm cellular antioxidant defenses and lead to apoptosis and necrosis.[1][9][10] This ROS generation may be GPR40-dependent.[1]

  • Inhibition of Bile Acid Transporters: These compounds can inhibit key hepatic transporters such as the bile salt export pump (BSEP), multidrug resistance-associated proteins (MRPs), and organic anion-transporting polypeptides (OATPs).[6][7][9] This inhibition can lead to the accumulation of cytotoxic bile acids and the drug itself within hepatocytes, causing cholestatic liver injury.[1]

Q2: Is liver toxicity a class-wide effect for all GPR40 agonists?

A2: Not necessarily. While the experience with fasiglifam (TAK-875) raised concerns, evidence suggests that hepatotoxicity is linked to the intrinsic properties of individual agonists rather than being a hallmark of GPR40 agonism itself.[6][7][11] For instance, novel GPR40 agonists like CPL207280, which are primarily metabolized through oxidation instead of toxic glucuronidation, have shown a negligible impact on hepatic mitochondria and a better safety profile in preclinical studies.[6][7][11]

Q3: What are the key indicators of potential hepatotoxicity to monitor in preclinical studies?

A3: In preclinical in vivo studies, it is crucial to monitor serum levels of:

  • Alanine aminotransferase (ALT)

  • Aspartate aminotransferase (AST)

  • Total bilirubin (B190676) (T-BIL)

  • Total bile acids (TBA)

Histopathological examination of liver tissue for signs of hepatocellular hypertrophy, single-cell necrosis, and cytoplasmic vacuolation is also critical.[1][4] In vitro, key indicators include decreased cell viability, increased caspase 3/7 activation, ROS generation, and impaired mitochondrial function.[2][3]

Troubleshooting Guides

Issue 1: High cytotoxicity observed in primary human hepatocytes.
Potential Cause Troubleshooting Step
Formation of reactive acyl glucuronide metabolites. Investigate the metabolic profile of the compound in human hepatocytes to identify the presence of acyl glucuronide metabolites.[2][3] Consider structural modifications to the carboxylic acid group to reduce the potential for glucuronidation.
Mitochondrial toxicity. Perform a Seahorse assay or similar mitochondrial function test to assess effects on oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).[2][3] Evaluate specific mitochondrial complex activities.[4][9]
Induction of oxidative stress. Measure reactive oxygen species (ROS) generation using fluorescent probes like DCFH-DA. Test the effect of co-incubation with an antioxidant like N-acetylcysteine (NAC) to see if it mitigates the toxicity.[1]
Compound concentration too high. Perform a dose-response study to determine the TC50 value. Compare this value to the expected therapeutic plasma concentrations. Fasiglifam showed moderate cytotoxicity in human primary hepatocytes with TC50 values of 56 to 68 µM after short-term treatment.[2]
Issue 2: In vivo study shows elevated serum ALT and bilirubin.
Potential Cause Troubleshooting Step
Inhibition of bile acid transporters leading to cholestasis. Conduct in vitro transporter inhibition assays for key hepatic transporters like BSEP, MRP2, MRP3, MRP4, and OATPs.[4][6][7] The acyl glucuronide metabolite of TAK-875 was a potent inhibitor of MRP3.[4]
Direct hepatocellular damage. Perform histopathological analysis of liver tissue from the in vivo study to look for signs of necrosis, apoptosis, and inflammation.[1][4]
Species differences in metabolism. Compare the metabolic profile of the agonist in the animal model species with human in vitro systems. Non-rodents and humans may form acyl glucuronide metabolites more efficiently than rats.[4]

Experimental Protocols

Assessment of In Vitro Cytotoxicity in 2D and 3D Human Hepatocyte Cultures
  • Objective: To determine the concentration-dependent cytotoxicity of a GPR40 agonist.

  • Methodology:

    • Culture primary human hepatocytes in 2D monolayers or as 3D spheroids (e.g., human liver microtissues).

    • Expose the cells to a range of concentrations of the test compound for various time points (e.g., 24, 48 hours).

    • Assess cell viability using an appropriate assay, such as measuring ATP content (e.g., CellTiter-Glo®) or using a WST-1 assay.[1][2][3]

    • Measure caspase 3/7 activation to assess apoptosis.[2][3]

    • Calculate the TC50 (toxic concentration 50%) value.

Mitochondrial Function Assessment using Seahorse XF Analyzer
  • Objective: To evaluate the impact of the GPR40 agonist on mitochondrial respiration.

  • Methodology:

    • Seed hepatocytes (e.g., HepG2 or primary hepatocytes) in a Seahorse XF cell culture microplate.

    • Treat the cells with the test compound.

    • Use the Seahorse XF Cell Mito Stress Test kit to measure key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. This involves the sequential injection of oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A.

    • Analyze the changes in the oxygen consumption rate (OCR) to determine the effect on mitochondrial function.[2][3]

Bile Acid Transporter Inhibition Assay
  • Objective: To determine the inhibitory potential of the GPR40 agonist and its metabolites on key hepatic transporters.

  • Methodology:

    • Use membrane vesicles or cell lines overexpressing specific human transporters (e.g., BSEP, MRP2, MRP3, OATPs).

    • Incubate the vesicles or cells with a known substrate for the transporter in the presence of various concentrations of the test compound.

    • Measure the uptake of the substrate into the vesicles or cells.

    • Calculate the IC50 value for the inhibition of each transporter.[6][7][12]

Data Presentation

Table 1: Comparative In Vitro Toxicity of GPR40 Agonists

CompoundCell TypeAssayEndpointResultReference
Fasiglifam (TAK-875)Human Primary Hepatocytes (2D)ATP contentTC50 (24h)56 - 68 µM[2]
Fasiglifam (TAK-875)HepG2WST-1ViabilityConcentration- and time-dependent decrease (>50 µM)[1]
Fasiglifam (TAK-875)HepG2Mitochondrial FunctionATP contentPotent reduction[6]
CPL207280HepG2Mitochondrial FunctionATP contentSlight impact[6]

Table 2: In Vivo Hepatotoxicity Markers for Fasiglifam (TAK-875) in Rats

Dose (mg/kg/day)DurationALT increaseBilirubin increaseBile Acids increaseReference
1000-4x9x3.4x[4]
200 and 6007 daysSignificant increase--[6][7]
6007 days-IncreasedIncreased[6][7]

Visualizations

GPR40_Signaling_Pathway cluster_cell Pancreatic β-cell / Hepatocyte GPR40 GPR40 Gq Gαq GPR40->Gq Agonist Binding PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca2 Ca²⁺ Release (from ER) IP3->Ca2 PKC PKC Activation Ca2->PKC Insulin_Secretion Insulin Secretion (in β-cells) PKC->Insulin_Secretion

Caption: GPR40 signaling pathway via Gαq activation.

Caption: Experimental workflow for assessing hepatotoxicity.

Logical_Relationship cluster_logic Mitigation Strategy Logic cluster_consequences Hepatotoxic Consequences cluster_features Favorable Features problem Carboxylic Acid Moiety (e.g., TAK-875) glucuronidation Acyl Glucuronidation problem->glucuronidation mito_dysfunction Mitochondrial Dysfunction problem->mito_dysfunction bsep_inhibition Bile Transporter Inhibition problem->bsep_inhibition solution Safer GPR40 Agonist (e.g., CPL207280) oxidation Metabolism via Oxidation oxidation->solution mito_safe No Mitochondrial Effect mito_safe->solution bsep_safe Less Transporter Inhibition bsep_safe->solution

Caption: Logic for developing safer GPR40 agonists.

References

Validation & Comparative

A Comparative Analysis of Efficacy: AMG 837 Hemicalcium (Partial Agonist) vs. AM-1638 (Full Agonist) for the GPR40 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers in Metabolic Disease

The G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a promising therapeutic target for type 2 diabetes. Its activation by free fatty acids potentiates glucose-dependent insulin (B600854) secretion (GSIS) from pancreatic β-cells.[1][2][3][4] This guide provides a detailed comparison of two key GPR40 modulators: AMG 837, a partial agonist, and AM-1638, a full agonist, to elucidate their distinct mechanisms and therapeutic potentials.[5][6][7]

Differentiated Mechanisms of Action: The Enteroinsular Axis

GPR40 is expressed on both pancreatic β-cells and enteroendocrine cells in the intestine.[1] The degree of receptor activation—partial versus full agonism—determines the breadth of the physiological response.

  • AMG 837 (Partial Agonist): As a partial agonist, AMG 837 primarily engages the Gαq signaling pathway in pancreatic β-cells.[8][9][10] This leads to an increase in intracellular calcium and potentiates insulin secretion in a glucose-dependent manner.[2][3][4] However, its activity is insufficient to substantially stimulate the secretion of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) from intestinal enteroendocrine cells.[1]

  • AM-1638 (Full Agonist): In contrast, AM-1638 is a full agonist that potently activates GPR40 on both pancreatic β-cells and enteroendocrine cells.[1][5] This dual engagement of the "enteroinsular axis" means that in addition to directly stimulating GSIS, AM-1638 also robustly promotes the secretion of GLP-1 and GIP.[1] These incretin hormones, in turn, act on their own receptors on β-cells to further amplify insulin secretion, suppress glucagon, and provide other metabolic benefits.[1][11] Interestingly, studies suggest that AMG 837 and AM-1638 bind to distinct sites on the GPR40 receptor.[1]

GPR40_Signaling cluster_pancreas Pancreatic β-Cell cluster_gut Enteroendocrine Cell pancreas_node GPR40 gsis Glucose-Stimulated Insulin Secretion (GSIS) pancreas_node->gsis Gαq / Ca2+ ↑ gut_node GPR40 incretins GLP-1 / GIP Secretion gut_node->incretins Gαq / Gαs / cAMP ↑ incretins->gsis amg837 AMG 837 (Partial Agonist) amg837->pancreas_node am1638 AM-1638 (Full Agonist) am1638->pancreas_node am1638->gut_node

GPR40 Agonist Signaling Pathways

Data Presentation: Efficacy Comparison

The following tables summarize the quantitative differences in the efficacy of AMG 837 and AM-1638 based on preclinical data.

Table 1: In Vitro Potency and Efficacy
ParameterAssayCell LineAMG 837 (Partial Agonist)AM-1638 (Full Agonist)Reference
Potency (EC50) Calcium Flux (human GPR40)CHO13.5 nM~12.9 nM[1][12][13]
Inositol (B14025) Phosphate (mouse GPR40)-11.0 ± 0.05 nM12.9 ± 1.4 nM[1]
Insulin Secretion (mouse islets)Primary Mouse Islets142 ± 20 nM0.99 ± 0.15 µM[1][2][4]
Efficacy (% of Max) Calcium Flux vs. DHACHO (low GPR40 expression)~20%>100% (Full Agonist)[2][14]
Insulin Secretion (vs. AMG 837)Primary Mouse Islets1-fold (Baseline)3 to 4-fold increase[1]
Inositol Phosphate (vs. AMG 837)Primary Human Islets1-fold (Baseline)~8 to 10-fold greater efficacy[1]

DHA: Docosahexaenoic acid, an endogenous full agonist.

Table 2: In Vivo Effects in Rodent Models
ParameterModelAMG 837 (Partial Agonist)AM-1638 (Full Agonist)Reference
Glucose Lowering (OGTT) BDF/DIO Mice34% reduction in AUCglucose46% reduction in AUCglucose[14]
Plasma Insulin (OGTT) BDF/DIO MiceNo statistically significant increaseStatistically significant increase[14]
Incretin Secretion Rodent ModelsDoes not substantially increase GLP-1 or GIPSignificantly increases GLP-1 and GIP[1]

OGTT: Oral Glucose Tolerance Test; BDF/DIO: BDF1 mice with diet-induced obesity; AUC: Area Under the Curve.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of findings. Below are protocols for key experiments used to characterize GPR40 agonists.

In Vitro Assay Methodologies
  • Calcium Flux Assay:

    • Objective: To measure GPR40 activation via the Gαq pathway, leading to intracellular calcium mobilization.

    • Protocol:

      • HEK293 or CHO cells stably overexpressing human GPR40 are plated in 384-well plates.[10]

      • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

      • Test compounds (AMG 837 or AM-1638) are added at varying concentrations.

      • Changes in fluorescence intensity, corresponding to changes in intracellular calcium, are measured using a plate reader like a FLIPR (Fluorometric Imaging Plate Reader).[15]

      • Data are normalized and plotted to determine EC50 values.[15]

  • Inositol Phosphate (IP) Accumulation Assay:

    • Objective: To quantify the production of the second messenger inositol phosphate, another indicator of Gαq pathway activation.

    • Protocol:

      • A9 cells or HEK293 cells stably expressing GPR40 are used.[15][16]

      • Cells are incubated with myo-[3H]inositol to radiolabel cellular phosphoinositides.

      • After labeling, cells are treated with the test agonists in the presence of LiCl (to inhibit inositol monophosphatase).

      • The reaction is terminated, and the cells are lysed.

      • Total [3H]inositol phosphates are isolated using anion exchange chromatography and quantified by scintillation counting.

  • Islet Insulin Secretion Assay:

    • Objective: To measure the direct effect of agonists on glucose-stimulated insulin secretion in primary pancreatic islets.

    • Protocol:

      • Islets are isolated from mice (e.g., C57BL/6) by collagenase digestion of the pancreas.[2]

      • Islets are pre-incubated in Krebs-Ringer Bicarbonate (KRB) buffer with low glucose (e.g., 2-3 mM).[15]

      • Groups of islets are then incubated for a set time (e.g., 60 minutes) in KRB buffer containing either low glucose, high glucose (e.g., 16.7 mM), or high glucose plus various concentrations of the test agonist.[1][15]

      • The supernatant is collected, and the concentration of secreted insulin is measured by radioimmunoassay (RIA) or ELISA.

In Vivo Study Methodology
  • Oral Glucose Tolerance Test (OGTT):

    • Objective: To assess the in vivo efficacy of the agonists on glucose disposal and insulin secretion in response to a glucose challenge.

    • Protocol:

      • Rodents (e.g., Sprague-Dawley rats or diet-induced obese mice) are fasted overnight.[3][14]

      • A baseline blood sample is collected (t=0).

      • The test compound (e.g., AMG 837 at 0.3 mg/kg) or vehicle is administered by oral gavage.[13]

      • After a set pre-treatment period (e.g., 30-60 minutes), a concentrated glucose solution is administered orally.[2][14]

      • Blood samples are collected at multiple time points post-glucose challenge (e.g., 15, 30, 60, 120 minutes).

      • Blood glucose levels are measured immediately. Plasma is isolated for subsequent analysis of insulin and incretin levels.

      • The area under the curve (AUC) for glucose and insulin is calculated to quantify the overall effect.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation start_vitro Synthesized Compound assay1 Calcium Flux Assay (Potency - EC50) start_vitro->assay1 assay2 IP Accumulation Assay (Mechanism) start_vitro->assay2 assay3 Islet Insulin Secretion (Primary Cell Function) assay1->assay3 assay2->assay3 start_vivo Lead Compound (from In Vitro) assay3->start_vivo Promising Candidate pk_study Pharmacokinetics (PK) Study start_vivo->pk_study ogtt Oral Glucose Tolerance Test (OGTT) pk_study->ogtt analysis Measure Glucose, Insulin, GLP-1 ogtt->analysis

Typical Workflow for GPR40 Agonist Evaluation

Conclusion

The comparison between AMG 837 and AM-1638 highlights a critical distinction in GPR40 pharmacology. While the partial agonist AMG 837 effectively enhances GSIS through direct action on pancreatic β-cells, the full agonist AM-1638 demonstrates superior glycemic control in preclinical models.[5][14] This enhanced efficacy is attributed to its ability to engage the full enteroinsular axis, stimulating both insulin and incretin secretion.[1] The dual mechanism of full GPR40 agonists like AM-1638 may offer a more comprehensive therapeutic approach for type 2 diabetes, potentially providing greater efficacy and additional metabolic benefits derived from increased GLP-1 levels.[1][11] These findings underscore the importance of agonist profile in designing next-generation GPR40-targeted therapies.

References

AMG 837 hemicalcium versus TAK-875: a comparative analysis of GPR40 partial agonists

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of two pioneering G protein-coupled receptor 40 (GPR40) partial agonists, AMG 837 hemicalcium and TAK-875, reveals key differences in their preclinical profiles and clinical trajectories. Both compounds entered clinical development as promising novel therapies for type 2 diabetes, leveraging a glucose-dependent insulin (B600854) secretion mechanism.[1][2][3] However, their journeys diverged, with TAK-875's development being halted due to unforeseen liver toxicity.[4][5] This guide provides a comprehensive comparison of their performance, supported by experimental data, to inform researchers and drug development professionals.

Performance and Efficacy: A Head-to-Head Comparison

AMG 837 and TAK-875 are both potent agonists of GPR40, a G protein-coupled receptor predominantly expressed in pancreatic β-cells that mediates the insulinotropic effects of free fatty acids.[1][2][4] Activation of GPR40 by these synthetic agonists enhances glucose-stimulated insulin secretion (GSIS), offering a mechanism to improve glycemic control with a potentially lower risk of hypoglycemia compared to traditional insulin secretagogues like sulfonylureas.[1][6]

While direct side-by-side pharmacological comparisons in published literature are limited, available data allows for a comparative assessment of their in vitro potency and in vivo efficacy.[1][2]

In Vitro Potency

The following table summarizes the reported in vitro potencies of AMG 837 and TAK-875 in various functional assays.

ParameterThis compoundTAK-875Assay System
hGPR40 Ca2+ Flux EC50 ~13.5 nMNot explicitly stated in direct comparisonCHO cells expressing human GPR40
hGPR40 IP Accumulation EC50 ~7.8 nMNot explicitly stated in direct comparisonA9 cells expressing human GPR40
GTPγS Binding EC50 ~1.5 nMNot explicitly statedMembranes from A9 cells expressing human GPR40
Insulin Secretion EC50 ~142 nMNot explicitly statedIsolated mouse islets

Note: EC50 values can vary depending on the specific assay conditions and cell lines used. The data presented here is a compilation from multiple sources for comparative purposes.

In Vivo Efficacy in Rodent Models

Both AMG 837 and TAK-875 have demonstrated robust glucose-lowering effects in preclinical rodent models of diabetes.

ParameterThis compoundTAK-875Animal Model
Oral Glucose Tolerance Test (OGTT) Dose-dependent improvement in glucose toleranceMarked glucose-lowering effectsSprague-Dawley rats, Zucker fatty rats
Effective Dose (OGTT) Half-maximal dose of ~0.05 mg/kg in ratsNot explicitly statedSprague-Dawley rats

AMG 837 was shown to improve glucose tolerance and enhance insulin secretion in a dose-dependent manner in both normal and diabetic rats.[1][2] Similarly, TAK-875 demonstrated potent plasma glucose-lowering and insulinotropic actions in diabetic rats.

GPR40 Signaling Pathway and Mechanism of Action

Activation of GPR40 by partial agonists like AMG 837 and TAK-875 initiates a signaling cascade within pancreatic β-cells, ultimately leading to enhanced insulin secretion in a glucose-dependent manner.

GPR40_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist AMG 837 or TAK-875 GPR40 GPR40 Agonist->GPR40 Binds to Gq Gαq GPR40->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R on Insulin_Vesicles Insulin Vesicles DAG->Insulin_Vesicles Potentiates exocytosis of Ca2 ↑ [Ca²⁺]i ER->Ca2 Releases Ca²⁺ Ca2->Insulin_Vesicles Triggers exocytosis of Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion

Caption: GPR40 signaling pathway in pancreatic β-cells.

Upon agonist binding, GPR40 couples to Gαq, activating phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca²⁺) into the cytoplasm. The resulting increase in intracellular Ca²⁺ concentration, along with the action of DAG, triggers the exocytosis of insulin-containing vesicles, but only in the presence of elevated glucose levels.

Experimental Protocols

A detailed understanding of the methodologies used to characterize these compounds is crucial for interpreting the data. Below are generalized protocols for key experiments.

Calcium Flux Assay

This assay measures the increase in intracellular calcium concentration following GPR40 activation.

Calcium_Flux_Workflow Cell_Culture 1. Culture GPR40-expressing cells (e.g., CHO, HEK293) Dye_Loading 2. Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) Cell_Culture->Dye_Loading Compound_Addition 3. Add test compound (AMG 837 or TAK-875) Dye_Loading->Compound_Addition Measurement 4. Measure fluorescence intensity over time using a plate reader Compound_Addition->Measurement Data_Analysis 5. Analyze data to determine EC50 values Measurement->Data_Analysis

Caption: General workflow for a calcium flux assay.

Methodology:

  • Cell Culture: Cells stably or transiently expressing the human GPR40 receptor (e.g., CHO or HEK293 cells) are cultured in appropriate media.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) which increases its fluorescence upon binding to calcium.

  • Compound Addition: The test compound (AMG 837 or TAK-875) at various concentrations is added to the cells.

  • Fluorescence Measurement: The change in fluorescence intensity is measured over time using a fluorescence plate reader.

  • Data Analysis: The data is analyzed to generate dose-response curves and calculate the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay assesses the ability of the compounds to potentiate insulin secretion from pancreatic islets in the presence of high glucose.

Methodology:

  • Islet Isolation: Pancreatic islets are isolated from rodents (e.g., mice or rats).

  • Pre-incubation: The isolated islets are pre-incubated in a low-glucose buffer to establish a baseline.

  • Incubation with Compounds: The islets are then incubated in a high-glucose buffer in the presence or absence of the test compound (AMG 837 or TAK-875) at various concentrations.

  • Supernatant Collection: After the incubation period, the supernatant is collected.

  • Insulin Measurement: The concentration of insulin in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

  • Data Analysis: The amount of insulin secreted in the presence of the compound is compared to the amount secreted in its absence to determine the potentiation of GSIS.

The Diverging Paths: Clinical Development and Safety

While both AMG 837 and TAK-875 showed promise in preclinical studies, their clinical development pathways diverged significantly. The development of TAK-875 was terminated in Phase III clinical trials due to observations of liver toxicity in a subset of patients.[4][5] Mechanistic studies have suggested that the hepatotoxicity of TAK-875 may be related to the formation of a reactive acyl glucuronide metabolite, inhibition of bile salt export pump (BSEP), and mitochondrial dysfunction.[7][8][9][10][11]

The clinical development status of AMG 837 is less publicly documented, and it is not currently an approved therapeutic.

Conclusion

This compound and TAK-875 represent two of the pioneering GPR40 partial agonists that demonstrated the therapeutic potential of this target for type 2 diabetes. Both compounds effectively enhance glucose-stimulated insulin secretion and improve glycemic control in preclinical models. However, the clinical development of TAK-875 was halted due to safety concerns, highlighting the critical importance of thorough toxicological evaluation in drug development. The comparative analysis of these two molecules provides valuable insights for the design and development of future GPR40 agonists with improved efficacy and safety profiles. The distinct clinical outcomes underscore the subtle but critical differences in the pharmacological and metabolic properties of drug candidates, even those with similar mechanisms of action.

References

How does AMG 837 hemicalcium compare to endogenous ligands like docosahexaenoic acid (DHA)?

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of AMG 837 Hemicalcium and the Endogenous Ligand Docosahexaenoic Acid (DHA)

In the landscape of metabolic disease research, both synthetic and endogenous ligands for free fatty acid receptors (FFARs) are of significant interest. This guide provides a detailed comparison of the synthetic compound this compound and the endogenous omega-3 fatty acid, docosahexaenoic acid (DHA). While both molecules are involved in metabolic regulation, they exhibit distinct pharmacological profiles by targeting different G protein-coupled receptors.

Target Receptor Specificity: A Key Differentiator

A crucial point of distinction is that this compound is a potent and selective partial agonist of the free fatty acid receptor 1 (FFA1), also known as G protein-coupled receptor 40 (GPR40).[1][2][3][4][5] Conversely, docosahexaenoic acid (DHA) is a well-established endogenous ligand for G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4).[6][7][8][9] Notably, experimental data indicates that AMG 837 does not exhibit activity at the GPR120 receptor at concentrations up to 10 µM, highlighting its specificity for GPR40.[10][11]

Quantitative Comparison of Receptor Activity

The following tables summarize the available quantitative data on the activity of AMG 837 at GPR40 and DHA at GPR120.

Table 1: Potency and Efficacy of this compound at GPR40/FFA1

ParameterSpeciesValueAssay Type
pIC50Human8.13[3H]AMG 837 Binding
EC50Human13.5 nMCalcium Flux
EC50Mouse22.6 nMCalcium Flux
EC50Rat31.7 nMCalcium Flux
EC50Mouse Islets142 ± 20 nMInsulin (B600854) Secretion

Data sourced from multiple references.[3][4][11]

Table 2: Activity of Docosahexaenoic Acid (DHA) at GPR120/FFAR4

ParameterEffectCell Type/System
AgonistAnti-inflammatory effectsMacrophages
AgonistInsulin sensitizing effectsAdipocytes, Macrophages
AgonistGLUT4 translocationAdipocytes
AgonistcPLA2 activation and PGE2 releaseMacrophages

Direct binding affinity (Ki) and potency (EC50) values for DHA at GPR120 are not consistently reported in the provided search results, reflecting the complexities of studying endogenous ligand interactions.

Signaling Pathways and Mechanisms of Action

The differential receptor activation by AMG 837 and DHA leads to distinct downstream signaling cascades.

AMG 837 and GPR40 Signaling:

Activation of GPR40 by agonists like AMG 837 primarily couples to the Gαq/11 pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), a key event in the potentiation of glucose-dependent insulin secretion from pancreatic β-cells.[12]

GPR40_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol AMG837 AMG 837 GPR40 GPR40/FFA1 AMG837->GPR40 binds Gaq Gαq/11 GPR40->Gaq activates PLC PLC IP3 IP3 PLC->IP3 produces Gaq->PLC activates Ca_release ↑ [Ca²⁺]i IP3->Ca_release stimulates Insulin_secretion Insulin Secretion Ca_release->Insulin_secretion potentiates

GPR40 signaling pathway activated by AMG 837.

DHA and GPR120 Signaling:

DHA-mediated activation of GPR120 initiates a more multifaceted signaling response. Similar to GPR40, GPR120 can couple to Gαq/11 to mobilize intracellular calcium.[13][14] However, a distinct and critical pathway involves the recruitment of β-arrestin 2.[7][8] The GPR120-β-arrestin 2 complex can internalize and lead to the inhibition of TAK1, a key kinase in pro-inflammatory signaling pathways initiated by TNF-α and Toll-like receptors (TLRs).[7][8] This β-arrestin 2-dependent pathway is central to the potent anti-inflammatory effects of DHA and other GPR120 agonists.[7][8] Furthermore, GPR120 activation in adipocytes can stimulate GLUT4 translocation and glucose uptake.[7][8]

GPR120_Signaling cluster_membrane_120 Plasma Membrane cluster_cytosol_120 Cytosol DHA DHA GPR120 GPR120/FFAR4 DHA->GPR120 binds Gaq_120 Gαq/11 GPR120->Gaq_120 activates Barr2 β-arrestin 2 GPR120->Barr2 recruits GLUT4_translocation GLUT4 Translocation GPR120->GLUT4_translocation stimulates Ca_release_120 ↑ [Ca²⁺]i Gaq_120->Ca_release_120 stimulates TAK1_inhibition TAK1 Inhibition Barr2->TAK1_inhibition mediates Anti_inflammatory Anti-inflammatory Effects TAK1_inhibition->Anti_inflammatory

GPR120 signaling pathways activated by DHA.

Experimental Protocols

A common method to assess the activity of agonists on both GPR40 and GPR120 is the calcium flux assay.

Calcium Flux Assay Protocol:

  • Cell Culture: CHO-K1 cells are transiently or stably transfected with the cDNA encoding the human GPR40 or GPR120 receptor and a calcium-sensitive reporter, such as aequorin or a fluorescent calcium indicator (e.g., Fluo-4).

  • Cell Plating: Transfected cells are plated into 96-well or 384-well microplates and cultured to form a confluent monolayer.

  • Compound Preparation: AMG 837 or DHA is serially diluted in an appropriate assay buffer to create a concentration-response curve.

  • Assay Procedure: The cell culture medium is removed, and cells are loaded with the calcium-sensitive dye for a specified time at 37°C. After loading, the cells are washed.

  • Signal Detection: The microplate is placed in a plate reader capable of detecting the signal from the calcium indicator (e.g., a fluorometric imaging plate reader). A baseline reading is taken.

  • Agonist Addition: The diluted compounds (AMG 837 or DHA) are added to the wells, and the change in fluorescence or luminescence is monitored in real-time.

  • Data Analysis: The increase in intracellular calcium is quantified. The EC50 values are determined by plotting the response against the logarithm of the agonist concentration and fitting the data to a sigmoidal dose-response curve.

Calcium_Flux_Workflow Transfection Transfect CHO cells with GPR40/GPR120 and Aequorin Plating Plate cells in multi-well plates Transfection->Plating Loading Load cells with calcium-sensitive dye Plating->Loading Washing Wash cells to remove excess dye Loading->Washing Baseline Measure baseline fluorescence/luminescence Washing->Baseline Addition Add serial dilutions of AMG 837 or DHA Baseline->Addition Detection Monitor real-time change in signal Addition->Detection Analysis Calculate EC50 from dose-response curve Detection->Analysis

Workflow for a typical calcium flux assay.

Conclusion

References

Comparative Efficacy of AMG 837 Hemicalcium in In Vivo Glucose Lowering: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vivo glucose-lowering effects of AMG 837 hemicalcium, a partial agonist of the G-protein coupled receptor 40 (GPR40/FFA1), against other relevant compounds. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of AMG 837's performance and reproducibility.

Executive Summary

AMG 837 is a potent GPR40 partial agonist that has demonstrated significant glucose-lowering effects in rodent models of normal and diabetic physiology.[1][2][3] Its mechanism of action is dependent on ambient glucose levels, which suggests a lower risk of hypoglycemia compared to some other insulin (B600854) secretagogues.[1] This guide compares the efficacy of AMG 837 with the GPR40 full agonist AM-1638 and another GPR40 partial agonist, TAK-875. Additionally, the GPR120 agonist TUG-891 is included as a comparator targeting a different free fatty acid receptor. The data presented is compiled from various preclinical studies, and while direct head-to-head reproducibility studies are limited, the consistency of findings across independent experiments provides a degree of confidence in its biological activity.

Data Presentation

The following tables summarize the in vivo glucose-lowering effects of AMG 837 and comparator compounds.

Table 1: In Vivo Glucose-Lowering Efficacy of AMG 837 in Rodent Models

Animal ModelDose (mg/kg, p.o.)Glucose ChallengeKey FindingsReference
Sprague-Dawley Rats0.03, 0.1, 0.3Intraperitoneal Glucose Tolerance Test (IPGTT)Dose-dependent improvement in glucose tolerance. At 0.3 mg/kg, glucose AUC improved by 18.8%.[1][1]
Zucker Fatty Rats0.03, 0.1, 0.3 (single dose)IPGTTSignificant improvement in glucose tolerance.[1][1]
Zucker Fatty Rats0.03, 0.1, 0.3 (21-day repeat dose)IPGTTSustained improvement in glucose tolerance with a 25% decrease in glucose AUC at 0.3 mg/kg on day 21.[1][1]

Table 2: Comparative In Vivo Efficacy of GPR40 Agonists

CompoundClassAnimal ModelDose (mg/kg, p.o.)Glucose ChallengeComparative EfficacyReference
AMG 837 Partial AgonistBDF/DIO MiceNot specifiedOral Glucose Tolerance Test (OGTT)Provided a 34% improvement in AUCglucose.[4][4]
AM-1638 Full AgonistBDF/DIO MiceNot specifiedOGTTShowed greater efficacy with a 46% improvement in AUCglucose and a significant increase in plasma insulin.[4][4]
TAK-875 Partial AgonistN-STZ-1.5 Rats1, 3, 10OGTTShowed clear improvement in glucose tolerance and augmented insulin secretion.[5][5]

Table 3: In Vivo Effects of GPR120 Agonist TUG-891

CompoundClassAnimal ModelDose (mg/kg)Key Findings on Glucose HomeostasisReference
TUG-891 GPR120 AgonistMiceNot specifiedRegulates metabolism and glucose homeostasis.[6][6]

Experimental Protocols

Oral Glucose Tolerance Test (OGTT)

The oral glucose tolerance test is a standard procedure to assess glucose metabolism. While specific parameters may vary slightly between studies, a general protocol is as follows:

  • Animal Fasting: Rodents (mice or rats) are fasted overnight for approximately 16-18 hours with free access to water.[1][5]

  • Baseline Blood Glucose: A baseline blood sample is collected, typically from the tail vein, to measure fasting blood glucose levels.

  • Compound Administration: The test compound (e.g., AMG 837) or vehicle is administered orally (p.o.) via gavage.

  • Glucose Challenge: After a specific time post-compound administration (e.g., 30-60 minutes), a glucose solution (typically 1-2 g/kg body weight) is administered orally.[1][4]

  • Blood Sampling: Blood samples are collected at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes) to measure blood glucose concentrations.

  • Data Analysis: The area under the curve (AUC) for glucose is calculated to determine the overall glucose excursion.

Intraperitoneal Glucose Tolerance Test (IPGTT)

The IPGTT is similar to the OGTT, with the primary difference being the route of glucose administration.

  • Animal Fasting and Baseline Measurement: Same as for the OGTT.

  • Compound Administration: The test compound or vehicle is administered, typically orally.

  • Glucose Challenge: A glucose solution is administered via intraperitoneal (i.p.) injection.

  • Blood Sampling and Data Analysis: Same as for the OGTT.[1]

Mandatory Visualization

GPR40 Signaling Pathway

The activation of GPR40 by agonists like AMG 837 in pancreatic β-cells leads to the potentiation of glucose-stimulated insulin secretion (GSIS). The primary signaling cascade involves the Gq/11 pathway.

GPR40_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular AMG_837 AMG 837 GPR40 GPR40 AMG_837->GPR40 Gq_protein Gq/11 GPR40->Gq_protein activates PLC PLC Gq_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC PKC DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release leads to Insulin_Vesicle Insulin Vesicle Ca_release->Insulin_Vesicle triggers fusion of PKC->Insulin_Vesicle promotes fusion of Insulin_Secretion Insulin Secretion Insulin_Vesicle->Insulin_Secretion results in OGTT_Workflow Start Start Fasting Overnight Fasting (16-18 hours) Start->Fasting Baseline_BG Measure Baseline Blood Glucose Fasting->Baseline_BG Compound_Admin Oral Administration of AMG 837 or Vehicle Baseline_BG->Compound_Admin Wait Wait (30-60 minutes) Compound_Admin->Wait Glucose_Challenge Oral Glucose Challenge (1-2 g/kg) Wait->Glucose_Challenge Blood_Sampling Blood Sampling at Multiple Time Points (0, 15, 30, 60, 90, 120 min) Glucose_Challenge->Blood_Sampling Data_Analysis Analyze Blood Glucose Levels and Calculate AUC Blood_Sampling->Data_Analysis End End Data_Analysis->End

References

Comparative Analysis of AMG 837 Hemicalcium Cross-Reactivity with Free Fatty Acid Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological activity of AMG 837 hemicalcium, a potent GPR40/FFAR1 agonist, against other related free fatty acid receptors (FFARs). The data presented herein is compiled from preclinical studies to objectively assess the selectivity profile of AMG 837.

Executive Summary

AMG 837 is a novel, synthetic agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3] It has been investigated for its potential as a therapeutic agent for type 2 diabetes due to its ability to enhance glucose-stimulated insulin (B600854) secretion (GSIS).[1][3][4][5][6] A critical aspect of its preclinical evaluation is its selectivity for GPR40 over other members of the free fatty acid receptor family, which include GPR41 (FFAR3), GPR43 (FFAR2), and GPR120 (FFAR4). Experimental data demonstrates that AMG 837 is a highly selective partial agonist for GPR40, exhibiting no significant activity at other tested FFARs.[1][4][7]

Cross-Reactivity Data

The selectivity of AMG 837 has been primarily evaluated using in vitro functional assays, such as calcium mobilization assays, in cell lines expressing the respective human receptors. The following table summarizes the quantitative data on the activity of AMG 837 across various free fatty acid receptors.

ReceptorAlternative NameLigand ClassAMG 837 Activity (EC50)Concentration TestedReference
GPR40 FFAR1 Long-chain fatty acids13.5 ± 0.8 nM -[1]
GPR41FFAR3Short-chain fatty acidsNo activity observedup to 10 µM[1][4][7]
GPR43FFAR2Short-chain fatty acidsNo activity observedup to 10 µM[1][4][7]
GPR120FFAR4Long-chain fatty acidsNo activity observedup to 10 µM[1][4][7]

Signaling Pathways and Experimental Workflow

The activation of GPR40 by AMG 837 initiates a signaling cascade that results in the potentiation of insulin secretion in pancreatic β-cells. This is primarily mediated through the Gαq pathway.

GPR40_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol AMG837 AMG 837 GPR40 GPR40 (FFAR1) AMG837->GPR40 binds Gaq Gαq GPR40->Gaq activates PLC PLC Gaq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER releases Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Insulin Insulin Secretion Ca_cyto->Insulin potentiates

Caption: GPR40 signaling pathway activated by AMG 837.

The determination of AMG 837's cross-reactivity involves a systematic experimental workflow.

Experimental_Workflow start Start cell_culture Cell Line Culture (e.g., CHO cells) start->cell_culture transfection Transient Transfection with human FFAR constructs (GPR40, GPR41, GPR43, GPR120) and Aequorin plasmid cell_culture->transfection assay_prep Cell Plating and Incubation transfection->assay_prep compound_add Addition of AMG 837 (concentration gradient) assay_prep->compound_add measurement Measurement of Ca²⁺-induced Luminescence compound_add->measurement data_analysis Data Analysis (EC50 determination) measurement->data_analysis comparison Comparison of Activity across FFARs data_analysis->comparison end End comparison->end

Caption: Experimental workflow for assessing cross-reactivity.

The logical relationship for determining selectivity is straightforward.

Selectivity_Logic cluster_input Experimental Outcome cluster_conclusion Conclusion activity_gpr40 Activity at GPR40? selective Selective Agonist activity_gpr40->selective Yes activity_others Activity at other FFARs? activity_others->selective No non_selective Non-selective Agonist activity_others->non_selective Yes

Caption: Logic for determining agonist selectivity.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the cross-reactivity studies of AMG 837.

Calcium Mobilization (Aequorin) Assay

This assay is a common method to assess the activation of G protein-coupled receptors that signal through the Gαq pathway, leading to an increase in intracellular calcium ([Ca²⁺]i).[1]

Objective: To measure the ability of AMG 837 to stimulate an increase in intracellular calcium in cells expressing different free fatty acid receptors.

Materials:

  • Chinese Hamster Ovary (CHO) cells

  • Expression plasmids for human GPR40, GPR41, GPR43, and GPR120

  • Aequorin expression plasmid

  • Cell culture media and supplements

  • This compound

  • Luminometer

Procedure:

  • Cell Culture and Transfection: CHO cells are cultured in appropriate media. For the assay, cells are transiently co-transfected with a plasmid encoding the specific human free fatty acid receptor (GPR40, GPR41, GPR43, or GPR120) and a plasmid encoding the calcium-sensitive photoprotein aequorin.[1]

  • Cell Plating: Transfected cells are seeded into multi-well plates and incubated to allow for receptor expression.

  • Aequorin Reconstitution: Prior to the assay, the cells are incubated with coelenterazine (B1669285), the luciferin (B1168401) substrate for aequorin, allowing it to enter the cells and reconstitute the functional photoprotein.

  • Compound Addition: Varying concentrations of AMG 837 are added to the wells.

  • Signal Detection: The plate is immediately placed in a luminometer. An increase in intracellular calcium binds to aequorin, triggering a conformational change that results in the oxidation of coelenterazine and the emission of light. The light intensity is measured over time.

  • Data Analysis: The luminescent signal is integrated to quantify the total calcium response. Dose-response curves are generated by plotting the response against the logarithm of the AMG 837 concentration. The EC50 value, which is the concentration of agonist that gives half-maximal response, is calculated from these curves.

[³⁵S]GTPγS Binding Assay

This biochemical assay measures the activation of G proteins by a GPCR agonist.

Objective: To determine the ability of AMG 837 to stimulate the binding of [³⁵S]GTPγS to G proteins coupled to GPR40.

Materials:

  • Cell membranes prepared from a cell line stably expressing human GPR40 (e.g., A9_GPR40).[1][4]

  • [³⁵S]GTPγS (a non-hydrolyzable analog of GTP)

  • This compound

  • Assay buffer containing GDP

  • Scintillation counter

Procedure:

  • Membrane Preparation: Cells overexpressing the target receptor are harvested and lysed to prepare a crude membrane fraction.

  • Assay Reaction: The cell membranes are incubated with a fixed concentration of [³⁵S]GTPγS, GDP, and varying concentrations of AMG 837 in an assay buffer.

  • Incubation: The reaction is incubated to allow for agonist-stimulated G protein activation and the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

  • Termination and Filtration: The reaction is terminated by rapid filtration through a filter plate, which traps the membranes while allowing unbound [³⁵S]GTPγS to be washed away.

  • Detection: The radioactivity retained on the filters, corresponding to the amount of [³⁵S]GTPγS bound to the G proteins, is measured using a scintillation counter.

  • Data Analysis: The specific binding is determined by subtracting non-specific binding (measured in the presence of a saturating concentration of unlabeled GTPγS). Dose-response curves are constructed to calculate the EC50 value.

Conclusion

References

Unveiling the Partial Agonist Profile of AMG 837 Hemicalcium: A Comparative Analysis in GPR40/FFA1 Assay Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the partial agonist activity of AMG 837 hemicalcium at the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFA1). Targeted at researchers, scientists, and drug development professionals, this document summarizes quantitative data from key in vitro assays, details experimental methodologies, and visually represents the underlying signaling pathways and experimental workflows. We objectively compare the performance of AMG 837 with other notable GPR40 agonists, including the full agonist AM-1638 and the partial agonist TAK-875, supported by experimental data.

Comparative Analysis of In Vitro Agonist Activity at GPR40/FFA1

The partial agonist nature of this compound is evident across multiple assay systems, where it demonstrates potent activation of the GPR40 receptor but with a lower maximal response compared to endogenous ligands and synthetic full agonists.[1] This characteristic is crucial for its therapeutic potential, aiming to enhance glucose-stimulated insulin (B600854) secretion (GSIS) with a reduced risk of hypoglycemia.[2]

Table 1: Comparative Potency (EC50) of GPR40 Agonists in Various In Vitro Assays
CompoundAssay TypeSpeciesCell LineEC50 (nM)Citation(s)
AMG 837 Calcium Flux HumanCHO13.5[3]
MouseCHO22.6[3]
RatCHO31.7[3]
Inositol (B14025) Phosphate Accumulation MouseA911.0[1]
GTPγS Binding HumanA91.5
Glucose-Stimulated Insulin Secretion MousePrimary Islets142[3]
AM-1638 (Full Agonist) Calcium Flux HumanCHO160[4][5]
Inositol Phosphate Accumulation Mouse-12.9[1]
Glucose-Stimulated Insulin Secretion MousePrimary Islets990[1]
TAK-875 (Partial Agonist) Inositol Phosphate Accumulation HumanCHO72[2]
Table 2: Comparative Efficacy (Emax) of GPR40 Agonists
CompoundAssay TypeCell LineEmax (% of control/full agonist)Citation(s)
AMG 837 Calcium Flux CHO29% (compared to natural ligands)[1]
AM-1638 Inositol Phosphate Accumulation A9110-182% (compared to γ-linolenic acid)[6]

GPR40/FFA1 Signaling Pathway

Activation of the GPR40/FFA1 receptor by agonists like AMG 837 primarily initiates a signaling cascade through the Gαq subunit of the heterotrimeric G protein.[7] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a key signal for potentiating glucose-stimulated insulin secretion from pancreatic β-cells.[8]

GPR40_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPR40 GPR40/FFA1 Receptor G_protein Gαq/11 GPR40->G_protein Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) Ca2_release Ca²⁺ Release from ER IP3->Ca2_release Triggers DAG Diacylglycerol (DAG) Insulin_Secretion Enhanced Insulin Secretion Ca2_release->Insulin_Secretion Potentiates Ligand AMG 837 Ligand->GPR40 Binds to G_protein->PLC Activates PIP2->IP3 PIP2->DAG

GPR40/FFA1 receptor signaling cascade.

Experimental Protocols

Detailed methodologies for the key assays cited are provided below to ensure reproducibility and facilitate comparative analysis.

GTPγS Binding Assay

This functional assay measures the initial step of G protein activation following receptor agonism.[9]

  • Membrane Preparation: Prepare cell membranes from a cell line stably overexpressing the human GPR40 receptor (e.g., A9_GPR40).

  • Assay Buffer: Utilize a buffer containing HEPES, NaCl, MgCl2, and saponin.

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, varying concentrations of AMG 837 or other test compounds, GDP, and [35S]GTPγS.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for [35S]GTPγS binding.

  • Termination and Filtration: Stop the reaction by rapid filtration through a filter plate to separate bound from unbound [35S]GTPγS.

  • Detection: Wash the filters, dry the plate, and add scintillation cocktail. Measure the incorporated radioactivity using a microplate scintillation counter.[10]

  • Data Analysis: Determine the EC50 values by fitting the concentration-response data to a sigmoidal dose-response curve.

Calcium Flux Assay (Aequorin-based)

This assay quantifies the increase in intracellular calcium concentration upon receptor activation.

Calcium_Flux_Workflow A Seed CHO cells stably expressing GPR40 and aequorin B Incubate overnight A->B C Load cells with coelenterazine (aequorin substrate) B->C D Add varying concentrations of AMG 837 C->D E Measure luminescence signal immediately (kinetic read) D->E F Analyze data to determine EC50 and Emax E->F

Workflow for the aequorin-based calcium flux assay.
  • Cell Culture: Use a CHO cell line stably co-expressing the human GPR40 receptor and the photoprotein aequorin.

  • Cell Plating: Seed the cells into a 96- or 384-well plate and incubate overnight.

  • Aequorin Reconstitution: On the day of the assay, load the cells with the aequorin substrate, coelenterazine, in a buffer containing a low concentration of human serum albumin (HSA) to minimize compound binding.[1]

  • Compound Addition: Add serial dilutions of AMG 837 or other agonists to the wells.

  • Signal Detection: Immediately measure the luminescent signal using a luminometer. The binding of Ca2+ to aequorin results in the emission of light.[11][12]

  • Data Analysis: Plot the luminescent response against the compound concentration to calculate EC50 and Emax values.

Inositol Phosphate (IP) Accumulation Assay

This assay measures the accumulation of a downstream second messenger, inositol phosphate, following Gαq activation.[13]

  • Cell Labeling: Label A9_GPR40 cells overnight with [3H]myo-inositol.

  • Cell Wash and Pre-incubation: Wash the cells to remove unincorporated label and pre-incubate them in a buffer containing LiCl. LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.

  • Compound Stimulation: Add varying concentrations of AMG 837 or other test compounds and incubate for a specific duration (e.g., 30-60 minutes).

  • Extraction: Terminate the stimulation and extract the soluble inositol phosphates.

  • Purification: Separate the [3H]inositol phosphates from other radiolabeled molecules using anion-exchange chromatography.

  • Quantification: Measure the radioactivity of the eluted fractions using liquid scintillation counting.

  • Data Analysis: Calculate the fold increase in IP accumulation over basal levels and determine the EC50 values.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This ex vivo assay assesses the direct effect of compounds on insulin secretion from primary pancreatic islets.[14][15]

  • Islet Isolation: Isolate pancreatic islets from mice using collagenase digestion.

  • Islet Culture: Culture the isolated islets overnight to allow for recovery.

  • Pre-incubation: Pre-incubate the islets in a low-glucose buffer (e.g., 2.8 mM glucose) to establish a basal insulin secretion rate.

  • Stimulation: Incubate batches of islets with low glucose, high glucose (e.g., 16.7 mM), and high glucose plus varying concentrations of AMG 837 or other agonists.

  • Supernatant Collection: After the incubation period, collect the supernatant from each condition.

  • Insulin Measurement: Measure the insulin concentration in the collected supernatants using an ELISA or a radioimmunoassay.[16]

  • Data Analysis: Determine the potentiation of glucose-stimulated insulin secretion by the test compounds and calculate the EC50.

Conclusion

The data presented in this guide confirm the partial agonist activity of this compound at the GPR40/FFA1 receptor. It potently stimulates downstream signaling pathways, leading to the enhancement of glucose-stimulated insulin secretion, but with a maximal effect that is demonstrably lower than that of full agonists like AM-1638. This pharmacological profile underscores its potential as a therapeutic agent for type 2 diabetes with a favorable safety profile. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers in the field of metabolic disease and GPCR-targeted drug discovery.

References

A Comparative Analysis of Incretin Secretion: AMG 837 Hemicalcium vs. Full GLP-1 Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding Mechanistic Differences in Glucose Regulation

In the landscape of therapeutic development for type 2 diabetes, targeting the incretin (B1656795) system has proven to be a highly effective strategy. This guide provides a detailed comparison of two distinct pharmacological approaches: the GPR40 partial agonist AMG 837 hemicalcium and full agonists of the glucagon-like peptide-1 (GLP-1) receptor. While both aim to improve glycemic control, their underlying mechanisms, particularly concerning incretin secretion, are fundamentally different. This analysis is supported by experimental data to delineate their respective profiles.

Executive Summary

This compound is a potent, orally bioavailable partial agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1).[1][2][3] Its primary mechanism involves enhancing glucose-stimulated insulin (B600854) secretion (GSIS) directly from pancreatic β-cells.[4][5] In contrast, full GLP-1 receptor agonists, such as liraglutide (B1674861) and semaglutide, mimic the action of the endogenous incretin hormone GLP-1, directly stimulating its receptor on pancreatic β-cells and other tissues.

A critical distinction lies in their effects on incretin secretion. While GPR40 is expressed on enteroendocrine L-cells that produce GLP-1, preclinical studies indicate that AMG 837, as a partial agonist, does not substantially increase GLP-1 or GIP (glucose-dependent insulinotropic polypeptide) levels in vivo.[2] This suggests its therapeutic effect on glucose control is primarily driven by direct insulin secretion from the pancreas, not by amplifying the incretin axis.[2] Full GLP-1 receptor agonists, by their very nature, represent the activation of the incretin pathway.

Comparative Data: AMG 837 vs. Full GLP-1 Receptor Agonists

The following tables summarize the key pharmacological characteristics and effects of this compound in comparison to representative full GLP-1 receptor agonists.

Table 1: Pharmacodynamic Properties

ParameterThis compound (Partial GPR40 Agonist)Full GLP-1 Receptor Agonists (e.g., Liraglutide, Semaglutide)
Primary Target GPR40 / FFA1GLP-1 Receptor
Mechanism of Action Allosteric partial agonist of GPR40, enhances glucose-dependent insulin secretion.[1][2]Direct agonist of the GLP-1 receptor, mimicking endogenous GLP-1 action.
Effect on Insulin Secretion Potentiates glucose-stimulated insulin secretion from pancreatic β-cells.[4]Potently stimulates glucose-dependent insulin secretion.
Effect on GLP-1 Secretion Does not substantially increase GLP-1 levels in vivo.[2]Does not directly stimulate endogenous GLP-1 secretion; it acts as an exogenous agonist.
Effect on GIP Secretion Does not substantially increase GIP levels in vivo.[2]No direct effect.
Route of Administration Oral.[1]Subcutaneous injection.

Table 2: In Vitro Potency and Activity

AssayThis compoundReference
Human GPR40 Receptor Binding (pIC50) 8.13[1]
Human GPR40 Ca2+ Flux (EC50) 13.5 nM[2][3]
Mouse GPR40 Ca2+ Flux (EC50) 22.6 nM[2][3]
Rat GPR40 Ca2+ Flux (EC50) 31.7 nM[2][3]
Insulin Secretion from Mouse Islets (EC50) 142 ± 20 nM (in the presence of 16.7 mM glucose)[5]

Signaling Pathways and Mechanisms

The distinct mechanisms of AMG 837 and full GLP-1 receptor agonists are best understood by examining their respective signaling pathways.

AMG 837 and GPR40 Signaling

AMG 837 acts on GPR40, a Gαq-coupled receptor on pancreatic β-cells.[6] Its activation leads to a cascade that sensitizes the β-cell to glucose, thereby enhancing insulin secretion.

GPR40_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol AMG837 AMG 837 GPR40 GPR40/FFA1 Receptor AMG837->GPR40 Binds to Gq Gαq GPR40->Gq Activates PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Gq->PLC Activates ER Endoplasmic Reticulum (ER) IP3->ER Acts on InsulinVesicles Insulin Granules DAG->InsulinVesicles Promotes fusion Ca2 ↑ Intracellular Ca²⁺ ER->Ca2 Releases Ca²⁺ Ca2->InsulinVesicles Promotes fusion Secretion Insulin Secretion InsulinVesicles->Secretion

Caption: GPR40 signaling cascade initiated by AMG 837 in pancreatic β-cells.

Full Agonist and GLP-1 Receptor Signaling

Full GLP-1 receptor agonists bind to the GLP-1 receptor, a Gαs-coupled receptor, leading to the production of cyclic AMP (cAMP) and subsequent potentiation of insulin release.

GLP1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol GLP1_Agonist Full GLP-1 Receptor Agonist GLP1R GLP-1 Receptor GLP1_Agonist->GLP1R Binds to Gs Gαs GLP1R->Gs Activates AC Adenylate Cyclase (AC) cAMP ↑ cAMP AC->cAMP Converts ATP to Gs->AC Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates InsulinVesicles Insulin Granules PKA->InsulinVesicles Promotes fusion Epac2->InsulinVesicles Promotes fusion Secretion Insulin Secretion InsulinVesicles->Secretion

Caption: GLP-1 receptor signaling cascade initiated by a full agonist in pancreatic β-cells.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of these compounds. Below are representative protocols for key experiments.

In Vitro Calcium Flux Assay

This assay measures the potency of a compound to activate the GPR40 receptor.

  • Cell Culture: CHO (Chinese Hamster Ovary) cells are stably co-transfected with a plasmid expressing the human GPR40 receptor and a plasmid for a photoprotein like aequorin.

  • Compound Preparation: this compound is dissolved in DMSO to create a stock solution and then serially diluted to the desired concentrations in an assay buffer.

  • Assay Procedure:

    • Transfected cells are harvested and incubated with a coelenterazine (B1669285) substrate, which allows the aequorin to become active.

    • Cells are then plated into a 96-well plate.

    • The plate is placed in a luminometer capable of kinetic reading.

    • Varying concentrations of AMG 837 are injected into the wells.

    • The resulting light emission (luminescence), which is proportional to the intracellular calcium concentration, is measured over time.

  • Data Analysis: The peak luminescence signal is plotted against the compound concentration, and an EC50 value is determined using a four-parameter logistic fit.

In Vivo Glucose Tolerance Test in Rodents

This experiment evaluates the effect of a compound on glucose disposal and insulin secretion in a living organism.

GTT_Workflow start Fast Animals Overnight dose Administer Vehicle or AMG 837 (Oral Gavage) start->dose wait Wait 30 Minutes dose->wait baseline Collect Baseline Blood Sample (t=0) wait->baseline glucose Administer Glucose Bolus (Intraperitoneal Injection) baseline->glucose sampling Collect Blood Samples at 15, 30, 60, 120 min glucose->sampling analysis Measure Plasma Glucose and Insulin Levels sampling->analysis end Calculate AUC for Glucose and Insulin analysis->end

Caption: Workflow for a typical in vivo Intraperitoneal Glucose Tolerance Test (IPGTT).

  • Animal Model: Male Zucker fatty rats or normal Sprague-Dawley rats are used.[4]

  • Acclimation and Fasting: Animals are acclimated and then fasted overnight prior to the study.

  • Dosing: A cohort of animals is administered this compound (e.g., at doses of 0.03, 0.1, and 0.3 mg/kg) via oral gavage. A control group receives the vehicle.

  • Glucose Challenge: After a set time post-dosing (e.g., 30 minutes), a baseline blood sample is taken. Subsequently, a glucose solution is administered via intraperitoneal injection.

  • Blood Sampling: Blood is collected at various time points (e.g., 5, 15, 30, 60, 120 minutes) after the glucose challenge.

  • Analysis: Plasma is separated, and glucose and insulin concentrations are measured. The Area Under the Curve (AUC) for both glucose and insulin is calculated to quantify the treatment effect.[4][6]

Conclusion

The evaluation of this compound in comparison to full GLP-1 receptor agonists reveals two distinct, non-overlapping mechanisms for improving glycemic control. AMG 837 is a GPR40 partial agonist that enhances glucose-stimulated insulin secretion directly at the pancreatic β-cell, without a significant effect on the secretion of incretin hormones like GLP-1.[2] In contrast, full GLP-1 receptor agonists function as mimetics of the incretin system itself. This fundamental difference in their incretin secretion profiles is a key consideration for researchers and drug developers exploring novel pathways for the treatment of type 2 diabetes. The choice between targeting GPR40 and the GLP-1 receptor depends on the desired therapeutic profile and the potential for combination therapies that could leverage these complementary mechanisms.

References

A Comparative Guide to the In Vitro to In Vivo Anti-Diabetic Effects of AMG 837 Hemicalcium and Other GPR40 Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-diabetic properties of AMG 837 hemicalcium, a partial agonist of the G protein-coupled receptor 40 (GPR40/FFAR1), with other notable GPR40 agonists. The correlation between in vitro activity and in vivo efficacy is examined through a compilation of preclinical experimental data. This document is intended to serve as a resource for researchers in the field of metabolic diseases and drug discovery.

Introduction

GPR40 has emerged as a promising therapeutic target for type 2 diabetes due to its primary expression in pancreatic β-cells and its role in potentiating glucose-stimulated insulin (B600854) secretion (GSIS).[1] Activation of GPR40 by free fatty acids or synthetic agonists is believed to offer a glucose-dependent mechanism for enhancing insulin release, thereby minimizing the risk of hypoglycemia associated with other secretagogues like sulfonylureas.[2]

AMG 837 was developed as a potent partial agonist of GPR40 and entered clinical trials.[2][3] This guide compares its preclinical profile with that of fasiglifam (B1672068) (TAK-875), another partial agonist that was discontinued (B1498344) due to liver toxicity concerns, and AM-1638, a full agonist, to provide a broader perspective on the therapeutic potential and challenges of targeting GPR40.[1][4]

Comparative In Vitro Efficacy and Potency

The in vitro activity of GPR40 agonists is typically assessed through functional assays that measure downstream signaling events upon receptor activation, such as intracellular calcium mobilization and inositol (B14025) phosphate (B84403) accumulation. The potency (EC50) and maximal efficacy (Emax) in stimulating insulin secretion from isolated pancreatic islets are also critical parameters.

CompoundAssay TypeCell Line/SystemSpeciesEC50 (nM)Emax (% of Full Agonist/Control)Reference
AMG 837 GTPγS BindingCell membraneHuman7.8 ± 1.2Partial Agonist[2]
Inositol Phosphate AccumulationA9_GPR40 cellsHuman7.8 ± 1.2Partial Agonist[2]
Calcium Flux (Aequorin)CHO cellsHuman120 ± 1029% (compared to natural ligands)
Calcium Flux (Aequorin)CHO cellsMouse22.6 ± 1.8Not Reported[2]
Calcium Flux (Aequorin)CHO cellsRat31.7 ± 1.8Not Reported[2]
Insulin Secretion (GSIS)Isolated IsletsMouse142 ± 20Not Reported[2]
Fasiglifam (TAK-875) Inositol Phosphate AccumulationCHO-hGPR40 cellsHuman72Not Reported[5]
Calcium FluxCHO cellsHuman3,000 - 30,000Not Reported[5]
Insulin Secretion (GSIS)INS-1 833/15 cellsRat1 - 10 (at 10mM glucose)Not Reported[5]
AM-1638 Inositol Phosphate AccumulationGLUTag cellsMouse12.9 ± 1.43-4 fold > AMG 837
Insulin Secretion (GSIS)Isolated IsletsMouse990 ± 1503-4 fold > AMG 837

In Vivo Anti-Diabetic Activity

The in vivo anti-hyperglycemic effects of GPR40 agonists are primarily evaluated using oral or intraperitoneal glucose tolerance tests (OGTT or IPGTT) in various rodent models of diabetes and insulin resistance. Key endpoints include the reduction in glucose area under the curve (AUC) and the potentiation of insulin secretion in response to a glucose challenge.

CompoundAnimal ModelTest TypeDose (mg/kg)Glucose AUC Reduction (%)Insulin SecretionReference
AMG 837 Sprague-Dawley RatsIPGTT0.033.9Dose-dependent increase[2][3]
0.114.5Dose-dependent increase[2][3]
0.318.8Dose-dependent increase[2][3]
Zucker Fatty RatsIPGTT0.317Increased[2]
134Increased[2]
339Increased[2]
Fasiglifam (TAK-875) N-STZ-1.5 RatsOGTT3-30Dose-dependent, up to -37.6%Increased[6]
Zucker Diabetic Fatty (ZDF) RatsNot Specified10Maintained glucose-lowering effect after 15 weeksNot Specified[6]
AM-1638 Diet-Induced Obese MiceOGTT1015Increased
3023Increased
6035Increased
10048Increased

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanism of action and the experimental approaches used to evaluate these compounds, the following diagrams are provided.

GPR40_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AMG_837 AMG 837 (Partial Agonist) GPR40 GPR40/FFAR1 AMG_837->GPR40 Binds to Gq Gαq GPR40->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Forms DAG DAG PIP2->DAG Forms ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R Ca2 Ca²⁺ ER->Ca2 Releases Insulin_Vesicles Insulin Vesicles Ca2->Insulin_Vesicles Triggers Exocytosis Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Leads to

Caption: GPR40 Signaling Pathway for Insulin Secretion.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development HTS High-Throughput Screening (e.g., Calcium Flux Assay) Lead_Opt Lead Optimization (Potency, Selectivity) HTS->Lead_Opt Identifies Hits Islet_Assay Insulin Secretion Assay (Isolated Pancreatic Islets) Lead_Opt->Islet_Assay Selects Leads PK_PD Pharmacokinetics & Pharmacodynamics Islet_Assay->PK_PD Confirms In Vitro Efficacy GTT Glucose Tolerance Test (OGTT/IPGTT) PK_PD->GTT Informs Dose Selection Chronic_Studies Chronic Dosing Studies (Efficacy & Safety) GTT->Chronic_Studies Evaluates Acute Efficacy Phase_I Phase I Trials (Safety & Tolerability) Chronic_Studies->Phase_I Assesses Long-term Effects Phase_II_III Phase II/III Trials (Efficacy & Safety) Phase_I->Phase_II_III Proceeds if Safe

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for AMG 837 Hemicalcium

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety and logistical information for the proper handling and disposal of AMG 837 hemicalcium, a potent GPR40/FFA1 partial agonist used in laboratory research. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This document is intended for researchers, scientists, and drug development professionals.

Summary of Key Safety and Handling Data

For quick reference, the following table summarizes critical safety and handling information for this compound.

ParameterInformationSource
CAS Number 1291087-14-3TargetMol SDS[1]
Molecular Formula C26H20F3O3.½CaR&D Systems
Molecular Weight 457.47 g/mol R&D Systems
Appearance SolidN/A
Solubility Soluble to 100 mM in DMSOR&D Systems
Storage Store at +4°C in a dry, cool, and well-ventilated place. Keep container tightly closed.TargetMol SDS[1], R&D Systems
Hazard Identification No specific hazards have been classified for this compound. However, as with any research chemical, it should be handled with care.TargetMol SDS[1]

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety.

EquipmentSpecificationSource
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).TargetMol SDS[1]
Hand Protection Chemical-impermeable gloves that have been inspected prior to use. Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.TargetMol SDS[1]
Body Protection Fire/flame resistant and impervious clothing.TargetMol SDS[1]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator.TargetMol SDS[1]

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of this compound. This process is designed to be straightforward and to mitigate environmental contamination.

cluster_prep Preparation cluster_containment Containment cluster_documentation Documentation cluster_disposal Disposal A 1. Wear Appropriate PPE B 2. Place Waste in a Labeled, Compatible Container A->B C 3. Document Waste Contents B->C D 4. Arrange for Licensed Chemical Waste Disposal C->D

Figure 1. this compound Disposal Workflow.
  • Wear Appropriate PPE: Before handling any waste material, ensure you are wearing the personal protective equipment detailed in the table above.[1]

  • Place Waste in a Labeled, Compatible Container:

    • Collect waste this compound, including any contaminated materials (e.g., pipette tips, tubes, gloves), in a designated and clearly labeled hazardous waste container.

    • The container must be compatible with the chemical and securely sealed to prevent leaks or spills.

  • Document Waste Contents:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and any known hazard information.

    • Maintain a log of the waste contents, including the approximate amount of the compound being discarded.

  • Arrange for Licensed Chemical Waste Disposal:

    • Store the sealed waste container in a designated, secure area away from incompatible materials.

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.

    • Do not dispose of this compound down the drain or in regular trash.[1]

Accidental Release Measures

In the event of a spill or accidental release of this compound, follow these steps to ensure safety and proper cleanup.

cluster_initial_response Initial Response cluster_containment Containment & Cleanup cluster_disposal Disposal A Evacuate Personnel B Ensure Adequate Ventilation A->B C Prevent Further Spillage B->C D Collect Spilled Material C->D E Dispose of as Hazardous Waste D->E

Figure 2. Spill Response Workflow.
  • Evacuate Personnel: Evacuate non-essential personnel from the immediate spill area.[1]

  • Ensure Adequate Ventilation: Work in a well-ventilated area to avoid inhalation of any dust or vapors.[1]

  • Prevent Further Spillage: If it is safe to do so, prevent the spill from spreading.[1]

  • Collect Spilled Material:

    • Avoid creating dust.[1]

    • Carefully sweep or scoop up the spilled solid material.

    • Place the collected material and any contaminated cleaning supplies into a labeled hazardous waste container.

  • Dispose of as Hazardous Waste: Follow the disposal protocol outlined above.

First Aid Measures

In case of exposure to this compound, take the following immediate actions.

Exposure RouteFirst Aid ProcedureSource
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.TargetMol SDS[1]
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.TargetMol SDS[1]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.TargetMol SDS[1]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a doctor.N/A

This document is intended as a guide and does not replace a thorough reading of the official Safety Data Sheet (SDS) and consultation with your institution's Environmental Health and Safety (EHS) department. Always prioritize safety and follow all applicable local, state, and federal regulations for chemical handling and disposal.

References

Essential Safety and Logistical Guidance for Handling AMG 837 Hemicalcium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of AMG 837 hemicalcium, a potent G-protein coupled receptor 40 (GPR40/FFA1) agonist. This document provides immediate, actionable information to ensure laboratory safety and operational efficiency.

This compound is a valuable tool in metabolic disease research, known to enhance insulin (B600854) secretion and lower glucose levels in rodents.[1] Proper handling and disposal are paramount to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide outlines the essential personal protective equipment (PPE), handling procedures, and disposal plans for this compound.

Immediate Safety and Handling Protocols

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines are based on standard laboratory practices for handling powdered chemical compounds of this nature.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is crucial when handling this compound to prevent inhalation, skin contact, and eye exposure.

Protective EquipmentSpecificationRationale
Respiratory Protection NIOSH-approved respirator for powders/dustsPrevents inhalation of the powdered compound.
Hand Protection Nitrile glovesProvides a barrier against skin contact. Contaminated gloves should be disposed of properly after use.
Eye Protection Chemical safety gogglesProtects eyes from airborne particles.
Body Protection Laboratory coatPrevents contamination of personal clothing.
Handling and Storage

Proper handling and storage are critical for maintaining the stability of this compound and ensuring a safe laboratory environment.

ProcedureGuideline
Handling Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure. Avoid generating dust.
Storage Store in a tightly sealed container in a cool, dry, and dark place. For short-term storage (days to weeks), 0-4°C is recommended. For long-term storage (months to years), -20°C is the preferred condition.
Stability The compound is stable for several weeks at room temperature during ordinary shipping.

Operational Plans: Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below, based on established research.

In Vivo Glucose Tolerance Test in Rodents

This protocol outlines the procedure for assessing the effect of this compound on glucose tolerance in rats.

Workflow for In Vivo Glucose Tolerance Test

cluster_preparation Preparation cluster_procedure Procedure cluster_sampling Sampling & Analysis animal_prep Acclimatize 8-week-old Sprague-Dawley rats drug_prep Prepare this compound in vehicle solution dosing Administer AMG 837 (0.03-0.3 mg/kg) or vehicle via oral gavage drug_prep->dosing wait Wait 30 minutes dosing->wait glucose_challenge Administer 1 g/kg glucose via intraperitoneal injection wait->glucose_challenge blood_sampling Collect blood samples at 0, 5, 15, 30, 60, 120 min glucose_challenge->blood_sampling analysis Measure plasma glucose and insulin levels blood_sampling->analysis cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture Culture CHO cells stably expressing human GPR40 cell_loading Load cells with a calcium-sensitive dye (e.g., Indo-1 AM) cell_culture->cell_loading establish_baseline Establish baseline fluorescence cell_loading->establish_baseline add_agonist Add varying concentrations of This compound establish_baseline->add_agonist measure_flux Measure changes in fluorescence over time add_agonist->measure_flux calculate_ec50 Calculate EC50 values to determine potency measure_flux->calculate_ec50 cluster_membrane Plasma Membrane cluster_cytosol Cytosol AMG837 AMG 837 GPR40 GPR40/FFA1 Receptor AMG837->GPR40 Gq Gq Protein GPR40->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release from ER IP3->Ca_ER Insulin Insulin Secretion Ca_ER->Insulin

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.